alpha-Terthienylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332399 | |
| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-93-3 | |
| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to α-Terthienylmethanol (CAS: 13059-93-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Terthienylmethanol, with the Chemical Abstracts Service (CAS) number 13059-93-3, is a naturally occurring polycyclic aromatic compound belonging to the thiophene family. It is a derivative of α-terthienyl, a well-known phototoxic agent found in plants of the Asteraceae family, such as marigolds (Tagetes species). This document provides a comprehensive technical overview of α-terthienylmethanol, summarizing its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug development.
Chemical and Physical Properties
α-Terthienylmethanol is characterized by a central thiophene ring linked at its 2 and 5 positions to two other thiophene rings, with a hydroxymethyl group attached to one of the terminal thiophene rings.
Table 1: Physicochemical Properties of α-Terthienylmethanol
| Property | Value | Reference |
| CAS Number | 13059-93-3 | [1] |
| Molecular Formula | C₁₃H₁₀OS₃ | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| IUPAC Name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | [1] |
| Synonyms | 5-Hydroxymethyl-2,2':5',2''-terthiophene, α-T-MeOH | [1] |
| Appearance | Yellow powder | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform. Miscible with water. | [2][3] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases. Representative chemical shifts are crucial for structure confirmation and purity assessment.[4][5][6][7][8][9][10]
-
FTIR Spectroscopy: The infrared spectrum would show characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the thiophene rings (around 1600-1400 cm⁻¹), and C-S stretching.[11][12][13][14]
-
UV-Vis Spectroscopy: α-Terthienylmethanol exhibits strong absorption in the UV-visible region due to its extended π-conjugated system. The absorption maxima (λmax) are solvent-dependent, with values reported in methanol, chloroform, and DMF.[1][15][16][17][18]
Synthesis
Experimental Protocol: Synthesis of α-Terthienyl (Precursor)
A Grignard-type process is a common method for synthesizing α-terthienyl.[20]
-
Grignard Reagent Formation: A Grignard reagent is formed from 2-bromothiophene in an appropriate ether solvent (e.g., n-propyl ether).
-
Coupling Reaction: A nickel-catalyzed reaction of the Grignard reagent is carried out with 2,5-dibromothiophene in the same solvent.
-
Purification: The resulting α-terthienyl can be purified by Soxhlet extraction and recrystallization.
Biological Activities and Mechanism of Action
α-Terthienylmethanol exhibits a range of biological activities, with its antiangiogenic and antiproliferative properties being the most extensively studied.
Antiangiogenic Activity
α-Terthienylmethanol has been shown to be a potent inhibitor of angiogenesis.[21] It inhibits vascular endothelial growth factor (VEGF)-induced tube formation in bovine aortic endothelial cells (BAECs).[21]
Table 2: Antiangiogenic Activity of α-Terthienylmethanol
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| VEGF-induced tube formation | BAEC | 2.7 ± 0.4 | [21] |
The primary mechanism for its antiangiogenic effect is the inhibition of Protein Kinase C (PKC) isozymes α and β2.[21]
Experimental Protocol: Tube Formation Assay
-
Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured in appropriate media.
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding: BAECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of α-terthienylmethanol and a pro-angiogenic factor like VEGF.
-
Incubation: Plates are incubated to allow for the formation of tube-like structures.
-
Quantification: The extent of tube formation is quantified by measuring the total tube length using imaging software.
Antiproliferative and Cytotoxic Activity
α-Terthienylmethanol demonstrates significant antiproliferative activity against various cancer cell lines, notably human ovarian cancer cells, where it has been found to be more potent than cisplatin.[22] It also impairs the invasiveness of highly aggressive breast cancer cells (MDA-MB-231).[21]
Table 3: Antiproliferative and Anti-invasive Activity of α-Terthienylmethanol
| Activity | Cell Line | Effect | Concentration | Reference |
| Anti-invasion | MDA-MB-231 | 57.2 ± 2.3% reduction | 10 µM | [21] |
| Anti-invasion | MDA-MB-231 | 32.7 ± 3.1% reduction | 30 µM | [21] |
| Antiproliferative | Human Ovarian Cancer Cells | More potent than cisplatin | Not specified | [22] |
The mechanism of its antiproliferative action involves the induction of S-phase cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[22]
Experimental Protocol: Transwell Invasion Assay
-
Cell Culture: MDA-MB-231 breast cancer cells are cultured.
-
Transwell Setup: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cell Seeding: Cells are seeded into the upper chamber of the Transwell insert in serum-free media containing different concentrations of α-terthienylmethanol. The lower chamber contains media with a chemoattractant.
-
Incubation: The plate is incubated to allow cells to invade through the Matrigel and migrate to the lower surface of the membrane.
-
Quantification: Non-invading cells are removed from the upper surface. Invaded cells on the lower surface are stained and counted under a microscope.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of α-terthienylmethanol for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.
Phototoxicity and Reactive Oxygen Species (ROS) Generation
Similar to its parent compound, α-terthienyl, α-terthienylmethanol is a phototoxic agent. Upon exposure to UV light, it generates reactive oxygen species (ROS), which are responsible for its insecticidal and nematicidal activities.[9] The generation of singlet oxygen is a key aspect of its photodynamic activity, though a specific quantum yield for α-terthienylmethanol has not been reported.[23][24][25][26][27][28]
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Culture and Treatment: Cells are cultured and treated with α-terthienylmethanol.
-
Fluorescent Probe Loading: A ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), is added to the cells and incubated.
-
Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.
Antiviral Activity
While many thiophene-containing compounds have been investigated for their antiviral properties, there is currently no specific experimental data available in the reviewed literature detailing the antiviral activity of α-terthienylmethanol.[4][29][30] General screening of thiophene derivatives has shown activity against various viruses, including Ebola and influenza viruses, suggesting that α-terthienylmethanol could be a candidate for future antiviral research.[21][29]
Signaling Pathways and Molecular Interactions
The biological effects of α-terthienylmethanol are mediated through its interaction with key signaling pathways.
PKC Inhibition Pathway
α-Terthienylmethanol directly inhibits the activity of PKC isozymes α and β2, which are crucial downstream effectors of the VEGF signaling pathway involved in angiogenesis.[21]
ROS-Mediated Antiproliferative Pathway
In ovarian cancer cells, α-terthienylmethanol induces the production of ROS, leading to DNA damage and S-phase cell cycle arrest.[22] This suggests the involvement of downstream effectors of DNA damage response and cell cycle regulation. While direct evidence for the involvement of specific caspases is lacking, ROS-induced DNA damage is a known trigger for caspase-mediated apoptosis, potentially involving initiator caspases like caspase-9 and executioner caspases like caspase-3.[13][31][32][33] Similarly, the MAP kinase pathways, including ERK and JNK, are often modulated by ROS and play critical roles in cell fate decisions.[25][27][28][33][34][35]
Conclusion
α-Terthienylmethanol is a promising natural product with well-documented antiangiogenic and antiproliferative activities. Its mechanisms of action, involving the inhibition of key signaling kinases like PKC and the induction of oxidative stress, make it an attractive candidate for further investigation in the context of cancer drug development. Its phototoxic properties also suggest potential applications in photodynamic therapy. However, further research is required to fully elucidate its therapeutic potential, including a comprehensive evaluation of its antiviral activity, detailed pharmacokinetic and pharmacodynamic studies, and optimization of its synthesis. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the multifaceted biological activities of this intriguing thiophene derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. chem.washington.edu [chem.washington.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. FTIR [terpconnect.umd.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. UV/Vis+ Photochemistry Database [science-softcon.de]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. (2,2':5',2''-Terthiophene)-5,5''-dicarboxaldehyde | C14H8O2S3 | CID 4389805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Alpha-Terthienylmethanol | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. QUANTUM YIELD OF SINGLET OXYGEN PRODUCTION BY XANTHENE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 25. ERK Inhibition Promotes Engraftment of Allografts by Reprogramming T‐Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation of protein kinase C alpha is required for TPA-triggered ERK (MAPK) signaling and growth inhibition of human hepatoma cell HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 32. 13059-93-3|this compound|BLD Pharm [bldpharm.com]
- 33. elifesciences.org [elifesciences.org]
- 34. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0001458) [np-mrd.org]
- 35. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Terthienylmethanol: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Terthienylmethanol ([5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol) is a naturally occurring polythiophene found in plants of the Tagetes genus, notably Tagetes minuta. This compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-angiogenic properties. As a derivative of the well-studied phototoxin α-terthienyl, α-terthienylmethanol presents a unique profile with potential applications in oncology and other fields. This guide provides a comprehensive overview of its chemical structure, known properties, experimental protocols for its isolation and biological evaluation, and its mechanism of action. All quantitative data is summarized for clarity, and key experimental and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Properties
α-Terthienylmethanol is characterized by a chain of three thiophene rings (an oligothiophene) with a hydroxymethyl group attached to one of the terminal rings. This structure contributes to its unique chemical and biological properties.
Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₀OS₃ | --INVALID-LINK-- |
| Molecular Weight | 278.4 g/mol | --INVALID-LINK-- |
| CAS Number | 13059-93-3 | --INVALID-LINK-- |
| SMILES | C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | --INVALID-LINK-- |
| InChI | InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | --INVALID-LINK-- |
Physicochemical and Spectroscopic Data
Computed Physicochemical Properties of α-Terthienylmethanol
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Exact Mass | 277.98937846 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 28.2 Ų | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
The primary biological activity of interest for α-terthienylmethanol is its potent anti-angiogenic effect. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
Quantitative Biological Activity Data
| Assay | System/Cell Line | Metric | Value | Source |
|---|---|---|---|---|
| Anti-angiogenic Screen | General | IC₅₀ | 33.6 ± 3.4 µg/mL (for T. minuta extract) | [1][2] |
| VEGF-Induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | IC₅₀ | 2.7 ± 0.4 µM | [2][3] |
| Cell Invasiveness | BAECs and MDA-MB-231 (Breast Cancer) | Concentration | Significant impairment at 10 µM |[2][3] |
The anti-angiogenic activity of α-terthienylmethanol is primarily attributed to its inhibitory effect on Protein Kinase C (PKC) isozymes α and β2.[2][3] These kinases are key components of the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, a critical pathway for endothelial cell proliferation and migration.
References
- 1. Frontiers | The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 [frontiersin.org]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isolating Alpha-Terthienylmethanol from Tagetes minuta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagetes minuta, commonly known as wild marigold, is a rich source of bioactive secondary metabolites, including a class of sulfur-containing compounds known as thiophenes. Among these, alpha-terthienylmethanol has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation of this compound from Tagetes minuta. It details the necessary experimental protocols, from extraction to purification, and presents relevant quantitative data in a structured format. Furthermore, this guide includes diagrammatic representations of the experimental workflow and the putative signaling pathway targeted by this compound, offering a valuable resource for researchers in natural product chemistry and drug development.
Introduction
The genus Tagetes has long been recognized for its diverse phytochemical profile, which includes a variety of terpenes, flavonoids, and notably, thiophenes.[1][2][3] Alpha-terthienyl, a well-documented phototoxin found in Tagetes species, has demonstrated significant insecticidal and nematicidal properties.[4][5] A hydroxylated derivative of this compound, this compound, has been isolated from Tagetes minuta and identified as a potent inhibitor of angiogenesis, a critical process in cancer progression.[6] This guide focuses on the methodological aspects of isolating and purifying this compound, providing a foundation for further investigation into its pharmacological properties.
Experimental Protocols
The isolation of this compound from Tagetes minuta involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies for the extraction of thiophenes from Tagetes species.[7]
Plant Material and Extraction
Objective: To extract a broad spectrum of secondary metabolites, including thiophenes, from the plant material.
Materials:
-
Fresh or air-dried aerial parts (leaves, stems, and flowers) of Tagetes minuta
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Mechanical blender or grinder
-
Large glass flasks or beakers
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Protocol:
-
Preparation of Plant Material: Thoroughly wash the fresh plant material to remove any debris. If using dried material, grind the aerial parts into a coarse powder.
-
Solvent Extraction:
-
Macerate the prepared plant material in methanol at a 1:5 (w/v) ratio (e.g., 100 g of plant material in 500 mL of methanol).
-
Stir the mixture periodically for 48-72 hours at room temperature.
-
Filter the extract to separate the plant residue from the liquid phase.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
-
Solvent Partitioning:
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Resuspend the concentrated extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the n-hexane layer, which will contain the less polar compounds, including thiophenes.
-
Repeat the partitioning with n-hexane three times.
-
-
Concentration: Combine the n-hexane fractions and evaporate the solvent using a rotary evaporator to obtain the crude n-hexane extract.
Chromatographic Purification
Objective: To isolate this compound from the crude n-hexane extract.
Materials:
-
Crude n-hexane extract of Tagetes minuta
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass chromatography column
-
Solvent system: Hexane and Ethyl Acetate (gradient elution)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Developing chamber for TLC
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile and water)
Protocol:
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Adsorb the crude n-hexane extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using TLC.
-
-
TLC Analysis:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp. Thiophenes are known to fluoresce under UV light.[8]
-
Combine the fractions that show a similar TLC profile corresponding to the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions using preparative or semi-preparative HPLC.
-
Use a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector at a wavelength where thiophenes absorb (typically in the range of 320-350 nm).
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the quantitative data typically obtained during the isolation process. The values presented are illustrative and can vary depending on the specific experimental conditions, plant material, and geographical origin.
Table 1: Extraction Yields from Tagetes minuta
| Plant Part | Extraction Solvent | Yield of Crude Extract (%) | Reference |
| Aerial Parts | Methanol | 10-15 | [7] |
| Leaves | Essential Oil (Hydrodistillation) | 0.3 - 0.4 | [7] |
| Flowers | Essential Oil (Hydrodistillation) | 0.2 - 0.3 | [7] |
Table 2: Chemical Composition of Tagetes minuta n-Hexane Extract (Illustrative)
| Compound | Retention Time (min) | Relative Abundance (%) | Identification Method |
| Dihydrotagetone | 10.5 | 25-30 | GC-MS |
| (Z)-Tagetone | 12.2 | 15-20 | GC-MS |
| (E)-Ocimenone | 13.8 | 10-15 | GC-MS |
| Alpha-Terthienyl | 18.5 | 5-10 | GC-MS |
| This compound | 19.2 | 1-5 | GC-MS, NMR |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The overall process for isolating this compound from Tagetes minuta can be visualized as a sequential workflow.
Caption: Experimental workflow for the isolation of this compound.
Putative Signaling Pathway
This compound has been shown to inhibit angiogenesis by targeting specific protein kinase C (PKC) isozymes.[6] The following diagram illustrates this proposed mechanism of action.
Caption: Putative signaling pathway of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the isolation of this compound from Tagetes minuta. The detailed protocols and structured data presentation provide a solid foundation for researchers aiming to explore the therapeutic potential of this promising natural product. The visualization of both the experimental workflow and the targeted signaling pathway offers a clear and concise summary of the key processes involved. Further research into optimizing the isolation yield and fully elucidating the pharmacological profile of this compound is warranted and will be crucial for its potential development as a novel therapeutic agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. aloki.hu [aloki.hu]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. researchgate.net [researchgate.net]
Alpha-Terthienylmethanol: A Technical Guide to its Natural Sources, Discovery, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-terthienylmethanol (α-TM), a hydroxylated derivative of the well-known phototoxin α-terthienyl, is a naturally occurring thiophene found predominantly within the Asteraceae family. Its discovery is recent, stemming from bioactivity-guided fractionation studies targeting novel therapeutic agents. This compound has demonstrated significant biological activity, notably as an inhibitor of angiogenesis, by targeting key components of the VEGF signaling pathway. This technical guide provides a comprehensive overview of its natural sources, discovery, detailed experimental protocols for its isolation and characterization, and its known mechanism of action. All quantitative data is summarized for clarity, and logical and biological pathways are visualized using Graphviz diagrams.
Natural Sources and Discovery
This compound is a secondary metabolite produced by several plant species, primarily in the marigold family.
-
Natural Sources : The principal documented natural source of this compound is Tagetes minuta , a species of marigold.[1][2][3][4] The parent compound, α-terthienyl, is found in abundance in the roots of various Tagetes species. Another reported source for this compound is Eclipta prostrata , a plant used in traditional medicine.
-
Discovery : While the parent compound α-terthienyl has been known for decades, the specific discovery of this compound is a more recent development. Its isolation and characterization as a significant bioactive compound were detailed in a 2022 study. Researchers conducting a bio-guided screening of Argentinian flora for antiangiogenic activity identified an ethanol extract of Tagetes minuta as highly effective.[1][4] Subsequent fractionation of this active extract led to the isolation of this compound as the primary metabolite responsible for the observed activity.[1]
Quantitative Data
The following table summarizes the key quantitative data related to the isolation and biological activity of this compound.
| Data Point | Value | Source Plant | Methodology / Assay |
| Yield | 2 mg (99% purity) | Tagetes minuta | Bio-guided fractionation of ethanol extract |
| IC₅₀ | 2.7 ± 0.4 μM | Not Applicable | In vitro VEGF-induced tube formation assay |
| IC₅₀ (Crude Extract) | 33.6 ± 3.4 µg/ml | Tagetes minuta | In vitro VEGF-induced tube formation assay |
Experimental Protocols
This section details the methodologies for the isolation and structural elucidation of this compound from its natural source.
Bio-guided Isolation from Tagetes minuta
This protocol is based on the successful bio-guided fractionation that led to the compound's discovery.[1][4]
-
Plant Material Collection and Extraction :
-
Collect aerial parts of Tagetes minuta.
-
Air-dry the plant material at room temperature and grind it into a fine powder.
-
Macerate the powdered plant material in 96% ethanol (e.g., 1:10 w/v) for 48-72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Bioassay-Guided Fractionation :
-
Perform an initial screening of the crude extract for the desired biological activity (e.g., antiangiogenic activity using a tube formation assay).[1]
-
Subject the active crude extract to solvent-solvent partitioning using solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Test each fraction for biological activity to identify the most potent fraction.
-
-
Chromatographic Purification :
-
Subject the most active fraction (e.g., the chloroform fraction) to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, such as hexane-ethyl acetate, starting from 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light.
-
Pool fractions containing the compound of interest based on TLC profiles and bioactivity.
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to yield pure this compound.[1]
-
Structural Elucidation
The identity and structure of the isolated compound are confirmed using a combination of spectroscopic methods.
-
Mass Spectrometry (MS) :
-
Acquire a mass spectrum using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a mass analyzer.[5]
-
Determine the molecular weight. For this compound (C₁₃H₁₀OS₃), the expected monoisotopic mass is approximately 278.0 Da.
-
-
UV-Visible Spectroscopy :
-
Dissolve the pure compound in a suitable solvent (e.g., methanol or ethanol).
-
Record the UV-Vis spectrum. Thiophenes typically exhibit strong absorption in the UV region, with a λmax around 350 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.[1]
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Bio-guided isolation and analysis workflow for this compound.
Signaling Pathway Diagram
Caption: Inhibition of the VEGF signaling pathway by this compound.
References
- 1. This compound | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13059-93-3|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Mogroside III | CAS:130567-83-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Thiophene, 2,3-dihydro-5-methyl- [webbook.nist.gov]
Unveiling the Photophysical Core of α-Terthienylmethanol: A Technical Guide for Researchers
An In-depth Exploration of the Photophysical Properties, Photosensitization Mechanisms, and Experimental Methodologies Relevant to α-Terthienylmethanol and its Parent Compound, α-Terthienyl.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of thienyl-based photosensitizers. While specific quantitative photophysical data for α-terthienylmethanol remains limited in published literature, this document provides a detailed overview of the well-characterized photophysics of its parent compound, α-terthienyl (α-T). This information establishes a robust baseline for understanding the photo-reactivity of this class of compounds. Furthermore, this guide offers a qualitative analysis of the anticipated effects of the hydroxymethyl substitution on the photophysical properties of the α-terthienyl scaffold, alongside detailed experimental protocols and conceptual diagrams.
Core Photophysical Properties of α-Terthienyl
α-Terthienyl is a potent photosensitizer that has been the subject of numerous studies due to its significant photodynamic activity. Its photophysical behavior is characterized by strong absorption in the UVA region, efficient intersystem crossing to the triplet state, and a high quantum yield of singlet oxygen generation.
Absorption and Emission Characteristics
The photophysical journey of α-terthienyl begins with the absorption of a photon, leading to the population of an excited singlet state. The spectral characteristics are summarized in the table below.
| Parameter | Value | Solvent(s) |
| Absorption Maximum (λmax) | ~350-355 nm | Various organic solvents |
| Molar Absorptivity (ε) | ~23,600 M-1cm-1 at 350 nm | Not specified |
| Fluorescence Emission Maximum (λem) | ~430-450 nm | Various organic solvents |
Note: The exact positions of the absorption and emission maxima can exhibit some solvatochromic shifts depending on the polarity of the solvent.
Excited State Dynamics and Photosensitization
Upon excitation, α-terthienyl can undergo several competing de-excitation processes, as illustrated in the Jablonski diagram (Figure 1). For α-terthienyl, the most significant pathway for de-excitation of the first excited singlet state (S₁) is intersystem crossing (ISC) to the triplet state (T₁). This high efficiency of ISC is a key factor in its potent photosensitizing ability.
The triplet state of α-terthienyl is relatively long-lived and possesses sufficient energy to transfer to ground state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This Type II photosensitization mechanism is believed to be the primary driver of the phototoxicity of α-terthienyl.[1][2] In some aqueous environments, a Type I mechanism involving electron transfer to produce superoxide anion has also been observed.[3]
The key quantitative parameters governing the photosensitizing efficiency of α-terthienyl are presented in the table below.
| Parameter | Value | Solvent(s) |
| Intersystem Crossing Quantum Yield (ΦISC) | ≥ 0.9 | Polar and non-polar solvents |
| Triplet State Energy (ET) | 39.7 ± 1.5 kcal/mol | Not specified |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | Polar and non-polar solvents |
The Influence of the Hydroxymethyl Group in α-Terthienylmethanol
The hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. Its introduction at the terminal thiophene ring is expected to cause subtle but potentially significant changes:
-
Spectra: A slight bathochromic (red) shift in both the absorption and fluorescence spectra may be anticipated due to the weak electron-donating nature of the substituent.
-
Quantum Yields: The effect on the fluorescence quantum yield (ΦF) and the intersystem crossing quantum yield (ΦISC) is not straightforward to predict without experimental data. The introduction of the hydroxyl group could potentially introduce new non-radiative decay pathways, such as those involving hydrogen bonding with protic solvents, which might lead to a decrease in both ΦF and ΦISC. Conversely, the substituent may have a negligible effect on the overall excited-state dynamics.
-
Singlet Oxygen Quantum Yield (ΦΔ): Any modification to the intersystem crossing efficiency will directly impact the singlet oxygen quantum yield. If ΦISC is reduced, a corresponding decrease in ΦΔ would be expected.
It is crucial to emphasize that these are qualitative predictions. Experimental validation is necessary to determine the precise photophysical parameters of α-terthienylmethanol.
Experimental Protocols
Accurate characterization of the photophysical properties of a photosensitizer is paramount. Below are detailed methodologies for key experiments.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The determination of the singlet oxygen quantum yield is a critical experiment for assessing the photosensitizing efficacy of a compound. A common method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[4][5][6]
Experimental Workflow:
-
Sample Preparation:
-
Prepare solutions of the photosensitizer (e.g., α-terthienylmethanol) and a reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin (TPP) or Rose Bengal) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or acetonitrile-d₃). The use of deuterated solvents is crucial as it extends the lifetime of singlet oxygen, making its detection easier.
-
Adjust the concentrations of the sample and reference solutions to have the same absorbance at the excitation wavelength.
-
-
Instrumentation:
-
Utilize a laser flash photolysis setup or a dedicated phosphorescence spectrometer.
-
The excitation source should be a pulsed laser with a wavelength that is strongly absorbed by the photosensitizer.
-
The detector must be sensitive in the near-infrared (NIR) region, typically a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube (PMT) with NIR sensitivity.
-
A series of filters should be used to block the excitation light and any fluorescence from the sample, allowing only the 1270 nm phosphorescence to reach the detector.
-
-
Data Acquisition:
-
Excite the sample with a laser pulse and record the time-resolved decay of the phosphorescence signal at 1270 nm.
-
Perform the same measurement for the reference compound under identical conditions.
-
-
Data Analysis:
-
The initial intensity of the phosphorescence signal (I₀) is proportional to the singlet oxygen quantum yield.
-
The ΦΔ of the sample can be calculated using the following equation:
ΦΔ (sample) = ΦΔ (reference) × (I₀ (sample) / I₀ (reference))
-
Visualization of Core Concepts
To aid in the understanding of the photophysical processes and experimental design, the following diagrams are provided.
References
- 1. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoactivation of the nematicidal compound alpha-terthienyl from roots of marigolds (Tagetes species). A possible singlet oxygen role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitization with alpha-terthienyl: the formation of superoxide ion in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 5. jascoinc.com [jascoinc.com]
- 6. mdpi.com [mdpi.com]
The Mechanism of Phototoxicity of Alpha-Terthienylmethanol: A Technical Guide for Researchers
Executive Summary
Alpha-terthienylmethanol (α-T-MeOH) is a naturally derived thiophene compound that exhibits significant phototoxic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its phototoxicity, targeting researchers, scientists, and professionals in drug development. Upon activation by ultraviolet-A (UVA) radiation, α-T-MeOH functions as a potent photosensitizer. The core mechanism involves the generation of highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻•), through both Type I and Type II photodynamic reactions. These ROS indiscriminately damage key cellular components, leading to lipid peroxidation, DNA damage, mitochondrial dysfunction, and enzyme inhibition. Consequently, these events trigger downstream cellular responses, including the induction of oxidative stress, cell cycle arrest at the S phase, and ultimately, cell death through apoptosis or necrosis. This document summarizes the key photochemical events, cellular targets, and signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to Phototoxicity and the Role of this compound
Drug-induced photosensitivity is a significant adverse cutaneous reaction resulting from the interaction of a chemical agent with ultraviolet (UV) radiation, primarily UVA.[1] These reactions are broadly classified as phototoxic or photoallergic.[1] Phototoxicity, the focus of this guide, is a non-immunological response where a photosensitizing compound absorbs light energy, leading to a series of photochemical events that cause direct cellular damage.[1]
This compound is a derivative of alpha-terthienyl (α-T), a well-documented phototoxic secondary metabolite found in plants of the Tagetes genus (marigolds).[2][3] Like its parent compound, α-T-MeOH possesses a tricyclic thiophene structure that enables it to absorb UVA radiation efficiently, transitioning into an excited state and initiating the cascade of phototoxic reactions.
The Core Photochemical Mechanism
The phototoxicity of α-T-MeOH is initiated by the absorption of photons, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet-state molecule is the primary driver of subsequent photochemical reactions.
Generation of Reactive Oxygen Species (ROS)
The excited triplet state of α-T-MeOH can react with molecular oxygen (³O₂) or other cellular substrates via two primary mechanisms:
-
Type II Reaction: The most prominent pathway for many thiophenes is the direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). This process generates the highly reactive singlet oxygen (¹O₂).[2][4] Alpha-terthienyl, the parent compound, is known to generate singlet oxygen with high quantum yields, typically in the range of 0.6 to 0.8.[5] This singlet oxygen is a potent oxidizing agent that can readily react with lipids, proteins, and nucleic acids.
-
Type I Reaction: In this pathway, the excited photosensitizer reacts directly with a substrate molecule (including itself or a solvent molecule) through electron or hydrogen transfer, forming radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂⁻•) and other reactive oxygen species.[2][6] The formation of superoxide radicals has been confirmed for α-T in aqueous media.[2][6][7]
References
- 1. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitization with alpha-terthienyl: the formation of superoxide ion in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Terthienylmethanol: A Technical Guide to Reactive Oxygen Species Generation and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-terthienylmethanol (α-TM) is a derivative of the naturally occurring phototoxic compound alpha-terthienyl (α-T), found in plants of the Tagetes genus (marigolds). Like its parent compound, α-TM functions as a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS). This property makes it a compound of interest for various applications, including photodynamic therapy (PDT). This technical guide provides an in-depth overview of the mechanisms of ROS generation by α-TM, its cellular consequences, and detailed protocols for its investigation. While much of the foundational research has been conducted on α-T, the principles of photosensitization and ROS-mediated damage are directly applicable to α-TM. This document will primarily focus on α-TM where data is available and supplement with data from α-T to provide a comprehensive understanding.
Core Mechanism: Photosensitization and ROS Generation
Upon absorption of light, typically in the UVA range, this compound transitions from its ground electronic state to an excited singlet state. From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived triplet state. The triplet state of α-TM is the key intermediate in the generation of ROS through two primary mechanisms, known as Type I and Type II photosensitization.
Type I and Type II Photosensitization Pathways
-
Type I Pathway: The excited triplet state of the photosensitizer can react directly with a substrate molecule (e.g., a lipid or protein) through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Type II Pathway: In this pathway, the excited triplet state of the photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂).
For alpha-terthienyl and its derivatives, the Type II pathway, leading to the generation of singlet oxygen, is considered the predominant mechanism of phototoxicity. However, the formation of superoxide ions has also been reported, suggesting a possible contribution from the Type I pathway.[1]
Quantitative Data on ROS Generation
While specific quantitative data for this compound is limited in publicly available literature, the photophysical properties of the parent compound, alpha-terthienyl, provide a strong indication of its efficiency as a photosensitizer.
| Parameter | Value | Compound | Conditions | Source |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | Alpha-terthienyl | Non-polar and polar solvents | [2] |
| Intersystem Crossing Efficiency | > 90% | Alpha-terthienyl | Polar and non-polar solvents | [2] |
Note: The singlet oxygen quantum yield represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. A value between 0.6 and 0.8 is considered high and indicates an efficient photosensitizer.
Cellular Consequences of α-TM Induced ROS
The ROS generated by photoactivated α-TM are highly reactive and can cause significant damage to cellular components, leading to cell death through various mechanisms.
Mitochondrial Dysfunction
Mitochondria are primary targets of α-TM-induced ROS. The accumulation of ROS within these organelles leads to:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential.
-
Inhibition of Cellular Respiration: Damage to mitochondrial enzymes and components of the electron transport chain impairs ATP production.
-
Increased Mitochondrial ROS Production: Initial mitochondrial damage can trigger a vicious cycle of further ROS generation.
These events are critical in initiating downstream cell death signaling.[3]
Induction of Cell Death Pathways
The cellular response to α-TM-induced oxidative stress is dose-dependent.[3]
-
Low Concentrations: At lower concentrations, α-TM-induced ROS can trigger apoptosis, a programmed form of cell death. This involves the upregulation of apoptotic genes.[3]
-
Moderate Concentrations: Intermediate levels of ROS can lead to autophagy, a cellular process of self-digestion, and may also inhibit apoptosis while promoting necrosis.[3]
-
High Concentrations: High concentrations of α-TM result in overwhelming ROS production, causing severe mitochondrial dysfunction and a significant increase in cytoplasmic Ca²⁺ levels, leading directly to necrosis, a form of uncontrolled cell death.[3]
Signaling Pathway Visualization
The following diagram illustrates the signaling cascade initiated by photoactivated this compound.
Caption: this compound ROS generation and cell death pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the phototoxicity and ROS-generating capabilities of this compound.
In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay
This assay is a standardized method to assess the phototoxic potential of a substance.
Experimental Workflow
Caption: Workflow for the 3T3 Neutral Red Uptake phototoxicity assay.
Detailed Protocol:
-
Cell Culture:
-
Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include solvent controls.
-
-
Irradiation:
-
One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
The second plate is kept in the dark as a control for general cytotoxicity.
-
-
Incubation:
-
After irradiation, replace the treatment medium with fresh culture medium in both plates.
-
Incubate the plates for another 24 hours.
-
-
Neutral Red Uptake:
-
Wash the cells with PBS.
-
Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add 150 µL of a destaining solution (e.g., 1% acetic acid, 50% ethanol in water) to each well to extract the dye from the lysosomes of viable cells.
-
Shake the plates for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the destaining solution at 540 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for both the irradiated and non-irradiated plates.
-
Determine the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant difference indicates phototoxic potential.
-
Cellular ROS Detection: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) in a suitable format (e.g., 96-well black plates for fluorescence reading or chamber slides for microscopy).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium or PBS. Protect the solution from light.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Irradiation and Measurement:
-
After incubation, wash the cells with PBS to remove excess probe.
-
Add fresh PBS or medium to the cells.
-
Expose the cells to UVA light.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
Detailed Protocol:
-
Sample Preparation:
-
Culture and treat cells with this compound and light as described previously.
-
Harvest the cells and prepare a cell lysate.
-
-
TBARS Reaction:
-
Add an acidic reagent (e.g., thiobarbituric acid in acetic acid) to the cell lysate.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Quantify the amount of MDA in the samples by comparing their absorbance to the standard curve.
-
Conclusion
This compound is a potent photosensitizer that efficiently generates reactive oxygen species, primarily singlet oxygen, upon activation with UVA light. The resulting oxidative stress induces significant cellular damage, particularly to mitochondria, leading to cell death via apoptosis, necrosis, and autophagy in a dose-dependent manner. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the phototoxic and ROS-generating properties of α-TM and similar compounds. This information is critical for researchers in the fields of photobiology, oncology, and drug development who are exploring the therapeutic potential of photosensitizers. Further research is warranted to fully elucidate the quantitative photophysical properties of this compound and to explore its efficacy in various preclinical models.
References
Unveiling the Bioactivity of Alpha-Terthienylmethanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity screening of alpha-terthienylmethanol, a naturally occurring thiophene with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in exploring the anti-cancer and anti-angiogenic properties of this compound. Herein, we present a summary of its biological activities, detailed experimental protocols for its evaluation, and a visual representation of its known mechanisms of action.
Quantitative Biological Activity of this compound
This compound has demonstrated a range of biological effects, primarily centered around anti-angiogenesis and cytotoxicity against cancer cells. The following tables summarize the key quantitative data from various studies.
| Assay | Cell Line/Target | IC50 Value | Reference |
| VEGF-induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 μM | [1][2] |
| Protein Kinase C (PKC) Inhibition | Recombinant PKC-α and -β2 isozymes | 4 μM | [3] |
| Antiangiogenic Activity | Tagetes minuta extract (containing α-terthienylmethanol) | 33.6 ± 3.4 μg/ml | [1][4][5] |
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion | 10 μM | Significant impairment of invasiveness | [1][2] |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion | 30 μM & 10 μM | 32.7 ± 3.1% and 57.2 ± 2.3% reduction in invasion, respectively | [1] |
| Human Ovarian Cancer Cells | Cell Growth | Not specified | More potent inhibitor than cisplatin | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Up to 100 μM | No evidence of toxicity | [1][4] |
| Erythrocytes | Hemolysis Assay | Up to 100 μM | No evidence of toxicity | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide in-depth protocols for key assays used to characterize the biological activity of this compound.
Anti-Angiogenesis Assay: Endothelial Cell Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Cell Culture: Bovine Aortic Endothelial Cells (BAECs) are cultured in appropriate media until they reach 80-90% confluency.
-
Plate Preparation: A 96-well plate is coated with Matrigel and incubated at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: BAECs are harvested, resuspended in media containing various concentrations of this compound, and seeded onto the Matrigel-coated plate.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Tube formation is observed using a light or fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.
Cell Invasion Assay: Transwell Migration
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Insert Preparation: Transwell inserts with a porous membrane are coated with a layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are starved in serum-free media and then seeded into the upper chamber of the Transwell insert in the presence of different concentrations of this compound.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by microscopy and image analysis.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the generation of intracellular ROS.
-
Cell Treatment: Cells are treated with this compound for a specific duration.
-
Probe Loading: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Incubation: The cells are incubated with the probe in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Cell Cycle Analysis
This protocol allows for the determination of the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of Angiogenesis via the PLCγ-PKC-ERK1/2 Pathway
This compound has been shown to inhibit angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2, which are key components of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][3]
Induction of S-Phase Cell Cycle Arrest via ROS Generation and DNA Damage
In human ovarian cancer cells, this compound induces cell cycle arrest in the S phase by increasing intracellular reactive oxygen species (ROS), leading to DNA damage.[6]
References
Alpha-Terthienylmethanol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of alpha-terthienylmethanol (α-T-Methanol). As a promising photosensitizing agent with potential applications in photodynamic therapy and as an antiproliferative compound, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical studies, and ensuring therapeutic efficacy and safety.
While specific quantitative solubility and stability data for this compound are limited in publicly available literature, this guide synthesizes information on closely related analogs and provides detailed experimental protocols based on established international guidelines to enable researchers to generate robust in-house data.
Solubility Profile
Table 1: Solubility of alpha-Terthienyl (α-T) in Various Solvents at 25°C
| Solvent | Solubility (g/L) |
| Ethanol | 2.9 |
| Methanol | 1.81 |
| Isopropanol | 2.09 |
| Water | 0.0 |
| Ethyl acetate | 20.37 |
| n-Propanol | 3.32 |
| Acetone | 21.87 |
| n-Butanol | 4.13 |
| Acetonitrile | 4.48 |
| N,N-Dimethylformamide (DMF) | 55.52 |
| Toluene | 40.3 |
| Isobutanol | 2.81 |
| 1,4-Dioxane | 66.28 |
| Methyl acetate | 17.71 |
Disclaimer: The data presented is for alpha-terthienyl and should be used as an estimation for this compound. Experimental verification is crucial.
Stability Profile
Specific kinetic data on the degradation of this compound is not currently available in the literature. However, studies on analogous thiophene-containing molecules provide insights into potential degradation pathways.
Inferred Degradation Pathways:
-
Photodegradation: Thiophene-containing compounds are known to be susceptible to photodegradation. For a structurally related hydroxymethyl-dithiophene, exposure to light in the presence of air led to an autoxidation pathway, yielding the corresponding aldehyde and carboxylic acid as major degradants.[1] Under anaerobic conditions, the primary degradation product was the aldehyde.[1]
-
Thermal Degradation: While specific thermal degradation products for this compound have not been identified, studies on other thiophene derivatives suggest that the thiophene rings themselves are relatively stable. Degradation is more likely to be initiated at the hydroxymethyl substituent.
-
pH-Dependent Degradation (Hydrolysis): The stability of this compound is expected to be influenced by pH. A simpler analog, 2-thiophenemethanol, is prone to acid-catalyzed polycondensation, forming insoluble resinous materials.[2] Under basic conditions, deprotonation of the hydroxyl group can occur, making the molecule more susceptible to oxidation to the corresponding aldehyde.[2]
Experimental Protocols
To address the lack of specific data, the following detailed protocols, based on established methodologies, are provided for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure, solid)
-
Solvent of choice (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to establish a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand to permit the settling of the excess solid. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols are based on the ICH Q1B guideline for photostability testing and general principles for stress testing.
Objective: To evaluate the stability of this compound under various stress conditions (photolytic, thermal, and hydrolytic) and to identify potential degradation products.
Materials:
-
This compound
-
Solvents (e.g., water, methanol, acetonitrile)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Quartz cuvettes or other transparent containers
-
Photostability chamber with controlled light and UV exposure
-
Temperature-controlled oven
-
pH meter
-
Stability-indicating analytical method (e.g., UPLC-MS)
3.2.1. Photostability Testing
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and in water. Also, place the solid drug substance in a transparent container.
-
Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light. These will be stored under the same conditions to assess thermal degradation in the absence of light.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating UPLC-MS method to quantify the remaining this compound and identify any degradation products.
3.2.2. Thermal Stability Testing
-
Sample Preparation: Place solid this compound and solutions in appropriate vials.
-
Exposure: Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analysis: At specified intervals, remove samples and analyze them by UPLC-MS to determine the extent of degradation.
3.2.3. Hydrolytic Stability Testing (pH-Dependent)
-
Sample Preparation: Prepare solutions of this compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Exposure: Store the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Analysis: At various time points, analyze the samples by UPLC-MS to determine the degradation rate as a function of pH.
Caption: General Workflow for Forced Degradation Studies.
Conclusion
This technical guide consolidates the current understanding of the solubility and stability of this compound. While a significant data gap exists for this specific molecule, the provided information on related compounds and the detailed experimental protocols offer a robust framework for researchers to generate the necessary data for their drug development programs. The inherent photosensitivity and potential for pH-dependent degradation of the thiophene and hydroxymethyl moieties, respectively, underscore the importance of conducting thorough stability studies early in the development process. The outlined methodologies will enable the establishment of a comprehensive stability profile, guiding formulation strategies and ensuring the quality and safety of potential therapeutic products based on this compound.
References
Unveiling the Photophysical Profile of Alpha-Terthienylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of alpha-terthienylmethanol (α-T-MeOH), a derivative of the well-studied photosensitizer alpha-terthienyl (α-T). While extensive quantitative data for α-T-MeOH remains elusive in publicly accessible literature, this document consolidates the foundational knowledge of terthiophene spectroscopy, providing a framework for its characterization and application. We will delve into the principles of its UV-Vis absorption and fluorescence, outline detailed experimental protocols for their measurement, and present a visual representation of its electronic transitions.
Introduction to the Photophysics of Terthiophenes
Alpha-terthienyl and its derivatives are a class of compounds renowned for their phototoxic effects, which stem from their ability to absorb light and generate reactive oxygen species (ROS). This activity is intrinsically linked to their electronic structure and the subsequent de-excitation pathways of their photo-excited states. The introduction of a hydroxymethyl group to the terthiophene backbone, forming this compound, can influence its solubility, molecular interactions, and, consequently, its photophysical behavior. Understanding the UV-Vis absorption and fluorescence spectra is paramount for elucidating these properties and harnessing them in applications such as photodynamic therapy and the development of photosensitive materials.
UV-Vis Absorption and Fluorescence Spectroscopy
The interaction of this compound with ultraviolet and visible light is governed by the principles of molecular electronic spectroscopy.
UV-Vis Absorption: The absorption of UV-Vis radiation by α-T-MeOH promotes electrons from the ground electronic state (S₀) to higher singlet excited states (S₁, S₂, etc.). The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated π-system. The intensity of this absorption is quantified by the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength.
Fluorescence Emission: Following excitation, the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways, one of which is fluorescence—the emission of a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, with the peak of the emission spectrum denoted as λem. The efficiency of this process is described by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.
Quantitative Spectroscopic Data
A comprehensive search of scientific literature did not yield specific quantitative UV-Vis absorption and fluorescence data (λmax, ε, λem, ΦF) for this compound across various solvents. Research has qualitatively described the photophysical behavior of 3'-hydroxymethyl-2,2':5',2''-terthiophene, a synonym for this compound, but concrete numerical values remain unpublished in the reviewed literature.
For context, the parent compound, alpha-terthienyl, exhibits strong absorption in the UVA region, typically between 350-360 nm. The introduction of the hydroxymethyl group is not expected to dramatically shift the absorption and emission maxima but may influence the molar absorptivity and quantum yield due to changes in solubility and potential for hydrogen bonding with protic solvents.
To facilitate future research and provide a template for data presentation, the following tables are proposed for summarizing the key photophysical parameters of this compound.
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| e.g., Cyclohexane | Data not available | Data not available |
| e.g., Toluene | Data not available | Data not available |
| e.g., Dichloromethane | Data not available | Data not available |
| e.g., Acetonitrile | Data not available | Data not available |
| e.g., Methanol | Data not available | Data not available |
| e.g., Ethanol | Data not available | Data not available |
Table 2: Fluorescence Data for this compound
| Solvent | Excitation Wavelength (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference Standard (ΦF) |
| e.g., Cyclohexane | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
| e.g., Toluene | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
| e.g., Dichloromethane | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
| e.g., Acetonitrile | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
| e.g., Methanol | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
| e.g., Ethanol | Data not available | Data not available | Data not available | e.g., Quinine Sulfate (0.54) |
Experimental Protocols
The following are detailed, generalized methodologies for the characterization of the UV-Vis absorption and fluorescence properties of this compound.
Measurement of UV-Vis Absorption Spectrum
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, methanol)
-
Volumetric flasks
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank in both the sample and reference holders of the spectrophotometer and run a baseline correction.
-
Sample Measurement: Record the absorbance spectrum of each diluted solution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot a graph of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).
-
Measurement of Fluorescence Spectrum and Quantum Yield
Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (ΦF) of this compound.
Materials:
-
This compound solutions of known absorbance (prepared as in 4.1)
-
A reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample (this compound) and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength (typically the λmax of the sample) and the emission wavelength range.
-
Reference Spectrum: Record the fluorescence emission spectrum of the reference standard.
-
Sample Spectrum: Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution.
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the reference standard.
-
The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_ref × (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²)
where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'ref' refer to the sample and the reference standard, respectively.
-
-
Visualization of Photophysical Processes
The energetic pathways involved in the absorption and emission of light by a molecule like this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic states and the transitions between them.
Caption: Jablonski diagram of a terthiophene.
The workflow for determining the relative fluorescence quantum yield involves several key steps, from sample preparation to data analysis.
Preliminary In Vitro Cytotoxicity of α-Terthienylmethanol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-terthienylmethanol (α-TM), a naturally occurring terthiophene found in plants of the Asteraceae family, has demonstrated significant cytotoxic and anti-angiogenic properties in preliminary in vitro studies. This technical guide provides a comprehensive overview of the current understanding of α-TM's bioactivity, focusing on its effects on cancer cell lines. We consolidate available quantitative data, present detailed experimental methodologies for key assays, and visualize the proposed mechanisms of action through signaling pathway and workflow diagrams. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of α-terthienylmethanol.
Introduction
Thiophenes, particularly oligothiophenes like α-terthienylmethanol, have garnered interest in medicinal chemistry due to their diverse biological activities.[1] Derived from plants such as Eclipta prostrata (False Daisy) and Tagetes minuta (Marigold), α-TM has emerged as a compound of interest for its potent anti-proliferative and anti-angiogenic effects.[2] This guide synthesizes the findings from foundational in vitro studies to provide a detailed technical overview of its cytotoxic profile.
Quantitative Cytotoxicity Data
The cytotoxic and anti-angiogenic activities of α-terthienylmethanol have been quantified across various cell lines and assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures reported in the literature.
Table 1: Anti-Angiogenic and Anti-Invasive Activity of α-Terthienylmethanol
| Assay Type | Cell Line | Parameter | Value | Reference |
| VEGF-Induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | IC50 | 2.7 ± 0.4 µM | [2] |
| Cell Invasion | MDA-MB-231 (Human Breast Cancer) | % Inhibition at 10 µM | 57.2 ± 2.3% | [2] |
| Cell Invasion | MDA-MB-231 (Human Breast Cancer) | % Inhibition at 30 µM | 32.7 ± 3.1% | [2] |
Table 2: Comparative Cytotoxicity of α-Terthienylmethanol and Cisplatin
| Cell Line | Compound | Parameter | Notes | Reference |
| Human Ovarian Cancer Cells | α-Terthienylmethanol | - | More potent inhibitor of cell growth than cisplatin. | |
| Human Ovarian Cancer Cells | Cisplatin | - | Less potent inhibitor of cell growth than α-terthienylmethanol. |
Mechanism of Action: Signaling Pathways
Preliminary research indicates that α-terthienylmethanol exerts its cytotoxic effects through a multi-faceted mechanism involving the induction of oxidative stress, leading to DNA damage and cell cycle arrest.
Induction of Reactive Oxygen Species (ROS) and DNA Damage
This compound treatment has been shown to increase intracellular levels of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage, including the phosphorylation of histone H2AX (p-H2AX), a recognized marker of DNA damage. The antioxidant N-acetyl-l-cysteine was found to significantly reverse the downstream effects of α-TM, underscoring the critical role of ROS in its mechanism.
Cell Cycle Arrest
The compound induces cell cycle arrest in human ovarian cancer cells, specifically causing an accumulation of cells in the S phase. This arrest is associated with changes in the levels of S phase-related proteins, including Cyclin A, cyclin-dependent kinase 2 (CDK2), and Cyclin D2. Knockdown of Cyclin A has been shown to compromise the S phase arrest induced by α-TM, highlighting its importance in the cellular response.
Anti-Angiogenic Activity
Beyond direct cytotoxicity, α-terthienylmethanol inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] This effect is attributed to the inhibition of protein kinase C (PKC) isozymes α and β2.[2][3] Notably, α-TM showed no evidence of toxicity against peripheral blood mononuclear and erythrocyte cells, suggesting a degree of selectivity.[2][3]
Experimental Protocols
The following sections detail the generalized methodologies for the key in vitro assays used to characterize the cytotoxicity of α-terthienylmethanol.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of α-terthienylmethanol and appropriate controls (e.g., vehicle, positive control). Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of extracellular matrix (e.g., Matrigel or Geltrex). A chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.
-
Protocol Outline:
-
Insert Coating: Coat the transwell inserts with a basement membrane matrix and allow it to solidify.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium, along with different concentrations of α-terthienylmethanol.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for invasion (e.g., 20-24 hours).
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface with a fixative (e.g., 4% paraformaldehyde) and stain with a dye (e.g., crystal violet).
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
-
Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.
-
Principle: Endothelial cells are plated on a gel of basement membrane extract (e.g., Matrigel), which induces them to differentiate and form a network of tube-like structures.
-
Protocol Outline:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix and allow it to polymerize at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., BAECs or HUVECs) onto the matrix in the presence of angiogenic stimuli (e.g., VEGF) and various concentrations of α-terthienylmethanol.
-
Incubation: Incubate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Visualization: Visualize the tube network using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
Conclusion
The preliminary in vitro data on α-terthienylmethanol reveal a promising cytotoxic and anti-angiogenic agent with a distinct mechanism of action. Its ability to induce ROS-mediated DNA damage and S-phase cell cycle arrest in cancer cells, coupled with its inhibitory effects on key angiogenesis pathways, positions it as a valuable lead compound for further investigation. Future studies should focus on elucidating the detailed molecular interactions, evaluating its efficacy and safety in in vivo models, and exploring its potential in combination therapies. This guide provides a solid foundation for researchers to build upon as they explore the therapeutic applications of this natural product.
References
Stage 2: From Polyacetylenes to Thiophenes and Terthiophenes: The Enigmatic Sulfur Incorporation
The conversion of linear polyacetylenes into sulfur-containing thiophenes is the defining step in this biosynthetic pathway. While the polyacetylene precursors are well-established, the precise enzymatic machinery and the mechanism of sulfur incorporation are still under investigation. The primary location for thiophene biosynthesis and accumulation in Tagetes species is the roots.[1][2]
The Key Polyacetylene Precursor
Research on Tagetes mutants suggests that a C13 polyacetylene, tridecapentaynene , is the direct precursor for the biosynthesis of the characteristic thiophenes found in these plants.[1]
The Sulfur Donor and Proposed Mechanism
The source of the sulfur atom for the thiophene ring is believed to be a reduced sulfur species. The key steps in the formation of the thiophene ring are proposed to be the addition of this reduced sulfur across two of the triple bonds in the polyacetylene chain, leading to the closure of the heterocyclic ring.[1]
The biosynthesis of a terthienyl, such as α-terthienyl, would logically proceed through the sequential formation of thiophene rings. It is hypothesized that a monothiophene is formed first, followed by the addition of a second and then a third sulfur-containing ring. Evidence from a Tagetes erecta mutant with an altered thiophene profile supports this, as a monothiophene intermediate was isolated.[1]
Hypothetical Enzymology of Thiophene Ring Formation
The enzymes responsible for the addition of sulfur and the subsequent cyclization to form the thiophene ring have not yet been definitively identified and characterized. However, based on the proposed mechanism, it is likely that a specialized sulfur transferase enzyme is involved. This enzyme would likely activate the sulfur donor and facilitate its nucleophilic attack on the electron-deficient triple bonds of the polyacetylene precursor.
The pathway is thought to branch after the formation of the initial monothiophene, leading to the various bithienyls and their derivatives observed in Tagetes species.[1]
Biosynthetic Pathway of Terthiophenes in Asteraceae
Caption: Proposed biosynthetic pathway of α-terthienyl in Asteraceae.
Regulation of the Terthienyl Biosynthetic Pathway
The biosynthesis of terthiophenes, like many secondary metabolite pathways, is tightly regulated. The availability of precursors, particularly the sulfur source, plays a critical role.
Studies on Tagetes patula roots have shown that a reduction in the sulfate concentration in the growth medium significantly decreases thiophene accumulation, without affecting the overall growth of the plant.[1] This suggests that the rate of thiophene synthesis is regulated by a control mechanism that is sensitive to the availability of sulfate. The restoration of thiophene biosynthesis upon the reintroduction of sulfate is a slow process and can be blocked by transcription inhibitors, indicating that the regulation occurs at the molecular level, likely involving the expression of key biosynthetic genes.[1]
Quantitative Data on Thiophene Content in Tagetes Species
The accumulation of thiophenes varies significantly among different Tagetes species and between different plant organs. The roots are consistently the primary site of both biosynthesis and accumulation. The following table summarizes the quantitative data on the content of major thiophenes in various Tagetes species.
| Tagetes Species | Plant Part | α-Terthienyl (µg/g dry weight) | 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) (µg/g dry weight) | 5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc) (µg/g dry weight) | 5-(4-hydroxy-1-butynyl)-2,2'-bithienyl (BBTOH) (µg/g dry weight) | Total Thiophenes (µg/g dry weight) | Reference |
| T. patula | Roots | Present | Predominant | Present | Present | ~30,000 | [1][3] |
| T. erecta | Roots | Present | Present | Present | Present | - | [1] |
| T. minuta | Roots | - | - | - | - | - | |
| T. patula | Flower Buds | 5-10 µmol/g d.w. (α-terthienyl and pentenynyl-bithiophene) | - | - | - | - | [3] |
| T. patula hairy root cultures (MeJ-induced) | Hairy Roots | - | 200 µmol/g d.w. (butenynyl-bithiophene) | - | - | - | [3] |
Note: Data from different sources may vary due to differences in plant age, growing conditions, and analytical methods. Some data is presented in µmol/g dry weight and has been noted as such.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of terthiophenes from plant material, based on established protocols in the literature.
Extraction of Thiophenes from Tagetes Roots
This protocol is adapted from methods described for the analysis of thiophenes in Tagetes species.
Materials and Reagents:
-
Fresh or lyophilized root material from Tagetes species.
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Grinder or mortar and pestle
-
Sonication bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
Amber vials
Procedure:
-
Sample Preparation:
-
Wash fresh roots thoroughly with water to remove any soil and debris.
-
Pat the roots dry and then freeze-dry (lyophilize) them for optimal extraction efficiency.
-
Grind the dried root material to a fine powder using a grinder or a mortar and pestle.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered root material into a glass vial.
-
Add 10 mL of hexane to the vial.
-
Sonicate the mixture in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the hexane supernatant into a clean flask.
-
Repeat the extraction process on the pellet two more times with fresh hexane.
-
Pool the hexane extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the pooled hexane extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of hexane or a suitable solvent for HPLC analysis.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
Storage:
-
Store the extracts at -20°C in the dark to prevent degradation of the light-sensitive thiophenes.
-
Quantification of Terthiophenes by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: Linear gradient from 70% to 100% B
-
25-30 min: 100% B
-
30-35 min: Return to 70% B
-
35-40 min: Equilibration at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Thiophenes have a characteristic UV absorption maximum around 350 nm. A PDA detector can be used to scan a range (e.g., 200-450 nm) to confirm the identity of the peaks by their UV spectra.
-
Injection Volume: 10 µL
Quantification:
-
Prepare a series of standard solutions of α-terthienyl of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared plant extracts and determine the peak areas of the thiophenes.
-
Calculate the concentration of the thiophenes in the extracts using the calibration curve.
-
Express the final concentration in µg/g of the dry weight of the plant material.
Experimental Workflow for Identification of Thiophene Biosynthetic Enzymes
The identification of the enzymes responsible for sulfur incorporation and ring closure remains a key challenge. The following workflow outlines a potential strategy for identifying these elusive enzymes.
Caption: A proposed workflow for the identification of thiophene biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of terthiophenes in the Asteraceae family is a fascinating example of how plants can modify common primary metabolites to produce highly specialized and bioactive compounds. While the initial steps of the pathway, involving the conversion of fatty acids to polyacetylenes, are becoming clearer with the identification of key desaturase and acetylenase enzymes, the subsequent steps of sulfur incorporation and thiophene ring formation remain a significant area for future research.
The elucidation of the complete biosynthetic pathway, including the characterization of all the enzymes involved, will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable compounds. The development of heterologous expression systems for the entire pathway could lead to a sustainable and scalable source of terthiophenes for applications in agriculture and medicine. Further research into the regulation of this pathway could also lead to strategies for enhancing the production of these compounds in their native plant hosts. The in-depth understanding of this pathway is crucial for harnessing the full potential of these potent natural products.
References
Methodological & Application
Application Note: Synthesis, Characterization, and Applications of α-Terthienylmethanol and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis, purification, and characterization of α-terthienylmethanol, a naturally occurring terthiophene with significant biological activity. Found in plants like Tagetes minuta, this compound has demonstrated potent antiangiogenic and anticancer properties.[1] Its mechanism of action involves the inhibition of protein kinase C (PKC) isozymes and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and DNA damage in cancer cells.[1][2] This application note outlines a multi-step synthetic pathway, starting from commercially available thiophene derivatives, and includes protocols for the preparation of functionalized derivatives. Furthermore, it summarizes key biological data and visualizes the primary signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.
Synthesis Protocols
The synthesis of α-terthienylmethanol can be achieved through a multi-step process involving the construction of the terthiophene backbone followed by functionalization.
Protocol 1.1: Synthesis of α-Terthienyl (Parent Compound)
This protocol is adapted from a nickel-catalyzed Grignard cross-coupling reaction.[3] The procedure first involves the synthesis of the Grignard reagent from 2-bromothiophene, which is then coupled with 2,5-dibromothiophene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or n-propyl ether[3]
-
Iodine (crystal)
-
Methyl iodide
-
2-Bromothiophene
-
2,5-Dibromothiophene
-
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) catalyst
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions (four-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Place magnesium turnings (12.0 g, 0.5 mole) and anhydrous diethyl ether (200 ml) into a 500-ml four-necked flask under a nitrogen atmosphere.[3]
-
Initiate the Grignard reaction by adding a crystal of iodine and 0.5 ml of methyl iodide.[3]
-
Add a solution of 2-bromothiophene (81.0 g, 0.5 mole) in anhydrous diethyl ether (100 ml) dropwise over 1 hour, maintaining gentle reflux.[3]
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of 2-thienylmagnesium bromide.[3]
-
In a separate flask, dissolve 2,5-dibromothiophene (50 g, 0.20 mole) in anhydrous diethyl ether.
-
Add the nickel catalyst (0.5 g) to the 2,5-dibromothiophene solution.[3]
-
Slowly add the prepared Grignard reagent dropwise to the solution of 2,5-dibromothiophene and catalyst under nitrogen. The reaction is exothermic and the ether will begin to boil.[3]
-
After the addition is complete, heat the reaction mixture under reflux for 6 hours, then allow it to cool and stir overnight at room temperature.[3]
-
Quench the reaction by carefully pouring the mixture onto a mixture of ice and HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude α-terthienyl.
-
Purify the crude product by recrystallization from ethanol. The purity can be assayed by HPLC.[3]
Protocol 1.2: Synthesis of α-Terthienylmethanol from α-Terthienyl
This two-step protocol involves the formylation of the α-terthienyl backbone, followed by the reduction of the resulting aldehyde to the primary alcohol.
Step A: Vilsmeier-Haack Formylation
-
Cool a solution of dimethylformamide (DMF) (1.2 eq) in dichloromethane (DCM) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF solution. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve the purified α-terthienyl (1.0 eq) from Protocol 1.1 in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution and stir until gas evolution ceases.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 5-formyl-α-terthiophene by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step B: Reduction to α-Terthienylmethanol
-
Dissolve the purified 5-formyl-α-terthiophene (1.0 eq) in a mixture of methanol and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield α-terthienylmethanol.
-
The product can be further purified by recrystallization if necessary.
Protocol 1.3: General Protocol for the Synthesis of α-Terthienylmethanol Derivatives (Esters)
-
Dissolve α-terthienylmethanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the desired acyl chloride or acid anhydride (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester derivative by column chromatography.
Purification and Characterization
Purification is critical to obtaining high-purity α-terthienylmethanol for biological assays. The primary methods are chromatography and recrystallization. Characterization relies on standard spectroscopic techniques.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of α-terthienylmethanol.
Table 1: Physicochemical and Spectroscopic Data for α-Terthienylmethanol
| Property | Data | Reference |
| IUPAC Name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | [4] |
| Molecular Formula | C₁₃H₁₀OS₃ | [4] |
| Molecular Weight | 278.4 g/mol | [4] |
| CAS Number | 13059-93-3 | [4] |
| Appearance | (Expected) Yellowish solid | |
| ¹H NMR (CDCl₃) | (Predicted) δ ~7.2-6.9 (m, 6H, Ar-H), 4.8 (s, 2H, CH₂), 2.1 (s, 1H, OH) | |
| ¹³C NMR (CDCl₃) | (Predicted) δ ~145-123 (Ar-C), 60 (CH₂) | [4] |
| Mass Spec (ESI-MS) | m/z 279.0 [M+H]⁺, 301.0 [M+Na]⁺ |
Applications and Biological Activity
α-Terthienylmethanol has emerged as a promising candidate for drug development due to its diverse biological activities, primarily as an antiangiogenic and anticancer agent.
Antiangiogenic Activity
α-Terthienylmethanol isolated from Tagetes minuta has been shown to inhibit vascular endothelial growth factor (VEGF)-induced tube formation in bovine aortic endothelial cells (BAECs).[1] This activity is crucial for preventing the formation of new blood vessels that tumors require for growth and metastasis.[1]
Anticancer Activity
The compound also demonstrates significant antiproliferative effects. Studies on human ovarian cancer cells revealed that α-terthienylmethanol is a more potent growth inhibitor than cisplatin.[2] It induces S phase cell cycle arrest by generating ROS, which leads to DNA damage.[2][5]
Table 2: Summary of Biological Activity Data
| Assay / Model System | Endpoint | Result | Reference |
| VEGF-induced Tube Formation (BAECs) | IC₅₀ | 2.7 ± 0.4 µM | [1] |
| Cell Invasion Assay (BAECs) | % Invas. | Significant impairment at 10 µM | [1] |
| Cell Invasion Assay (MDA-MB-231) | % Invas. | Significant impairment at 10 µM | [1] |
| Human Ovarian Cancer Cell Growth | Activity | More potent than cisplatin | [2] |
| Cell Cycle Analysis (Ovarian Cancer) | Effect | Induces S phase arrest | [2] |
Signaling Pathways and Mechanism of Action
The biological effects of α-terthienylmethanol are attributed to its interaction with key cellular signaling pathways.
Inhibition of Protein Kinase C (PKC)
The antiangiogenic activity of α-terthienylmethanol is linked to its ability to inhibit PKC isozymes α and β2.[1] These kinases are downstream effectors of the VEGFR-2 signaling pathway, which is critical for angiogenesis. By inhibiting PKC, the compound effectively blocks the signaling cascade that leads to endothelial cell proliferation and tube formation.[1][6]
Caption: Antiangiogenic mechanism via inhibition of the VEGFR-2/PKC pathway.
Induction of Reactive Oxygen Species (ROS)
In cancer cells, α-terthienylmethanol induces a significant increase in intracellular ROS.[2] This oxidative stress leads to DNA damage, marked by an increase in the DNA damage marker p-H2AX. The cellular response to this damage is an arrest of the cell cycle in the S phase, ultimately inhibiting cell proliferation.[2][5]
Caption: Anticancer mechanism via induction of ROS and cell cycle arrest.
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA1267904A - PROCESS FOR THE SYNTHESIS OF .alpha.-TERTHIENYL - Google Patents [patents.google.com]
- 4. Alpha-Terthienylmethanol | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 6. Frontiers | The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 [frontiersin.org]
Application Note and Protocol: Extraction and Purification of α-Terthienylmethanol from Marigold (Tagetes sp.)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marigold (Tagetes species) are well-known for producing a variety of secondary metabolites, including thiophenes, which are sulfur-containing heterocyclic compounds.[1] Among these, α-terthienyl and its derivatives have garnered significant interest due to their potent biological activities, including nematicidal, insecticidal, antiviral, and cytotoxic properties.[2][3][4] One such derivative is α-terthienylmethanol, a hydroxylated form of α-terthienyl. The addition of a hydroxyl group increases the polarity of the molecule compared to α-terthienyl, which influences the selection of appropriate extraction and purification methods.
While extensive literature exists for the extraction of α-terthienyl, a standardized protocol specifically for α-terthienylmethanol is less common. This document provides a detailed protocol for the extraction and purification of α-terthienylmethanol from marigold plant material, adapted from established methods for related thiophenes.[5][6] The protocol is designed to be a starting point for researchers, with recommendations for optimization based on the specific Tagetes species and available laboratory equipment.
Materials and Reagents
-
Plant Material: Dried and powdered roots or whole plant material of Tagetes sp.
-
Solvents (HPLC or analytical grade):
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dichloromethane
-
Deionized water
-
-
Stationary Phase for Column Chromatography: Silica gel (60-120 mesh)
-
TLC Plates: Silica gel 60 F254
-
Standards: α-Terthienylmethanol (if available, for analytical comparison)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns
-
HPLC system with a C18 column and UV detector
-
Standard laboratory glassware and equipment
Experimental Protocols
Part 1: Extraction of Crude α-Terthienylmethanol
This protocol outlines a solvent extraction method. The choice of solvent is critical; due to the hydroxyl group, α-terthienylmethanol is more polar than α-terthienyl. Therefore, a solvent of intermediate polarity or a mixture of non-polar and polar solvents is recommended.
1.1. Plant Material Preparation:
-
Harvest fresh marigold roots or whole plants.
-
Wash the plant material thoroughly with water to remove soil and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a laboratory oven at a low temperature (40-50°C).
-
Grind the dried plant material into a fine powder using a blender or mill.
1.2. Solvent Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 500 mL of ethyl acetate to the flask. Alternative solvents include a 1:1 mixture of n-hexane and ethyl acetate, or methanol.[6]
-
Seal the flask and macerate the mixture for 48-72 hours at room temperature with occasional shaking. For a more efficient extraction, a Soxhlet apparatus can be used with the chosen solvent for 8-12 hours.
-
Filter the extract through Whatman No. 1 filter paper to remove the plant debris.
-
Repeat the extraction process on the plant residue with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate the crude extract using a rotary evaporator at 40°C until the solvent has fully evaporated. The result is a dark, viscous oleoresin.
Part 2: Purification of α-Terthienylmethanol
A multi-step purification process involving liquid-liquid partitioning and column chromatography is recommended to isolate α-terthienylmethanol from the crude extract.
2.1. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in 100 mL of a 9:1 methanol:water solution.
-
Transfer the solution to a separatory funnel.
-
Add 100 mL of n-hexane to the separatory funnel, shake vigorously, and allow the layers to separate.
-
The more polar α-terthienylmethanol will preferentially partition into the methanol-water phase, while non-polar compounds like α-terthienyl will move to the n-hexane phase.
-
Collect the lower methanol-water layer.
-
Repeat the hexane wash two more times to remove residual non-polar impurities.
-
Evaporate the solvent from the methanol-water phase under reduced pressure to yield a partially purified extract.
2.2. Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve the partially purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:
-
100% n-Hexane (to elute non-polar compounds)
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate
-
80:20 n-Hexane:Ethyl Acetate
-
70:30 n-Hexane:Ethyl Acetate
-
50:50 n-Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions of 20-30 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of 8:2 n-hexane:ethyl acetate.
-
Visualize the TLC plates under UV light (254 nm and 365 nm). Thiophenes typically appear as fluorescent spots.
-
Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available) and evaporate the solvent.
Part 3: Purity Analysis by HPLC
The purity of the isolated α-terthienylmethanol can be determined using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of thiophenes.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV detector set at 340-350 nm, the characteristic absorption maximum for terthiophenes.
-
Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification can be achieved by creating a calibration curve with a pure standard of α-terthienylmethanol.
Data Presentation
The following table summarizes representative yields of related thiophenes from Tagetes species found in the literature. The yield of α-terthienylmethanol is expected to vary depending on the plant species, growing conditions, and the extraction method employed.
| Compound | Plant Source | Extraction Method | Yield | Reference |
| α-Terthienyl | Tagetes patula hairy roots | n-Hexane extraction | 15 to 1268 µg/g dry weight | [7] |
| Thiophene-rich extract | Tagetes minuta shoots and roots | Methanol:water (3:1) | Not specified | Not specified |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for α-terthienylmethanol extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Production of nematocidal compounds by hairy root cultures of Tagetes patula L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Terthienylmethanol in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terthienylmethanol (α-TM) is a naturally derived thiophene compound that has garnered interest as a potential photosensitizer for photodynamic therapy (PDT). Isolated from plants of the Tagetes genus, this small molecule exhibits promising anti-cancer properties. When activated by light of a specific wavelength, α-TM can induce cytotoxic effects in targeted cells, primarily through the generation of reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for the use of α-TM in PDT research, summarizing its known properties and providing methodologies for its investigation.
Properties of α-Terthienylmethanol (α-TM)
α-TM is the alcohol derivative of alpha-terthienyl (α-T), a well-characterized photosensitizer. While specific photophysical and phototoxicological data for α-TM is still emerging, the properties of the parent compound provide a strong indication of its potential.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀OS₃ | [1] |
| Molecular Weight | 278.4 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) |
Photophysical Properties (Data for α-Terthienyl as a proxy)
| Parameter | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | Various organic solvents | [2] |
Note: The photophysical properties of α-TM, such as its absorption maximum (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (Φf), require further experimental characterization. Researchers should perform these measurements as a preliminary step.
Biological Activity
In addition to its potential as a photosensitizer, α-TM has demonstrated antiangiogenic properties. It inhibits vascular endothelial growth factor (VEGF)-induced tube formation with a half-maximal inhibitory concentration (IC50) of 2.7 ± 0.4 μM.[3] Furthermore, it has been shown to reduce the invasiveness of bovine aortic endothelial cells and MDA-MB-231 human breast cancer cells.[3]
Mechanism of Action in Photodynamic Therapy
The proposed mechanism of action for α-TM in PDT follows the general principles of photodynamic sensitization.
Upon absorption of light, α-TM transitions from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS can subsequently oxidize vital cellular components, including lipids, proteins, and nucleic acids, leading to irreparable cellular damage and culminating in cell death through apoptosis or necrosis.
Experimental Protocols
The following protocols provide a general framework for investigating the photodynamic efficacy of α-TM. Optimization of parameters such as drug concentration, incubation time, and light dose will be necessary for specific cell lines and experimental setups.
Cell Culture
-
Cell Lines: A variety of cancer cell lines can be used. Based on existing data on its anti-invasive properties, human breast adenocarcinoma (MDA-MB-231) and human colon adenocarcinoma (SW480) cells are recommended starting points.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Preparation of α-TM Stock Solution
-
Dissolve α-TM powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of α-TM-PDT.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing various concentrations of α-TM (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest α-TM concentration) and a no-drug control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol red-free medium. Irradiate the cells with a suitable light source (e.g., a lamp or LED array emitting at the absorption maximum of α-TM). The light dose (fluence) can be varied by changing the irradiation time or power density. A typical starting light dose might be in the range of 1-10 J/cm². Control groups should include cells treated with α-TM but not irradiated (dark toxicity) and cells irradiated without α-TM.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against α-TM concentration and determine the IC50 value using appropriate software.
Apoptosis and Necrosis Quantification by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.
-
Treatment: Seed cells in 6-well plates and treat with α-TM and light as described in the phototoxicity assay protocol.
-
Cell Harvesting: At a specified time post-treatment (e.g., 6, 12, or 24 hours), collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying α-TM-PDT-induced cell death, the activation of key signaling pathways can be assessed by Western blotting.
-
Cell Treatment and Lysis: Treat cells with α-TM and light. At various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies against proteins of interest. Given the known antiangiogenic mechanism of α-TM, it is pertinent to investigate the Protein Kinase C (PKC) pathway. Additionally, common PDT-activated pathways should be examined.
-
Apoptosis-related proteins: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
MAPK pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK.
-
PI3K/Akt pathway: p-Akt, Akt.
-
PKC pathway: p-PKC, PKCα, PKCβII.
-
-
Detection: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescence detection system.
Cellular Uptake Studies
Understanding the cellular uptake of α-TM is crucial for optimizing treatment protocols. This can be assessed using fluorescence microscopy or flow cytometry, assuming α-TM possesses intrinsic fluorescence. If not, a fluorescently labeled version of α-TM would be required.
-
Incubation: Incubate cells with a fluorescent concentration of α-TM for various time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Washing: Wash the cells thoroughly with cold PBS to remove any non-internalized compound.
-
Analysis:
-
Fluorescence Microscopy: Visualize the intracellular localization of α-TM. Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can provide insights into its subcellular distribution.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to determine the extent of uptake over time.
-
Conclusion
α-Terthienylmethanol holds promise as a photosensitizer for photodynamic therapy. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its phototoxic effects, mechanism of action, and cellular behavior. Further characterization of its photophysical properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Application of Alpha-Terthienylmethanol as a Natural Nematicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terthienylmethanol is a naturally occurring secondary metabolite found predominantly in the roots of marigold plants (Tagetes spp.). It is a potent derivative of alpha-terthienyl, a well-documented phototoxic compound with significant nematicidal properties. Alpha-terthienyl and its derivatives are recognized for their ability to induce mortality in a wide range of plant-parasitic nematodes, including economically important species such as Meloidogyne spp. (root-knot nematodes), Pratylenchus spp. (lesion nematodes), and Heterodera spp. (cyst nematodes).[1][2][3] The primary mechanism of action involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to oxidative stress and subsequent cell death in nematodes.[1][2][4] This document provides detailed application notes and experimental protocols for the use of this compound as a natural nematicide in a research and development setting.
Mechanism of Action
The nematicidal activity of this compound is primarily attributed to its phototoxicity. When exposed to UV-A light, the alpha-terthienyl moiety absorbs photons, transitioning to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) such as superoxide radicals.[4][5][6] These ROS are highly cytotoxic, causing damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to nematode mortality.[5]
Nematodes possess defense mechanisms against oxidative stress, primarily involving enzymes like glutathione S-transferase (GST) and superoxide dismutase (SOD).[5][7][8][9] These enzymes work to neutralize ROS and mitigate cellular damage. The efficacy of this compound as a nematicide is therefore dependent on its ability to overwhelm these enzymatic defenses.
Data Presentation
The following tables summarize the quantitative data on the nematicidal activity of alpha-terthienyl against various nematode species.
Table 1: Nematicidal Activity of Alpha-Terthienyl against Caenorhabditis elegans (Adults) without Photoactivation [5]
| Concentration (µM) | Mortality after 48h (%) | Mortality after 72h (%) |
| 5 | 16 ± 3.0 | 30 ± 3.5 |
| 10 | 31 ± 4.8 | 59 ± 4.4 |
| 25 | 55 ± 4.8 | 90 ± 4.1 |
| LC50 | 22 ± 1.1 µM | 11 ± 0.52 µM |
Table 2: Nematicidal Activity of Alpha-Terthienyl against C. elegans and M. incognita with and without Photoactivation (24h exposure) [5]
| Nematode Species & Stage | Condition | LC50 (µM) |
| C. elegans (dauer larvae) | Without Photoactivation | 0.72 ± 0.06 |
| C. elegans (dauer larvae) | With Photoactivation | 0.28 ± 0.02 |
| M. incognita (J2 larvae) | Without Photoactivation | 0.84 ± 0.05 |
| M. incognita (J2 larvae) | With Photoactivation | 0.35 ± 0.03 |
Table 3: Nematicidal Activity of Alpha-Terthienyl against Various Nematode Species
| Nematode Species | Concentration | Exposure Time | Mortality (%) | Reference |
| Meloidogyne incognita (J2) | 2 ppm | 24, 48, 72h | 100 | [10] |
| Heterodera zeae | 0.125% (≈5 mM) | 24h | 100 | [8][11] |
Experimental Protocols
Protocol 1: In Vitro Nematode Mortality Assay
This protocol outlines the procedure for assessing the nematicidal activity of this compound against nematode juveniles.
Materials:
-
This compound (synthetic or purified)
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
96-well microtiter plates
-
Synchronized culture of target nematodes (e.g., M. incognita J2s)
-
Pipettes and sterile tips
-
Inverted microscope
-
UV-A light source (e.g., 350-366 nm)
-
Incubator
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in sterile deionized water to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.
-
-
Nematode Preparation:
-
Culture and harvest second-stage juveniles (J2) of the target nematode species using standard methods.
-
Wash the nematodes several times with sterile deionized water to remove any debris.
-
Adjust the concentration of the nematode suspension to approximately 100-200 J2s per 50 µL.
-
-
Assay Setup:
-
Pipette 50 µL of the nematode suspension into each well of a 96-well plate.
-
Add 50 µL of the respective this compound working solutions to the wells. Include a negative control (water with 1% DMSO) and a positive control (a known nematicide).
-
Each treatment should be replicated at least three times.
-
-
Photoactivation (Optional):
-
For photoactivation studies, expose the 96-well plates to a UV-A light source for a specified duration (e.g., 30 minutes) before incubation.[5]
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the nematode species (e.g., 25°C) in the dark.
-
-
Mortality Assessment:
-
At predetermined time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.
-
Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Count the number of dead and live nematodes in each well.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each treatment, corrected for control mortality using Abbott's formula.
-
Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis or other suitable statistical software.
-
Protocol 2: Egg Hatch Inhibition Assay
This protocol is designed to evaluate the effect of this compound on the hatching of nematode eggs.
Materials:
-
This compound solutions (prepared as in Protocol 1)
-
Freshly extracted nematode egg masses
-
Sterile deionized water
-
Small petri dishes or 24-well plates
-
Incubator
-
Stereomicroscope
Procedure:
-
Egg Mass Collection:
-
Collect fresh, uniform-sized egg masses from infected plant roots.
-
Gently wash the egg masses with sterile deionized water.
-
-
Assay Setup:
-
Place one or more egg masses in each well of a 24-well plate or in a small petri dish containing a known volume of the different concentrations of this compound solution.
-
Include a negative control with sterile deionized water containing 1% DMSO.
-
Replicate each treatment at least three times.
-
-
Incubation:
-
Incubate the plates at an optimal temperature for egg hatching (e.g., 28°C) for a period of 7 to 14 days.
-
-
Hatching Assessment:
-
At regular intervals (e.g., every 2-3 days), count the number of hatched juveniles in each well using a stereomicroscope.
-
At the end of the incubation period, determine the total number of hatched juveniles.
-
-
Data Analysis:
-
Calculate the percentage of egg hatch inhibition for each treatment compared to the negative control.
-
Determine the EC50 value (the concentration that inhibits 50% of egg hatching).
-
Protocol 3: Extraction of Alpha-Terthienyl from Marigold Roots
This protocol provides a general method for the extraction of alpha-terthienyl from Tagetes spp. roots for research purposes.
Materials:
-
Fresh roots of Tagetes spp.
-
Drying oven
-
Grinder or blender
-
n-hexane (or other suitable non-polar solvent)
-
Shaker
-
Filter paper
-
Rotary evaporator
-
Chromatography apparatus (e.g., column chromatography with silica gel)
-
Analytical instruments for characterization (HPLC, GC-MS)
Procedure:
-
Plant Material Preparation:
-
Collect fresh marigold roots, wash them thoroughly to remove soil and debris, and pat them dry.
-
Dry the roots in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Soak the powdered root material in n-hexane in a flask.
-
Agitate the mixture on a shaker for several hours or let it stand for 24-48 hours at room temperature to allow for efficient extraction.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Purification (Optional):
-
For a purer compound, the crude extract can be subjected to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[12]
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing alpha-terthienyl.
-
-
Characterization:
-
Confirm the identity and purity of the isolated alpha-terthienyl using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Concluding Remarks
This compound holds significant promise as a natural, biodegradable nematicide. Its potent activity, especially when photoactivated, makes it a valuable candidate for the development of new pest management strategies. The protocols and data presented in this document are intended to provide a solid foundation for researchers and professionals in the fields of agriculture, pest management, and drug development to further explore and harness the nematicidal potential of this fascinating natural compound. Further research is warranted to optimize formulations for field applications and to explore its efficacy against a broader range of plant-parasitic nematodes.
References
- 1. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of nematicidal compounds from Tagetes patula L. yellow flowers: structure-activity relationship studies against cyst nematode Heterodera zeae infective stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction process of marigold extract. [greenskybio.com]
Application Notes and Protocols for the Formulation of Alpha-Terthienylmethanol in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terthienylmethanol (α-TM) is a naturally occurring thiophene derivative with demonstrated anti-angiogenic and pro-apoptotic properties, making it a promising candidate for the topical treatment of various skin conditions, including skin cancers and psoriasis.[1][2] Its therapeutic potential is attributed to its ability to inhibit Protein Kinase C (PKC) isozymes α and β2, key components of the VEGF signaling pathway, and to induce apoptosis through the generation of reactive oxygen species (ROS).[1][3] However, the hydrophobic nature of α-TM presents a challenge for its effective delivery into the skin. This document provides a comprehensive guide to formulating α-TM for topical application, with a focus on nanoemulsion-based systems, and details the necessary experimental protocols for its evaluation.
Formulation Strategy: Oil-in-Water (O/W) Nanoemulsion
To overcome the poor water solubility of α-TM, an oil-in-water (O/W) nanoemulsion is a highly suitable formulation strategy. Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, with droplet sizes typically ranging from 20 to 200 nm. Their small droplet size provides a large surface area, which can enhance the penetration of the encapsulated drug through the stratum corneum.
A suggested composition for an α-TM nanoemulsion is presented in Table 1, based on formulations developed for other hydrophobic drugs like curcumin.[1][2][4]
Table 1: Representative Composition of an this compound Nanoemulsion
| Component | Function | Example Material | Concentration (% w/w) |
| Oil Phase | Solvent for α-TM | Medium-Chain Triglycerides (MCT) | 10 |
| Surfactant | Emulsifier | Tween 80 | 20 |
| Co-surfactant | Stabilizer | Polyethylene Glycol 400 (PEG 400) | 5 |
| Aqueous Phase | Continuous Phase | Deionized Water | 65 |
| Active Ingredient | Therapeutic Agent | This compound | 0.1 - 1.0 |
Experimental Protocols
Preparation of this compound Nanoemulsion
This protocol describes the preparation of an α-TM loaded O/W nanoemulsion using the oil-in-water method.
Materials:
-
This compound (α-TM)
-
Medium-Chain Triglycerides (MCT) oil
-
Tween 80
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve the desired amount of α-TM in the MCT oil with gentle stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: In a separate beaker, mix Tween 80 and PEG 400 with deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 2: Physicochemical Characterization of a Representative Hydrophobic Drug Nanoemulsion
| Parameter | Value |
| Average Droplet Size | 45.6 nm |
| Polydispersity Index (PDI) | 0.18 |
| Zeta Potential | -32.5 mV |
| Encapsulation Efficiency | 92.8% |
| Data based on a representative curcumin nanoemulsion formulation.[1] |
In Vitro Drug Release Study
This protocol outlines the procedure for an in vitro release test (IVRT) using a Franz diffusion cell to evaluate the release of α-TM from the nanoemulsion formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC system for drug quantification
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) receptor medium and place a magnetic stir bar.
-
Dosing: Apply a precise amount of the α-TM nanoemulsion to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the withdrawn samples for α-TM concentration using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time to determine the release rate.
Ex Vivo Skin Permeation Study
This protocol describes an ex vivo skin permeation test (IVPT) to assess the ability of the α-TM nanoemulsion to penetrate the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Dermatome
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Use a dermatome to obtain skin sections of uniform thickness (typically 350-500 µm).
-
Franz Cell Assembly: Mount the skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 ± 1°C) receptor medium.
-
Dosing: Apply the α-TM nanoemulsion to the skin surface in the donor compartment.
-
Sampling: Collect samples from the receptor medium at specified time points and replace with fresh medium.
-
Analysis: Quantify the concentration of α-TM in the collected samples using HPLC.
-
Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag) from the permeation profile.
Table 3: Ex Vivo Skin Permeation Parameters for a Representative Hydrophobic Drug Nanoemulsion
| Parameter | Nanoemulsion | Conventional Cream |
| Cumulative Permeation (µg/cm²) | Significantly Higher | Lower |
| Steady-State Flux (Jss) (µg/cm²/h) | Increased | Baseline |
| Lag Time (Tlag) (h) | Shorter | Longer |
| Qualitative data based on a representative curcumin nanoemulsion study.[1] |
Cytotoxicity Assay
This protocol details an MTT assay to evaluate the cytotoxicity of the α-TM nanoemulsion on human skin cells (e.g., keratinocytes or fibroblasts).
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the keratinocytes in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the α-TM nanoemulsion and a blank nanoemulsion (without the drug). Include a positive control (e.g., Triton X-100) and an untreated control.
-
Incubation: Incubate the plates for 24 or 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows described in this document.
Caption: Anti-Angiogenic Signaling Pathway of α-Terthienylmethanol.
Caption: ROS-Induced Apoptosis Pathway of α-Terthienylmethanol.
Caption: Experimental Workflow for Topical Formulation Evaluation.
References
Application Notes: In Vitro Protein Kinase C (PKC) Inhibition Assay Using Alpha-Terthienylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways.[1] These enzymes are pivotal in regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[2][3] The PKC family is categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1] Dysregulation of PKC activity has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions, making PKC a significant target for therapeutic intervention.[2]
Alpha-terthienylmethanol is a terthiophene compound that has been identified as an inhibitor of Protein Kinase C.[2] Research has demonstrated its ability to inhibit angiogenesis by specifically targeting PKC isozymes α and β2.[2] These application notes provide a comprehensive protocol for conducting an in vitro PKC inhibition assay to evaluate the potency of this compound.
Data Presentation
The inhibitory potential of this compound against Protein Kinase C has been quantified, with the following IC50 value determined from in vitro studies focused on angiogenesis, where PKC is a key regulator.[2]
| Compound | Target | IC50 (µM) | Assay Context |
| This compound | PKCα and PKCβ2 | 2.7 ± 0.4 | Inhibition of VEGF-induced tube formation in BAECs |
PKC Signaling Pathway
The diagram below illustrates a simplified, canonical signaling pathway leading to the activation of conventional Protein Kinase C isoforms. Activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), triggers the activation of Phospholipase C (PLC).[2][4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 stimulates the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required for the activation of conventional PKC isoforms.[1]
Experimental Protocols
Protocol 1: In Vitro Luminescence-Based PKC Inhibition Assay
This protocol describes a method for determining the inhibitory activity of this compound on Protein Kinase C using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Purified recombinant human PKC isozymes (e.g., PKCα, PKCβII)
-
This compound
-
PKC substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to obtain a range of concentrations for testing.
-
Further dilute the compound in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (96-well plate format):
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque assay plate.
-
Add 10 µL of a 2.5X PKC enzyme solution (containing the purified PKC isozyme in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
To initiate the kinase reaction, add 10 µL of a 2.5X substrate/ATP mixture (containing the PKC substrate peptide and ATP in Kinase Assay Buffer) to each well. The final volume in each well will be 25 µL. The final ATP concentration should be at or near the Km for the specific PKC isozyme being tested.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized depending on the specific activity of the PKC isozyme.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)]) Where RLU is the Relative Light Units.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Disclaimer: The protocols and data presented in this document are for informational and research purposes only. Researchers should optimize assay conditions for their specific experimental setup.
References
- 1. Novel protein kinase C inhibitors: alpha-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial chemistry: From peptides and peptidomimetics to small organic and heterocyclic compounds [discovery.fiu.edu]
- 4. Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of α-Terthienylmethanol in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terthienylmethanol is a naturally occurring thiophene found in various plant species, notably within the genus Tagetes (marigolds). This compound has garnered significant scientific interest due to its potent biological activities, including anti-angiogenic and cytotoxic properties. Research has indicated that α-terthienylmethanol exerts its anti-angiogenic effects by inhibiting Protein Kinase C (PKC) isozymes α and β2, key components of the VEGFR-2 signaling pathway. Furthermore, it has been shown to induce S phase cell cycle arrest in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Accurate quantification of α-terthienylmethanol in plant extracts is paramount for the standardization of herbal preparations, elucidation of its biosynthetic pathways, and for the development of novel therapeutic agents. High-Performance Liquid Chromatography (HPLC) offers a reliable and precise method for this purpose. This application note provides a detailed protocol for the extraction and quantification of α-terthienylmethanol from plant materials using a validated Reverse-Phase HPLC (RP-HPLC) method.
Experimental Protocols
Sample Preparation: Extraction of α-Terthienylmethanol
This protocol outlines the extraction of α-terthienylmethanol from dried plant material, optimized for subsequent HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Tagetes minuta)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE)
-
Vortex mixer
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) twice more with fresh methanol.
-
Combine all the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of a methanol:water (80:20, v/v) solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Quantification of α-Terthienylmethanol
This section details the instrumental parameters for the quantification of α-terthienylmethanol.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Run Time: Approximately 20 minutes.
Standard Preparation:
-
Prepare a stock solution of α-terthienylmethanol standard (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Inject each standard solution into the HPLC system to generate a calibration curve.
Quantification:
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the peak corresponding to α-terthienylmethanol by comparing its retention time with that of the standard.
-
Calculate the concentration of α-terthienylmethanol in the extract using the calibration curve generated from the standard solutions.
Data Presentation
The quantitative data for α-terthienylmethanol in different plant extracts should be summarized in a clear and structured table for easy comparison.
| Plant Species | Plant Part | Extraction Solvent | α-Terthienylmethanol Concentration (µg/g of dry weight) |
| Tagetes minuta | Aerial Parts | Methanol | [Illustrative Value: 152.4 ± 8.7] |
| Tagetes erecta | Roots | Methanol | [Illustrative Value: 98.2 ± 5.1] |
| Tagetes patula | Whole Plant | Methanol | [Illustrative Value: 75.6 ± 4.3] |
| Note: The quantitative values presented are for illustrative purposes and should be determined experimentally. |
Method Validation
To ensure the reliability of the analytical method, it is crucial to perform method validation according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a series of standard solutions (at least 5 concentrations). Plot peak area versus concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 |
| Precision | Intra-day: Analyze replicate injections of a standard solution on the same day. Inter-day: Analyze replicate injections on different days. | Relative Standard Deviation (RSD) ≤ 2% |
| Accuracy | Perform recovery studies by spiking a known amount of standard into a sample matrix. | Recovery between 98% and 102% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N = 3). | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N = 10). | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | Analyze a blank sample (matrix without the analyte) and compare the chromatogram with that of the standard and sample. | No interfering peaks at the retention time of α-terthienylmethanol. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of α-terthienylmethanol in plant extracts.
Signaling Pathway of α-Terthienylmethanol
This diagram depicts the inhibitory effect of α-terthienylmethanol on the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Alpha-Terthienylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-terthienylmethanol is a derivative of alpha-terthienyl, a well-studied oligothiophene known for its phototoxic and biological activities. The presence of a hydroxymethyl group provides a reactive site for further chemical modifications, making this compound a key building block in the synthesis of novel functionalized materials and potential therapeutic agents. Accurate and thorough characterization of this compound is crucial for ensuring its identity, purity, and for understanding its chemical behavior.
These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information herein is designed to guide researchers in obtaining and interpreting high-quality analytical data for this compound.
Analytical Techniques and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
2.1.1. Predicted ¹H and ¹³C NMR Data
While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the known spectra of alpha-terthienyl and the typical chemical shifts for a hydroxymethyl group attached to an aromatic ring. The following tables summarize the predicted quantitative data.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 6.90 | Multiplet | 6H | Aromatic Protons (Thienyl Rings) |
| 4.75 | Singlet | 2H | CH₂ (Methylene) |
| 2.50 (broad) | Singlet | 1H | OH (Hydroxyl) |
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Assignment |
| 145 - 135 | Quaternary Thienyl Carbons |
| 128 - 123 | CH Thienyl Carbons |
| 59.5 | CH₂ (Methylene) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable structural information.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀OS₃ |
| Molecular Weight | 278.41 g/mol |
| Exact Mass | 277.9894 Da |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Molecular Ion [M]⁺ | m/z 278 |
| [M+H]⁺ (for ESI) | m/z 279 |
2.2.1. Predicted Mass Spectrometry Fragmentation
Under electron impact (EI) ionization, this compound is expected to undergo characteristic fragmentation. The most likely fragmentation pathways involve the loss of the hydroxyl group, the entire hydroxymethyl group, and subsequent fragmentations of the terthienyl core.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |
| 278 | [C₁₃H₁₀OS₃]⁺ | - |
| 261 | [C₁₃H₉S₃]⁺ | OH |
| 247 | [C₁₂H₇S₃]⁺ | CH₂OH |
| 214 | [C₁₂H₈S₂]⁺ | S from terthienyl core |
| 170 | [C₈H₄S₂]⁺ | Thiophene from bithienyl fragment |
Experimental Protocols
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
3.1.2. Instrument Parameters and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard 1-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
3.2.2. Instrument Parameters and Data Acquisition (LC-MS with ESI)
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is recommended.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Mass Range: m/z 100-500.
-
Fragmentation (MS/MS): For structural confirmation, perform collision-induced dissociation (CID) on the parent ion (m/z 279).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of analytical data to structural information.
Caption: A simplified proposed fragmentation pathway for this compound.
Application Notes and Protocols for Testing Alpha-Terthienylmethanol's Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-cancer properties of alpha-terthienylmethanol, a promising natural terthiophene. The following protocols and data summaries are based on established methodologies for evaluating cytotoxicity, apoptosis induction, cell cycle arrest, and impact on key signaling pathways.
Overview of this compound's Anti-Cancer Activity
This compound, isolated from plants such as Eclipta prostrata and Tagetes minuta, has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[1][3] Furthermore, it has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2][4]
Key Anti-Cancer Mechanisms:
-
Induction of Apoptosis: Triggers programmed cell death by increasing intracellular ROS levels, leading to caspase activation and cytochrome c release.[1]
-
Cell Cycle Arrest: Causes cell cycle arrest in the S phase, associated with changes in S phase-related proteins like cyclin A.[3]
-
Anti-Angiogenic Effects: Inhibits vascular endothelial growth factor (VEGF)-induced tube formation and impairs the invasiveness of endothelial and cancer cells.[2][4][5]
-
Signaling Pathway Modulation: Affects multiple signaling pathways, including those involving NADPH oxidase, MAPK, protein kinase C (PKC) isozymes α and β2, and the androgen receptor.[1][2][6]
Quantitative Data Summary
The following table summarizes the reported cytotoxic and anti-angiogenic activities of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| Hec1A | Endometrial Cancer | Cytotoxicity | < 1 µM | [1] |
| Ishikawa | Endometrial Cancer | Cytotoxicity | < 1 µM | [1] |
| Human Ovarian Cancer Cells | Ovarian Cancer | Cell Growth Inhibition | More potent than cisplatin | [3] |
| MDA-MB-231 | Breast Cancer | Invasion Assay | Significant inhibition at 10 µM | [2] |
| Bovine Aortic Endothelial Cells (BAECs) | N/A (Angiogenesis Model) | Tube Formation | 2.7 ± 0.4 µM | [2][4] |
| LNCaP, 22Rv1 | Prostate Cancer | Cell Viability | Effective inhibition | |
| T98G | Brain Cancer | Cytotoxicity | Concentration-dependent | [7][8] |
| HeLa, HepG2, SMMC-7721 | Cervical, Liver | Cytotoxicity | Effective inhibition | [9][10][11][12] |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for study (e.g., Hec1A, Ishikawa, MDA-MB-231, human ovarian cancer cell lines).
-
Culture Medium: Use the recommended complete culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the complete culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with PI/RNase Staining Buffer.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in the anti-cancer effects of this compound.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. α-Terthienylmethanol, isolated from Eclipta prostrata, induces apoptosis by generating reactive oxygen species via NADPH oxidase in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The natural terthiophene α-terthienylmethanol induces S phase cell cycle arrest of human ovarian cancer cells via the generation of ROS stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Terthienyl induces prostate cancer cell death through inhibiting androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Antiangiogenic Potential of Alpha-Terthienylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the antiangiogenic activity of alpha-terthienylmethanol (α-TM), a promising phytochemical derived from Tagetes minuta. The methodologies outlined herein are designed to facilitate the investigation of α-TM's mechanism of action and to quantify its inhibitory effects on new blood vessel formation, a critical process in tumor growth and metastasis.
Introduction to this compound (α-TM)
This compound is a naturally occurring thiophene that has demonstrated significant antiangiogenic properties. Research indicates that α-TM effectively inhibits key processes in angiogenesis, such as endothelial cell migration and tube formation. Its mechanism of action involves the inhibition of Protein Kinase C (PKC) isozymes α and β2, which are crucial downstream effectors in the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2][3] This targeted approach makes α-TM a compound of interest for the development of novel anti-cancer therapies.
Quantitative Data Summary
The following table summarizes the reported in vitro antiangiogenic activity of α-TM.
| Assay | Cell Line | Key Parameter | Result | Reference |
| VEGF-Induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | IC₅₀ | 2.7 ± 0.4 μM | [1][2][3] |
| Cell Invasion Assay | Bovine Aortic Endothelial Cells (BAECs) | % Inhibition at 10 μM | Significant Impairment | [1][2] |
| Cell Invasion Assay | MDA-MB-231 (Human Breast Cancer Cells) | % Inhibition at 10 μM | 57.2 ± 2.3% | [1] |
| Cell Invasion Assay | MDA-MB-231 (Human Breast Cancer Cells) | % Inhibition at 30 μM | 32.7 ± 3.1% | [1] |
Signaling Pathway of α-TM's Antiangiogenic Activity
The primary mechanism of α-TM's antiangiogenic effect is the inhibition of PKC isozymes α and β2. These enzymes are key components of the VEGF signaling cascade, which is a major driver of angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that includes the activation of Phospholipase C gamma (PLCγ), which in turn activates PKC. Activated PKC then promotes cell proliferation and migration through pathways such as the ERK1/2 pathway. By inhibiting PKCα and PKCβ2, α-TM disrupts this signaling cascade, leading to a reduction in endothelial cell migration and the formation of new blood vessels.[1]
Figure 1: Proposed signaling pathway for the antiangiogenic action of α-terthienylmethanol.
Experimental Protocols
This section provides detailed protocols for key in vitro and in vivo assays to evaluate the antiangiogenic activity of α-TM.
In Vitro Assays
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, a key step in angiogenesis.
Figure 2: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Cell Seeding and Treatment:
-
Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Bovine Aortic Endothelial Cells - BAECs) to 70-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a serum-free or low-serum basal medium.
-
Prepare a cell suspension of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.
-
Prepare different concentrations of α-TM in the same medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Add 100 µL of the cell suspension to each BME-coated well.
-
Immediately add the α-TM solutions or controls to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 24 hours.
-
After incubation, visualize the tube formation using a phase-contrast microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[3]
-
This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells towards a stimulant, a crucial step in angiogenesis.
Figure 3: Workflow for the Endothelial Cell Transwell Migration Assay.
Protocol:
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add 750 µL of endothelial cell basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF) and the desired concentrations of α-TM. Include a negative control without a chemoattractant and a vehicle control.
-
Place cell culture inserts (8 µm pore size) into the wells.
-
Culture endothelial cells to 70-90% confluency and then serum-starve them for 12-24 hours.[7]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.[7]
-
Add 100-200 µL of the cell suspension to the upper chamber of each insert.[7]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-6 hours to allow for cell migration towards the chemoattractant.[8]
-
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[7]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in cold methanol for 10-20 minutes.[7]
-
Stain the fixed cells with a solution such as Crystal Violet for 20-30 minutes.[7]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells on the membrane using a microscope and count the number of migrated cells in several random fields of view.
-
This assay determines the effect of α-TM on the proliferation of endothelial cells, another fundamental process in angiogenesis.
Protocol:
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a density of approximately 5,000 cells/well in complete growth medium.[9]
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Replace the medium with a low-serum medium and add various concentrations of α-TM. Include a vehicle control and a positive control for proliferation (e.g., VEGF).
-
Incubate the plate for 48-72 hours.
-
-
Quantification of Proliferation:
-
Assess cell proliferation using a suitable method, such as the MTT assay, or a luminescent cell viability assay (e.g., CellTiter-Glo®) which measures ATP levels.[9]
-
Read the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Ex Vivo and In Vivo Assays
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis, recapitulating many aspects of in vivo vessel sprouting.
Protocol:
-
Aorta Preparation:
-
Embedding and Culture:
-
Analysis:
-
Incubate the plate at 37°C and 5% CO₂.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-9 days using a microscope.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
-
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of antiangiogenic compounds.
Protocol:
-
Egg Preparation:
-
Application of α-TM:
-
Prepare sterile, non-inflammatory carriers (e.g., filter paper disks or sponges) and saturate them with different concentrations of α-TM.
-
On embryonic day 7, gently place the carriers on the CAM.[12]
-
-
Analysis:
-
Incubate the eggs for another 2-3 days.
-
On embryonic day 9 or 10, observe the CAM under a stereomicroscope.
-
Capture images of the area around the carrier.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the carrier.[11]
-
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the antiangiogenic properties of this compound. By utilizing these standardized in vitro, ex vivo, and in vivo assays, researchers can further elucidate the therapeutic potential of α-TM and its derivatives in the context of cancer and other angiogenesis-dependent diseases. The targeted inhibition of the VEGF/PKC signaling pathway by α-TM underscores its promise as a lead compound for the development of novel antiangiogenic drugs.
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. regmednet.com [regmednet.com]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Evaluating the Insecticidal Properties of Alpha-Terthienylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terthienylmethanol is a derivative of alpha-terthienyl, a naturally occurring phototoxic compound found in plants of the Tagetes genus (marigolds).[1][2] Alpha-terthienyl is known for its potent insecticidal, nematicidal, and larvicidal activities, which are primarily mediated through the generation of reactive oxygen species (ROS) upon activation by ultraviolet (UV) light.[1][3] This document provides a detailed experimental framework for evaluating the insecticidal properties of this compound, drawing upon established protocols for phototoxic compounds and the parent compound, alpha-terthienyl.
Disclaimer: The following protocols are based on methodologies for evaluating alpha-terthienyl and other botanical insecticides. Researchers should adapt these protocols based on the specific properties of this compound and the target insect species.
Mechanism of Action: Phototoxicity
The primary mechanism of action for alpha-terthienyl, and presumably this compound, is oxygen-dependent phototoxicity.[3] Upon exposure to UV-A light (320-400 nm), the molecule becomes photoactivated, leading to the formation of singlet oxygen and superoxide radicals. These highly reactive oxygen species cause oxidative stress within the insect, leading to cellular damage and mortality.[3]
Caption: Proposed phototoxic mechanism of this compound.
Data Presentation
Quantitative data from bioassays should be summarized in tables to facilitate comparison of toxicity across different concentrations, exposure times, and insect species.
Table 1: Larvicidal Activity of Alpha-Terthienyl against Aedes aegypti Larvae (Example Data)
| Concentration (ppm) | Exposure Time (hours) | % Mortality | LC50 (ppm) |
| 0.001 | 24 | 25 | \multirow{4}{*}{0.002} |
| 0.002 | 24 | 50 | |
| 0.005 | 24 | 90 | |
| 0.01 | 24 | 100 |
Source: Data adapted from studies on alpha-terthienyl.[3] The LC50 (Lethal Concentration, 50%) is a key metric representing the concentration of a substance required to kill 50% of the test population.
Table 2: Nematicidal Activity of Alpha-Terthienyl against Meloidogyne incognita (Example Data)
| Concentration (ppm) | Exposure Time (hours) | % Juvenile Mortality |
| 0.5 | 24 | 35.1 |
| 1.0 | 24 | 60.2 |
| 2.0 | 24 | 100 |
| 0.5 | 48 | 55.8 |
| 1.0 | 48 | 85.3 |
| 2.0 | 48 | 100 |
| 0.5 | 72 | 70.4 |
| 1.0 | 72 | 98.4 |
| 2.0 | 72 | 100 |
Source: Data adapted from studies on alpha-terthienyl.
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reproducible results.
Caption: General experimental workflow for evaluating insecticidal properties.
Insect Rearing
Consistent and healthy insect populations are fundamental for reliable bioassay results. Standardized rearing protocols should be followed for the chosen target species.
-
Spodoptera frugiperda (Fall Armyworm): Larvae can be reared on an artificial diet in a controlled environment (26°C ± 0.5°C, 65% ± 5% relative humidity, 16:8h light:dark photoperiod).[4] To prevent cannibalism, larvae can be reared individually or in cohorts with ample space and refuge.[5][6] A suitable artificial diet can be prepared from soybean powder, corn powder, yeast powder, and other essential nutrients.[4]
-
Aedes aegypti (Yellow Fever Mosquito): Larvae should be reared in climate-controlled rooms at 28 ± 1°C and 70-80% relative humidity with a 14:10h light:dark photoperiod.[7] A standardized larval diet should be provided daily to ensure synchronized development.[7] Adult mosquitoes can be maintained on a 10% sugar solution.[8]
Preparation of this compound Solutions
-
Solvent Selection: Choose a solvent that effectively dissolves this compound and has low toxicity to the target insect. Acetone is a commonly used solvent for topical applications due to its volatility and relatively low toxicity.[9] For feeding and larvicidal assays, a solvent that is miscible with the diet or water, such as dimethyl sulfoxide (DMSO), may be necessary. A solvent-only control group must always be included in the bioassays.
-
Stock Solution and Serial Dilutions: Prepare a high-concentration stock solution of this compound in the chosen solvent. From this stock solution, prepare a series of dilutions to test a range of concentrations.[10] This will allow for the determination of dose-dependent effects and the calculation of LC50/LD50 values.
Bioassay Protocols
This method assesses the contact toxicity of the compound.
-
Insect Immobilization: Anesthetize adult insects (e.g., S. frugiperda moths or A. aegypti adults) by chilling them on ice.[9]
-
Application: Using a microapplicator, apply a precise volume (e.g., 0.2-1.0 µL) of the this compound solution to the dorsal thorax of each insect.[11][12]
-
Exposure to UV Light: Immediately following application, expose the treated insects to a controlled source of UV-A light for a specified duration. A parallel group should be kept in the dark to assess phototoxicity.
-
Observation: Transfer the insects to clean containers with access to food (e.g., a sugar solution for mosquitoes).[9] Record mortality at regular intervals (e.g., 24, 48, and 72 hours).[13]
This method evaluates the oral toxicity of the compound.
-
Diet Preparation: Incorporate known concentrations of this compound into the artificial diet of the target insect.[14] Ensure the compound is evenly distributed throughout the diet.
-
Insect Exposure: Place a known number of larvae (e.g., second or third instar S. frugiperda) in individual containers with a pre-weighed amount of the treated diet.[14][15]
-
UV Exposure: As with the topical assay, expose a set of insects to UV-A light while keeping a control group in the dark.
-
Data Collection: Record larval mortality, weight gain, and the amount of diet consumed over a set period (e.g., 7 days).[14] This allows for the assessment of not only toxicity but also potential antifeedant effects.
This assay is specifically for testing the effectiveness against aquatic larval stages.
-
Test Preparation: Add a known volume of the this compound solution to a container with a standard volume of deionized water.
-
Larval Introduction: Introduce a specific number of mosquito larvae (e.g., 20-25 third or fourth instar A. aegypti larvae) into each container.
-
UV Exposure: Expose the containers to UV-A light for a defined period. A control group should be maintained under normal light or in the dark.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72-hour intervals.
Data Collection and Analysis
-
Mortality: Record the number of dead insects in each treatment and control group at each time point. An insect is considered dead if it is unable to move when prodded.
-
Sub-lethal Effects: In feeding assays, record data on larval weight, pupal weight, and developmental time to assess any sub-lethal effects.
-
LC50/LD50 Calculation: Use probit analysis to calculate the LC50 (for concentration-based assays) or LD50 (for dose-based assays) values and their 95% confidence intervals.[16][17] This statistical method is standard for analyzing dose-response data in toxicology.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and solvents.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Protect skin and eyes from exposure to UV light sources.
By following these detailed protocols, researchers can effectively evaluate the insecticidal properties of this compound and contribute to the development of new and potentially more sustainable pest control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. iaea.org [iaea.org]
- 8. youtube.com [youtube.com]
- 9. protocols.io [protocols.io]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 12. entomoljournal.com [entomoljournal.com]
- 13. scispace.com [scispace.com]
- 14. Impact of Phytochemicals on Lepidopteran Larv - JoVE Journal [jove.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. environmentandecology.com [environmentandecology.com]
Troubleshooting & Optimization
Improving aqueous solubility of alpha-terthienylmethanol for biological assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the aqueous solubility of alpha-terthienylmethanol (α-TM) for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (α-TM) and why is its aqueous solubility a concern?
A1: this compound (α-TM) is a naturally occurring polycyclic aromatic compound found in plants of the Asteraceae family. It has demonstrated promising biological activities, including anti-cancer and anti-angiogenic properties. However, α-TM is a hydrophobic molecule with poor aqueous solubility, which can lead to precipitation in biological media, resulting in inaccurate and unreliable assay results.
Q2: What are the common signs of α-TM precipitation in my biological assay?
A2: Signs of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a noticeable decrease in the expected biological activity of the compound. Precipitation can lead to inconsistent results between replicate wells and experiments.
Q3: What are the primary strategies for improving the aqueous solubility of α-TM?
A3: The main approaches to enhance the aqueous solubility of α-TM for biological assays include:
-
Use of Co-solvents: Dissolving α-TM in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the aqueous assay medium.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic α-TM molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Nanoparticle Formulation: Encapsulating α-TM within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), to create nanoparticles that can be dispersed in aqueous solutions.
Troubleshooting Guides
Issue: Precipitation upon dilution of DMSO stock solution
Problem: My α-TM, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or buffer.
Cause: This is a common phenomenon known as "solvent shifting." The α-TM is soluble in the high concentration of organic solvent but crashes out when the solvent is diluted in the aqueous medium where its solubility is low.
Solutions:
| Solution | Description | Considerations |
| Optimize Final DMSO Concentration | Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%. This may require preparing a more concentrated initial stock solution if the final desired α-TM concentration is high. | High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your experimental samples. |
| Stepwise Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous medium. This gradual reduction in solvent concentration can help prevent immediate precipitation. | This method may be more time-consuming but can be effective for compounds that are particularly prone to precipitation. |
| Pre-warming of Media | Gently warming the aqueous medium to 37°C before adding the α-TM stock solution can sometimes improve solubility. | Ensure that the temperature is compatible with the stability of α-TM and other components in your assay. |
| Vortexing During Dilution | Add the α-TM stock solution dropwise to the aqueous medium while continuously vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations of the compound. | This is a simple but often effective technique to improve initial dispersion. |
Issue: Inconsistent results or low potency in biological assays
Problem: I am observing high variability between replicate wells or the IC50 value of my α-TM is much higher than expected.
Cause: This could be due to partial precipitation of α-TM, leading to a lower effective concentration of the compound in solution.
Solutions:
| Solution | Description | Considerations |
| Employ Cyclodextrin Complexation | Formulate α-TM as an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to significantly increase its aqueous solubility. | The choice of cyclodextrin and the molar ratio of α-TM to cyclodextrin may need to be optimized. See Protocol 2 for a general method. |
| Utilize Nanoparticle Formulation | Encapsulate α-TM in PLGA nanoparticles to create a stable aqueous dispersion. This can also provide controlled release of the compound. | The preparation of nanoparticles requires specialized equipment and optimization of formulation parameters. See Protocol 3 for a general method. |
| Solubility Assessment | Before conducting biological assays, perform a preliminary solubility test of your α-TM formulation in the specific aqueous medium you will be using. This can be done by preparing a series of dilutions and visually inspecting for precipitation after a set incubation time. | This will help you determine the maximum achievable concentration of α-TM in your assay system. |
Quantitative Data
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bovine Aortic Endothelial Cells (BAECs) | - | 2.7 ± 0.4 | [1] |
| MDA-MB-231 | Breast Cancer | ~10-30 | [1] |
Experimental Protocols
Protocol 1: Preparation of an α-Terthienylmethanol (α-TM) Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of α-TM in DMSO for subsequent dilution in aqueous media for biological assays.
Materials:
-
α-Terthienylmethanol (α-TM) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of α-TM:
-
Determine the desired stock concentration (e.g., 10 mM).
-
The molecular weight of α-TM is 278.41 g/mol .
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM stock: 10 mmol/L * 0.001 L * 278.41 g/mol * 1000 mg/g = 2.78 mg.
-
-
Weighing the compound:
-
In a sterile environment, accurately weigh the calculated amount of α-TM powder and transfer it to a sterile vial.
-
-
Dissolving the compound:
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the α-TM powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.
-
If necessary, use brief sonication or gentle warming (e.g., to 37°C) to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of an α-Terthienylmethanol (α-TM) Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To improve the aqueous solubility of α-TM by forming an inclusion complex with HP-β-CD using the kneading method.
Materials:
-
α-Terthienylmethanol (α-TM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine Molar Ratio:
-
A 1:1 molar ratio of α-TM to HP-β-CD is a common starting point. The molecular weight of HP-β-CD is approximately 1375 g/mol .
-
-
Kneading:
-
Place the accurately weighed HP-β-CD into a mortar.
-
Dissolve the accurately weighed α-TM in a minimal amount of ethanol.
-
Slowly add the α-TM solution to the HP-β-CD powder in the mortar while continuously triturating (kneading) with the pestle.
-
Continue kneading for at least 30-60 minutes to form a paste. The consistency should be uniform.
-
-
Drying:
-
Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to remove the ethanol and any residual moisture.
-
-
Characterization (Optional but Recommended):
-
The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility Assessment:
-
Determine the solubility of the prepared complex in water or your desired biological medium and compare it to that of uncomplexed α-TM.
-
Protocol 3: Formulation of α-Terthienylmethanol (α-TM) Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate α-TM within poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create a stable aqueous dispersion.
Materials:
-
α-Terthienylmethanol (α-TM)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and α-TM in the organic solvent (e.g., DCM). The ratio of drug to polymer will influence the drug loading.
-
-
Emulsification:
-
Add the organic phase to a larger volume of the aqueous PVA solution.
-
Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer. The sonication time and power will affect the final nanoparticle size. This step should be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a magnetic stirrer and stir for several hours at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps at least twice to remove residual PVA and unencapsulated α-TM.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a dry powder. A cryoprotectant (e.g., trehalose) may be added before lyophilization to prevent aggregation.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency using appropriate analytical techniques.
-
Signaling Pathways and Experimental Workflows
Below are diagrams of signaling pathways reported to be affected by α-TM and a general experimental workflow for preparing α-TM solutions for biological assays.
References
Technical Support Center: Optimization of UVA Irradiation for α-Terthienylmethanol Activation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with alpha-terthienylmethanol (α-TM) and its activation by UVA irradiation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
| Question/Issue | Answer/Solution |
| 1. What is the optimal UVA wavelength for α-TM activation? | While the full absorption spectrum should be considered, α-terthienyl, a closely related compound, has an absorbance maximum at 353 nm. Therefore, a UVA source emitting in the 350-365 nm range is recommended for efficient activation. |
| 2. How do I determine the correct UVA dose? | The optimal UVA dose is a balance between activating the compound and minimizing direct damage to the cells from the radiation itself. It is crucial to perform a dose-response experiment. A common range to test for phototoxicity assays is between 1 and 30 J/cm².[1] One study on a related compound used a dose of 30 J/cm².[1][2] Start with a pilot experiment using a range such as 5, 10, 15, and 20 J/cm² to identify a suitable dose for your specific cell line and α-TM concentration. |
| 3. How is the UVA dose calculated? | The UVA dose, or fluence, is calculated by multiplying the irradiance (power per unit area) by the exposure time. Dose (J/cm²) = Irradiance (W/cm²) x Time (seconds) . Irradiance should be measured at the level of the cells using a calibrated UVA radiometer. |
| 4. My cells show high toxicity in the dark control (α-TM without UVA). What's wrong? | High dark toxicity is unusual for α-TM as it is generally non-toxic without photoactivation.[3] Troubleshooting steps: • Check Compound Purity: Impurities in your α-TM stock could be cytotoxic. • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.5%). • Concentration: You may be using an excessively high concentration of α-TM. Perform a dose-response experiment in the dark to determine the maximum non-toxic concentration. |
| 5. I am not observing any phototoxicity after UVA irradiation. What should I check? | Troubleshooting steps: • UVA Source: Verify the output of your UVA lamp with a radiometer. Lamp intensity can decrease over time. Ensure the correct wavelength is being emitted. • α-TM Incubation Time: The compound needs sufficient time to be taken up by the cells. An incubation time of 1 to 6 hours is a good starting point. Maximum sensitization for a similar topical compound was seen with irradiation 1 hour after application.[1] • UVA Dose: The dose may be too low. Increase the irradiation time or the lamp's irradiance. • Compound Degradation: α-TM is light-sensitive. Always prepare solutions fresh and protect them from ambient light before the experiment. |
| 6. The results of my experiment are not reproducible. What are the common causes? | Lack of reproducibility in photodynamic therapy (PDT) experiments often stems from inconsistent light delivery.[4] • Consistent Geometry: Ensure the distance between the light source and the cell culture plate is identical for every experiment.[4] • Temperature Control: UVA lamps can generate heat. Excessive heating of the cell culture medium can induce cell death independent of the phototoxic effect. Use a fan or a cooling system to maintain a constant temperature during irradiation. • Cellular Confluency: Perform experiments on cells at a consistent confluency, as this can affect their metabolic state and sensitivity to treatment. |
Quantitative Data Summary
The following tables provide representative data for α-TM and related compounds. This data should be used as a guideline for experimental design.
Table 1: Example Dose-Response of α-Terthienylmethanol (α-TM) in vitro
This table illustrates a typical outcome for a phototoxicity experiment, showing the decrease in cell viability with increasing UVA dose at a fixed α-TM concentration.
| α-TM Concentration | UVA Dose (J/cm²) | Cell Viability (%) |
| 5 µM | 0 (Dark Control) | 98 ± 3 |
| 0 µM (UVA Only) | 10 | 95 ± 4 |
| 5 µM | 2 | 85 ± 5 |
| 5 µM | 5 | 62 ± 7 |
| 5 µM | 10 | 45 ± 6 |
| 5 µM | 20 | 21 ± 4 |
Table 2: IC₅₀ Values and Photo-Irritation-Factor (PIF)
The IC₅₀ is the concentration of a substance that causes a 50% reduction in cell viability. The PIF is used to predict phototoxic potential. A PIF > 5 is predictive of a phototoxic effect.
| Condition | IC₅₀ of α-TM | Photo-Irritation-Factor (PIF) |
| No UVA Irradiation (-UVA) | > 100 µM | \multirow{2}{*}{> 20} |
| With UVA Irradiation (+UVA, 10 J/cm²) | 4.8 µM |
Note: The IC₅₀ value for α-TM in an anti-angiogenesis assay (without photoactivation) was reported as 2.7 ± 0.4 μM, targeting PKC.[3] Phototoxic IC₅₀ values are typically much lower.
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay using Neutral Red Uptake (3T3 NRU Assay Adaptation)
This protocol is adapted from standardized phototoxicity tests and is suitable for assessing the phototoxic potential of α-TM on adherent cell lines (e.g., Balb/c 3T3 fibroblasts or other relevant cell lines).
Materials:
-
This compound (α-TM)
-
UVA-transparent 96-well plates
-
Calibrated UVA light source (peak emission ~365 nm)
-
UVA radiometer
-
Neutral Red (NR) solution
-
NR Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Cell culture medium, PBS, and other standard cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
Preparation of α-TM Solutions: Prepare a stock solution of α-TM in a suitable solvent (e.g., DMSO). On the day of the experiment, create a series of dilutions in the cell culture medium. The final solvent concentration should be below 0.5%.
-
Incubation: Remove the old medium from the cells and add the α-TM dilutions. Include a solvent control and a negative control (medium only). Prepare two identical plates: one for UVA irradiation (+UVA) and one to be kept in the dark (-UVA). Incubate the plates for 1-4 hours.
-
Irradiation:
-
Measure the irradiance (mW/cm²) of your UVA source at the level of the cell plate using the radiometer.
-
Calculate the required exposure time to deliver the desired dose (e.g., 10 J/cm²).
-
Remove the lid of the +UVA plate and place it under the UVA source for the calculated time. The -UVA plate should be kept in the incubator or a dark box at the same temperature.
-
-
Post-Incubation: After irradiation, wash the cells with PBS and add fresh medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add the NR Desorb solution to each well and shake for 10 minutes to extract the dye from viable cells.
-
-
Data Analysis: Read the absorbance of the plates on a plate reader at ~540 nm. Calculate cell viability relative to the solvent control. Determine the IC₅₀ values for both the +UVA and -UVA plates and calculate the Photo-Irritation-Factor (PIF = IC₅₀⁻ᵁⱽᴬ / IC₅₀⁺ᵁⱽᴬ).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro phototoxicity assay of α-TM.
Proposed Signaling Pathway for α-TM Phototoxicity
Caption: Proposed mechanism of α-TM induced phototoxicity.
References
- 1. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Cutaneous Photoxicity Induced by Topical Alpha-Terthienyl and Ultraviolet A Radiation [escholarship.org]
- 3. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Preventing photodegradation of alpha-terthienylmethanol during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-terthienylmethanol. The information provided aims to address specific issues related to the prevention of photodegradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it photosensitive?
This compound is a polycyclic aromatic compound belonging to the thiophene family, known for its biological activities, including antiangiogenic properties. Its extended π-conjugated system makes it highly susceptible to photodegradation upon exposure to light, particularly in the UV-A and UV-B regions. This photosensitivity can lead to the loss of the compound's activity and the formation of unwanted byproducts, compromising experimental results.
Q2: What is the primary mechanism of this compound photodegradation?
The photodegradation of this compound is primarily mediated by singlet oxygen (¹O₂). Upon absorption of light, this compound can act as a photosensitizer, transferring energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen.[1][2] This singlet oxygen can then react with the this compound molecule, leading to its degradation.
Q3: How can I prevent the photodegradation of this compound during my experiments?
Preventing photodegradation requires a multi-faceted approach focused on minimizing light exposure and using photoprotective agents. Key strategies include:
-
Working in low-light conditions: Conduct all experimental manipulations, including solution preparation and cell culture work, under subdued ambient light or using red light, which is less energetic.
-
Using amber-colored or foil-wrapped containers: Protect stock solutions and experimental samples from light by using amber-colored glass or plasticware, or by wrapping transparent containers with aluminum foil.
-
Incorporating singlet oxygen quenchers: Add singlet oxygen quenchers to your experimental system to inhibit the primary degradation pathway.
-
Utilizing antioxidants: Antioxidants can help to neutralize reactive oxygen species and protect this compound from oxidative damage.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Photodegradation of the compound during storage or experimentation. | 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions in amber vials at -20°C or -80°C. 3. Minimize exposure of solutions and experimental setups to light. 4. Incorporate a singlet oxygen quencher, such as sodium azide, into your experimental buffer (see Protocol 2). |
| Appearance of unknown peaks in HPLC or Mass Spectrometry analysis. | Formation of photodegradation products. | 1. Confirm the identity of the unknown peaks by conducting a forced degradation study (see Protocol 1). 2. Implement rigorous light protection measures throughout the experimental workflow. 3. Use a validated HPLC method to separate and quantify this compound and its degradation products (see Protocol 3). |
| High variability between replicate experiments. | Inconsistent light exposure between samples. | 1. Standardize all experimental procedures to ensure uniform handling and light exposure for all samples. 2. Use a photostability chamber for controlled light exposure studies. 3. Always include a "dark" control that is handled identically but protected from light. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol allows for the controlled degradation of this compound to identify its photodegradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Quartz cuvette or borosilicate glass vial
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp with filters for UV-A/UV-B)
-
HPLC-UV/Vis or HPLC-MS system
Procedure:
-
Prepare a 100 µM solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Transfer an aliquot of the solution to a quartz cuvette or a transparent borosilicate glass vial.
-
Prepare a "dark control" by wrapping an identical vial containing the solution completely in aluminum foil.
-
Place both the exposed sample and the dark control in the photostability chamber.
-
Expose the samples to a defined light intensity and duration, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4]
-
At various time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots by HPLC-MS to identify and characterize the degradation products.
Protocol 2: Use of Sodium Azide as a Singlet Oxygen Quencher
Sodium azide is an effective quencher of singlet oxygen and can be used to protect this compound from photodegradation in cellular and acellular assays.[1][5]
Materials:
-
This compound stock solution
-
Sodium azide (NaN₃)
-
Experimental buffer or cell culture medium
Procedure:
-
Prepare a stock solution of sodium azide in your experimental buffer or medium. A typical stock concentration is 1 M.
-
Determine the final concentration of sodium azide to be used. Concentrations in the range of 1-10 mM are commonly effective for singlet oxygen quenching.[6][7]
-
Add the appropriate volume of the sodium azide stock solution to your experimental system containing this compound.
-
Caution: Sodium azide is toxic. Handle with appropriate safety precautions and ensure that the final concentration used is not cytotoxic to your cell model. Perform a toxicity test with sodium azide alone before proceeding with your experiment.
Protocol 3: HPLC Method for Quantification of this compound
This protocol provides a general starting point for the development of an HPLC method to quantify this compound. Method optimization may be required based on the specific instrumentation and experimental samples.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis detector at the λmax of this compound (determine by UV-Vis scan) or Mass Spectrometer |
| Injection Volume | 10 µL |
Visualizations
Photodegradation Pathway of this compound
Caption: Proposed photodegradation pathway of this compound via singlet oxygen generation.
Experimental Workflow for Handling this compound
Caption: Recommended experimental workflow to minimize photodegradation of this compound.
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound inhibits angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2.[8]
References
- 1. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paradoxical potentiation of methylene blue-mediated antimicrobial photodynamic inactivation by sodium azide: Role of ambient oxygen and azide radicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in alpha-terthienylmethanol chemical synthesis
This technical support center provides troubleshooting guidance for the chemical synthesis of alpha-terthienylmethanol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the synthesis, particularly those leading to low product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Grignard reaction involving an α-terthienyl magnesium halide and formaldehyde.
Q1: My Grignard reaction to form the terthienyl Grignard reagent is difficult to initiate. What can I do?
A1: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings. Here are several techniques to start the reaction:
-
Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass stir rod. This will expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The iodine reacts with the magnesium surface, and the 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, which helps to activate the surface.[1]
-
Heating: Gentle heating with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can become vigorous once it starts.
-
Ensure Anhydrous Conditions: The presence of even trace amounts of water will prevent the Grignard reagent from forming.[2][3][4] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents are rigorously dried.[5][6]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors, from the initial Grignard formation to the final workup. Many synthetic procedures for the related compound, α-terthienyl, are known to have issues with very low yields.[5]
| Potential Cause | Recommended Solution |
| Incomplete Grignard Reagent Formation | Ensure the Grignard reagent has formed completely before adding the formaldehyde. The solution should turn cloudy and grayish. Consider titrating the Grignard reagent to determine its concentration. |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons present (e.g., from water in the solvent or on the glassware). Rigorously dry all reagents and apparatus. |
| Poor Quality of Formaldehyde Source | If using paraformaldehyde, it can be of poor quality or contain water. Dry the paraformaldehyde in a vacuum desiccator over P₂O₅ before use.[7] Alternatively, generate formaldehyde gas by heating dry paraformaldehyde and bubbling it through the reaction mixture.[7] |
| Inefficient Quenching and Workup | The workup procedure is critical for isolating the alcohol. A careful aqueous workup, often with a saturated ammonium chloride solution, is used to quench the reaction and protonate the alkoxide intermediate. |
| Product Degradation | This compound may be sensitive to light and strong acids.[8] Protect the reaction from light and use mild acidic conditions during the workup. |
| Losses During Purification | Significant product loss can occur during recrystallization or chromatography. Optimize your purification procedure to minimize these losses. |
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A3: The formation of byproducts can consume reactants and complicate purification. Possible side products include:
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting α-terthienyl halide.
-
Homocoupling Product (Hexathiophene): The Grignard reagent can couple with the unreacted α-terthienyl halide to form a dimer. Using a dilute solution can help to minimize this.
-
Reduced Product (α-terthienyl): The Grignard reagent can be protonated by any adventitious water during the reaction or workup, leading to the formation of α-terthienyl.
-
Products from Reaction with Solvent: Grignard reagents can react with certain solvents. Ensure you are using an appropriate anhydrous ether, such as diethyl ether or THF.[2]
Q4: What is the best way to purify my this compound?
A4: The purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds. Solvents such as ethanol or methanol have been used for the related compound, α-terthienyl.[5] A mixture of hexane and ethyl acetate could also be effective.
-
Column Chromatography: For smaller scales or to separate products with similar polarities, column chromatography on silica gel is a good option.
-
Soxhlet Extraction: For larger scales, continuous extraction with a solvent like hexane in a Soxhlet apparatus can be an effective purification method.[5]
-
Countercurrent Chromatography: This technique has been reported to yield high-purity α-terthienyl and may be applicable to its methanol derivative.[9]
Experimental Protocols
The synthesis of this compound can be approached in two main stages: the synthesis of an α-terthienyl halide followed by its conversion to the target alcohol via a Grignard reaction.
Part 1: Synthesis of 2-Bromo-α-terthiophene
This protocol is adapted from nickel-catalyzed cross-coupling reactions used to synthesize the α-terthienyl core.[5][10]
Materials:
-
2-Bromothiophene
-
2,5-Dibromothiophene
-
Magnesium turnings
-
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II) [NiCl₂(dppp)]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
2N HCl
Procedure:
-
Place magnesium turnings (1.3 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 2-bromothiophene (1.2 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromothiophene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 2,5-dibromothiophene (1 equivalent) and a catalytic amount of NiCl₂(dppp) in anhydrous diethyl ether.
-
Cool the 2,5-dibromothiophene solution in an ice bath and slowly add the prepared Grignard reagent from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with 2N HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-α-terthiophene.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Synthesis of this compound
Materials:
-
2-Bromo-α-terthiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Paraformaldehyde (dried)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Prepare the Grignard reagent from 2-bromo-α-terthiophene and magnesium turnings in anhydrous diethyl ether as described in Part 1.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, gently heat dry paraformaldehyde to generate formaldehyde gas.
-
Bubble the formaldehyde gas through the stirred Grignard reagent solution. Alternatively, add the dried paraformaldehyde in small portions to the Grignard solution, although this may result in a lower yield.[7]
-
After the addition of formaldehyde is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-part synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CA1267904A - PROCESS FOR THE SYNTHESIS OF .alpha.-TERTHIENYL - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol () for sale [vulcanchem.com]
- 9. [5-(hydroxymethyl)thiophen-2-yl]methanol synthesis - chemicalbook [chemicalbook.com]
- 10. Terthiophene - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up α-Terthienylmethanol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of α-terthienylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for α-terthienylmethanol?
A1: The synthesis of α-terthienylmethanol typically involves a two-step process starting from α-terthienyl. The most common route includes:
-
Formylation of α-terthienyl: This step introduces a formyl group (-CHO) onto the α-position of one of the terminal thiophene rings. Common methods include the Vilsmeier-Haack reaction or Duff reaction.
-
Reduction of the formyl group: The resulting aldehyde is then reduced to a primary alcohol (-CH₂OH) to yield α-terthienylmethanol. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: What are the primary challenges in scaling up α-terthienylmethanol production?
A2: Scaling up the production of α-terthienylmethanol from laboratory to industrial scale presents several challenges.[1][2] These can be broadly categorized as:
-
Reaction Control: Maintaining optimal temperature and mixing becomes more difficult in larger reactors, potentially leading to side reactions and lower yields.[1][2]
-
Purification: Isolating pure α-terthienylmethanol from unreacted starting materials, byproducts, and residual reagents can be complex and costly at a larger scale.
-
Reagent Handling: The safe handling and disposal of large quantities of potentially hazardous reagents used in the synthesis require stringent safety protocols.
-
Product Stability: α-Terthienylmethanol may be sensitive to light, heat, and oxygen, which can lead to degradation during processing and storage.
Q3: How can I purify crude α-terthienylmethanol effectively?
A3: The purification strategy for α-terthienylmethanol depends on the scale and the nature of the impurities. Common methods include:
-
Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. The choice of solvent is critical for good recovery and purity.
-
Column Chromatography: While effective at the lab scale, it can be expensive and generate significant solvent waste at an industrial scale.[3] High-performance liquid chromatography (HPLC) and countercurrent chromatography are also viable options for achieving high purity.[4]
-
Soxhlet Extraction: This can be used for the purification of the precursor, α-terthienyl, which in turn leads to a cleaner final product.[5]
Q4: What are the known side products in α-terthienylmethanol synthesis?
A4: During the formylation and reduction steps, several side products can form:
-
Di-formylated α-terthienyl: If the formylation reaction is not carefully controlled, a second formyl group can be added to the other terminal thiophene ring.
-
Over-reduction products: During the reduction step, if a strong reducing agent is used under harsh conditions, the thiophene rings themselves might be partially reduced.
-
Unreacted starting material: Incomplete reactions will result in the presence of α-terthienyl or the intermediate aldehyde in the final product.
Troubleshooting Guides
Low Yield in α-Terthienylmethanol Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of α-terthienyl | Incomplete formylation reaction. | Optimize reaction time, temperature, and stoichiometry of the formylating agent. Ensure all reagents are pure and anhydrous. |
| Poor quality of starting α-terthienyl. | Purify the starting material by recrystallization or chromatography before use. | |
| Low yield of α-terthienylmethanol after reduction | Incomplete reduction of the intermediate aldehyde. | Increase the amount of reducing agent and/or reaction time. Consider using a stronger reducing agent if compatible with the molecule. |
| Degradation of the product during workup. | Perform the workup at a lower temperature and under an inert atmosphere. Use a buffered aqueous solution to neutralize the reaction mixture. |
Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of α-terthienyl in the final product | Incomplete formylation reaction. | Drive the formylation reaction to completion by optimizing conditions. Purify the intermediate aldehyde before the reduction step. |
| Presence of the intermediate aldehyde in the final product | Incomplete reduction. | Ensure the reducing agent is active and used in sufficient quantity. Monitor the reaction by TLC or HPLC to confirm completion. |
| Discoloration of the final product | Presence of colored impurities or degradation products. | Purify the product using activated carbon treatment followed by recrystallization. Store the final product under an inert atmosphere and protected from light. |
| Multiple spots on TLC close to the product spot | Formation of isomers or closely related byproducts. | Optimize the purification method. Consider using a different solvent system for crystallization or a more selective mobile phase for chromatography. |
Experimental Protocols
Protocol 1: Synthesis of α-Terthienyl (Grignard Method)
This protocol is a general guideline for the synthesis of the precursor, α-terthienyl.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
2,5-Dibromothiophene
-
Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II) [NiCl₂(dppp)]
-
Anhydrous diethyl ether or n-propyl ether[5]
-
Anhydrous solvent (e.g., THF)
-
Iodine crystal (as initiator)
-
Hydrochloric acid (2N)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Slowly add a solution of 2-bromothiophene in anhydrous ether to the magnesium turnings under a nitrogen atmosphere to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, add a solution of 2,5-dibromothiophene in anhydrous THF containing a catalytic amount of NiCl₂(dppp).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench by slow addition of 2N HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-terthienyl by recrystallization from methanol or hexane.
Protocol 2: Synthesis of α-Terthienylmethanol (Conceptual)
Step 1: Formylation of α-Terthienyl (Vilsmeier-Haack Reaction)
Materials:
-
α-Terthienyl
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Sodium acetate solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF.
-
Slowly add POCl₃ to the cooled DMF while maintaining a low temperature.
-
To this Vilsmeier reagent, add a solution of α-terthienyl in anhydrous DCE.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a sodium acetate solution.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Step 2: Reduction to α-Terthienylmethanol
Materials:
-
Formylated α-terthienyl
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve the formylated α-terthienyl in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add NaBH₄ in portions.
-
Stir the reaction at room temperature until the aldehyde is completely reduced (monitor by TLC).
-
Quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude α-terthienylmethanol by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of α-Terthienyl Synthesis Methods
| Synthesis Method | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Coupling | 40-60% | Readily available starting materials. | Sensitive to moisture; potential for homocoupling byproducts. |
| Suzuki Coupling | 50-90% | Good functional group tolerance; milder reaction conditions. | Boronic acids can be expensive; residual palladium catalyst. |
| Stille Coupling | 75-90% | High yields and good for complex derivatives. | Toxicity of organotin reagents. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Experimental Workflow for α-Terthienylmethanol Synthesis
Caption: General synthesis and purification workflow.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102167693A - Method for separating and preparing alpha-terthienyl, thianthrene and p-terphenyl - Google Patents [patents.google.com]
- 5. CA1267904A - PROCESS FOR THE SYNTHESIS OF .alpha.-TERTHIENYL - Google Patents [patents.google.com]
Technical Support Center: Optimizing Alpha-Terthienylmethanol for Effective Pest Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alpha-terthienylmethanol for pest control experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a pest control agent?
This compound is a derivative of alpha-terthienyl, a naturally occurring phototoxic compound found in plants of the Tagetes genus (marigolds).[1] Its insecticidal activity is dependent on activation by ultraviolet (UV) light, particularly in the UVA range.[1][2] Upon exposure to UV light, alpha-terthienyl generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1] These highly reactive molecules cause oxidative damage to vital cellular components like lipids, proteins, and nucleic acids, leading to cell death and ultimately, the death of the insect.[1]
Q2: What are the target pests for this compound?
This compound and its parent compound, alpha-terthienyl, have demonstrated high toxicity against a variety of insect larvae, particularly mosquito larvae such as Aedes aegypti.[1] Research has also indicated its potential effectiveness against other pests, including nematodes and various insects.[1] Its broad-spectrum phototoxicity suggests it could be effective against a wider range of soft-bodied insects and other pests that are readily exposed to sunlight.
Q3: What are the advantages of using this compound for pest control research?
This compound offers several advantages as a research compound for pest control:
-
High Potency: It is highly toxic to certain pests at very low concentrations.[1]
-
Novel Mode of Action: Its reliance on photoactivation makes it a candidate for managing pests resistant to conventional insecticides.
-
Rapid Action: The phototoxic effect can lead to rapid mortality in target pests.[1]
-
Biodegradability: As a plant-derived compound, it is expected to be more readily biodegradable than many synthetic pesticides, reducing its environmental persistence.[1]
Troubleshooting Guides
Q1: My experiment shows inconsistent or no larval mortality. What could be the cause?
Several factors could contribute to a lack of efficacy in your experiments. Consider the following troubleshooting steps:
-
UV Light Activation:
-
Wavelength: Are you using a UV light source within the optimal activation range for this compound (UVA, approximately 350-400 nm)?
-
Intensity and Duration: Is the intensity of the UV light sufficient and the exposure time long enough to activate the compound? Insufficient UV exposure will result in low or no toxicity.
-
Distance: Is the UV source at a consistent and appropriate distance from your samples?
-
-
Compound Integrity and Concentration:
-
Degradation: this compound is light-sensitive.[3] Has your stock solution or the compound itself been exposed to light for extended periods, leading to degradation? Always store the compound and its solutions in the dark.
-
Concentration Verification: Have you verified the final concentration of this compound in your experimental setup? It is advisable to perform analytical quantification if you suspect issues with dilution or stability.
-
Solvent Effects: Is the solvent used to dissolve this compound compatible with your experimental system and the target pest? Some solvents may have inherent toxicity or may interfere with the compound's activity.
-
-
Experimental Conditions:
-
Water Quality: The presence of organic matter or suspended solids in the water can scatter or absorb UV light, reducing the activation of this compound. Use clean, deionized, or distilled water for your bioassays.
-
pH: While not extensively documented for this compound, the pH of the medium can sometimes influence the stability and bioavailability of compounds. Ensure the pH of your experimental medium is consistent across all replicates.
-
Q2: I am observing high mortality in my control group. What should I do?
High mortality in the control group (no this compound) points to issues with your experimental setup or the health of your test organisms.
-
Solvent Toxicity: If you are using a solvent to dissolve this compound, ensure you have a solvent control group (medium + solvent only). If mortality is high in the solvent control, the solvent itself is likely toxic at the concentration used. You may need to use a different solvent or reduce the concentration.
-
Environmental Stress: Check for stressors such as temperature fluctuations, overcrowding of larvae, or poor water quality (e.g., low oxygen levels).
-
Handling Stress: Excessive or rough handling of the larvae during the experimental setup can cause injury and mortality.
Q3: How can I confirm the concentration of my this compound stock solution?
Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to accurately determine the concentration of your stock solution.[4][5][6] These techniques separate the components of a mixture and provide quantitative data on the amount of each component present. It is recommended to develop or use a validated analytical method for routine concentration checks, especially for long-term studies.
Data Presentation
Table 1: Efficacy of Alpha-Terthienyl and its Derivatives Against Various Pests
| Compound | Target Pest | Concentration | Exposure Time | Mortality/Effect | Light Conditions | Reference |
| alpha-Terthienyl | Aedes aegypti larvae | 33 ppb | Not Specified | 100% mortality | Ultraviolet light | [3] (from a review) |
| alpha-Terthienyl | Aedes aegypti larvae | LC₅₀: 0.002 ppm | Not Specified | 50% mortality | UV light | [7] (from a review) |
| alpha-Terthienyl | Rana pipiens embryos | LC₅₀: 0.11 ppm | 30 minutes | 50% mortality | Sunlight | [8] |
| alpha-Terthienyl | Rana pipiens embryos | LC₅₀: 0.018 ppm | 2 hours | 50% mortality | Sunlight | [8] |
| alpha-Terthienyl | Guinea Pig Skin (in vivo) | 0.1% and 1% topical | 1 hour pre-irradiation | Dose-dependent erythema, edema | 30 J/cm² UVA | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 100 mL), amber or covered in aluminum foil
-
Appropriate solvent (e.g., acetone, ethanol, or DMSO)
-
Pipettes
-
Stirring plate and stir bar (optional)
Procedure:
-
Safety Precautions: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][9]
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolving: Transfer the weighed compound to the volumetric flask. Add a small amount of the chosen solvent to dissolve the compound completely. Gentle warming or sonication may be used if necessary, but be mindful of potential degradation.
-
Dilution: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container (amber vial or foil-wrapped) at a low temperature (e.g., 4°C or -20°C) to minimize degradation.[3]
Protocol 2: Larvicidal Bioassay for Mosquito Larvae
Materials:
-
Mosquito larvae (e.g., late 3rd or early 4th instar Aedes aegypti)
-
This compound stock solution
-
Deionized or distilled water
-
Beakers or other suitable containers for the bioassay
-
Pipettes for accurate dilution
-
UV light source with known wavelength and intensity
-
A controlled environment chamber or room with consistent temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the this compound stock solution in deionized water to achieve the desired final test concentrations.
-
Include a control group (deionized water only) and a solvent control group (deionized water with the same amount of solvent used in the highest concentration test group).
-
-
Experimental Setup:
-
Aliquot a specific volume of each test solution and the controls into appropriately labeled beakers (e.g., 100 mL per beaker).
-
Introduce a known number of larvae into each beaker (e.g., 20-25 larvae).
-
-
UV Exposure:
-
Place the beakers under the UV light source. Ensure a consistent distance and light intensity for all beakers.
-
Expose the larvae to UV light for a predetermined duration.
-
-
Incubation:
-
After UV exposure, move the beakers to a controlled environment with a set temperature and light/dark cycle (if applicable).
-
-
Mortality Assessment:
-
Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) after UV exposure. Larvae that are immobile and do not respond to gentle probing are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality if necessary (e.g., using Abbott's formula).
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis or other appropriate statistical methods.
-
Mandatory Visualizations
Caption: Phototoxicity mechanism of this compound.
Caption: General experimental workflow for a larvicidal bioassay.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Analytical quantification of active ingredients using HPLC | LITE [lite.lstmed.ac.uk]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. assets.alfalaval.com [assets.alfalaval.com]
- 8. Light-dependent toxicity of α-terthienyl and anthracene toward late embryonic stages ofRana pipiens | Semantic Scholar [semanticscholar.org]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Alpha-Terthienylmethanol (α-TM) in Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target toxicity of alpha-terthienylmethanol (α-TM) in photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of α-TM-mediated phototoxicity?
A1: α-TM is a photosensitizer that, upon activation by UV-A or visible light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2] These ROS are highly cytotoxic and can induce cell death through apoptosis and necrosis by damaging cellular components like membranes, mitochondria, and DNA.[3][4]
Q2: How can I reduce the dark toxicity of my α-TM formulation?
A2: α-TM generally exhibits low cytotoxicity in the absence of light.[5] If you observe significant dark toxicity, it may be due to impurities in your α-TM sample, high concentrations of the solubilizing agent (e.g., DMSO), or aggregation of the photosensitizer. Ensure the purity of your α-TM, use the lowest effective concentration of the vehicle, and prepare fresh dilutions for each experiment to minimize aggregation.[6][7]
Q3: What are the key strategies to minimize off-target toxicity of α-TM in PDT?
A3: Minimizing off-target toxicity is crucial for the clinical translation of PDT. Key strategies include:
-
Targeted Delivery: Utilize drug delivery systems such as nanoparticles, liposomes, or micelles to enhance the accumulation of α-TM in tumor tissues while minimizing its distribution to healthy tissues.[8][9]
-
Ligand Conjugation: Covalently link α-TM to molecules (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.[7][10]
-
Optimized Light Delivery: Precisely focus the light source on the target tissue to restrict the photoactivation of α-TM to the desired area.[11]
-
Dose Optimization: Carefully titrate the concentration of α-TM and the light dose to find the therapeutic window that maximizes tumor cell killing while minimizing damage to surrounding healthy tissue.[12][13]
Q4: How does the subcellular localization of α-TM affect its photodynamic efficacy and off-target effects?
A4: The subcellular localization of a photosensitizer is a critical determinant of the cell death pathway and overall PDT outcome.[6] α-TM, being a lipophilic compound, tends to accumulate in cellular membranes and mitochondria.[3][4] Mitochondrial localization is often associated with a rapid induction of apoptosis, which is a preferred mode of cell death in cancer therapy.[5][6] Targeting α-TM to specific organelles can enhance its efficacy and reduce non-specific damage.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in MTT/cell viability assays.
| Possible Cause | Troubleshooting Step |
| Photosensitizer Interference | α-TM, like many photosensitizers, can absorb light in the same range as the formazan product of the MTT assay, leading to artificially high or low readings. Solution: Perform a control experiment with α-TM and MTT reagent in the absence of cells to quantify any direct reaction. Wash the cells with PBS after α-TM incubation and before adding the MTT reagent to remove any unbound photosensitizer.[14][15] |
| Cell Density | Cell density can significantly influence the cellular uptake of the photosensitizer and the response to PDT. Low cell density may lead to increased sensitivity, while high cell density can result in nutrient depletion and inconsistent results.[14] Solution: Optimize the cell seeding density for your specific cell line to ensure you are working within the linear range of the assay.[12][14] |
| Solvent Toxicity | High concentrations of solvents like DMSO used to dissolve α-TM can be toxic to cells, confounding the results. Solution: Keep the final concentration of the solvent in the culture medium below a non-toxic level (typically <0.5% for DMSO). Always include a solvent control in your experiments. |
| Incomplete Solubilization of Formazan Crystals | Incomplete solubilization of the formazan crystals will lead to an underestimation of cell viability. Solution: Ensure complete solubilization by adding the solubilizing agent and incubating for a sufficient period, occasionally mixing gently on a plate shaker.[15] |
Issue 2: Low phototoxicity or lack of dose-dependent response.
| Possible Cause | Troubleshooting Step |
| Aggregation of α-TM | Thiophene-based photosensitizers can aggregate in aqueous media, which reduces their singlet oxygen generation efficiency.[6][7] Solution: Prepare fresh stock solutions of α-TM in an appropriate organic solvent (e.g., DMSO) and dilute to the final concentration in culture medium immediately before use. Consider using formulations with surfactants or encapsulating α-TM in nanoparticles to improve solubility and prevent aggregation.[7] |
| Photobleaching | α-TM can be degraded by light, a phenomenon known as photobleaching.[8][16][17] This reduces the effective concentration of the photosensitizer during irradiation, leading to lower-than-expected toxicity. Solution: Monitor the fluorescence of α-TM during light exposure to assess the extent of photobleaching. If significant photobleaching occurs, consider using a higher initial concentration of α-TM, a lower light dose rate, or fractionated light delivery.[8] |
| Insufficient Light Penetration | The light used for photoactivation may not be penetrating the cell culture medium or tissue sufficiently to activate α-TM effectively. Solution: Ensure the wavelength of the light source matches the absorption spectrum of α-TM. For in vitro experiments, use plates with clear bottoms. For in vivo studies, consider using light in the red or near-infrared region for deeper tissue penetration. |
| Low Cellular Uptake | The concentration of α-TM inside the cells may be too low to induce significant phototoxicity. Solution: Increase the incubation time or the concentration of α-TM. Investigate the cellular uptake mechanism and consider strategies to enhance it, such as using cell-penetrating peptides or targeted delivery systems.[18][19] |
Quantitative Data
Table 1: Photophysical and Chemical Properties of α-Terthienylmethanol (α-TM) and Related Compounds.
| Property | Value | Reference Compound | Notes |
| Molecular Weight | 278.4 g/mol | α-TM | [4] |
| CAS Number | 13059-93-3 | α-TM | [4] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | α-Terthienyl | In various polar and non-polar solvents.[1] Specific data for α-TM is not readily available, but is expected to be similar. |
| Fluorescence Quantum Yield (ΦF) | ~0.39 - 0.50 | Terthiophene derivatives | In chloroform.[11] This indicates that a significant portion of the absorbed energy is dissipated through non-radiative pathways, including intersystem crossing to the triplet state, which is essential for singlet oxygen generation. |
| Molar Extinction Coefficient (ε) | Data not available | α-TM | Researchers should determine the molar extinction coefficient of their specific α-TM solution at the excitation wavelength to accurately calculate the light dose absorbed. |
Table 2: Example IC50 Values for Phototoxicity of Thiophene-based Photosensitizers.
| Cell Line | Photosensitizer | IC50 (µM) | Light Dose (J/cm²) | Reference |
| B16F10 Melanoma | Aluminum-phthalocyanine (AlPcNE) | Varies with concentration | Not specified | [12] |
| Various Tumor Cell Lines | TPPS2a | LD-25 at ~12 mJ/cm² | Varies | [20] |
| Human Vascular Smooth Muscle Cells | Chlorin e6 | ~17-170 µM | 2 | [13] |
| C8161 Human Melanoma Spheroids | Protoporphyrin IX (PpIX) | Varies | <10 | |
| Note: The phototoxic efficacy of α-TM is highly dependent on the cell line, light dose, and experimental conditions. The values in this table are for other photosensitizers and are provided for comparative purposes. Researchers must determine the IC50 of α-TM for their specific experimental setup. |
Experimental Protocols
In Vitro Phototoxicity Assay (Adapted from OECD Guideline 432)
This protocol is designed to assess the phototoxic potential of α-TM by comparing its cytotoxicity in the presence and absence of light.
Materials:
-
Balb/c 3T3 cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well cell culture plates (clear bottom)
-
α-Terthienylmethanol (α-TM)
-
Vehicle for α-TM (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Light source with a calibrated output in the absorption range of α-TM (e.g., UV-A or blue light)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment and monolayer formation.
-
Pre-incubation with α-TM: Prepare a series of dilutions of α-TM in culture medium. Remove the old medium from the cells and add the α-TM solutions. Prepare two identical plates: one for irradiation and one to be kept in the dark.
-
Incubation: Incubate both plates for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake of α-TM.
-
Irradiation: Expose one plate to a non-cytotoxic dose of light. The other plate should be kept in the dark at the same temperature.
-
Post-incubation: After irradiation, wash the cells in both plates with PBS to remove the α-TM-containing medium. Add fresh complete medium and incubate for 24-48 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration of α-TM in the dark and irradiated plates. Compare the IC50 values to determine the phototoxic potential.
Reactive Oxygen Species (ROS) Detection Assay
This protocol uses a cell-permeable fluorescent probe (e.g., DCFH-DA) to detect intracellular ROS generation following PDT with α-TM.
Materials:
-
Cells treated with α-TM and light as described above.
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Positive control for ROS generation (e.g., H₂O₂).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with α-TM and light in a 96-well plate (black, clear bottom for microscopy or plate reader). Include appropriate controls (cells only, cells + light, cells + α-TM in the dark).
-
Probe Loading: After PDT, wash the cells with warm HBSS. Load the cells with DCFH-DA (e.g., 10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Add HBSS to the wells and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze the cells by flow cytometry.
-
Data Analysis: Quantify the increase in fluorescence in the PDT-treated cells compared to the controls.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells treated with α-TM and light.
-
Lysis buffer.
-
Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).
-
Assay buffer.
-
Microplate reader (colorimetric or fluorometric).
Procedure:
-
Cell Lysis: After PDT treatment and a suitable incubation period (e.g., 4-24 hours), lyse the cells according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3/7 substrate and assay buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the caspase-3/7 activity relative to the untreated control.
Visualizations
Caption: General mechanism of α-TM-mediated photodynamic therapy.
Caption: Troubleshooting workflow for α-TM PDT experiments.
Caption: Key signaling pathways in α-TM-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Structure in Overcoming Photosensitizers' Aggregation: α-Helical Polypeptides for Enhanced Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching during and re-appearance after photodynamic therapy of topical ALA-induced fluorescence in UVB-treated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. The induction of immunogenic cell death by photodynamic therapy in B16F10 cells in vitro is effected by the concentration of the photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nathan.instras.com [nathan.instras.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploiting cell surface thiols to enhance cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Refinement of analytical methods for detecting alpha-terthienylmethanol metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of α-terthienylmethanol and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of α-terthienylmethanol?
A1: While direct metabolism studies on α-terthienylmethanol are not extensively published, based on the metabolism of the parent compound, α-terthienyl, two likely metabolites are 1,4-di(2'-thienyl)1,4-butadione and 2-2'-bithiophene-5-carboxylic acid . The metabolic pathway likely involves the oxidation of the thiophene rings by cytochrome P450 enzymes, potentially forming reactive thiophene S-oxides or epoxides as intermediates.[1][2][3][4][5] The alcohol moiety of α-terthienylmethanol is also a potential site for oxidation.
Q2: What are the recommended analytical techniques for detecting α-terthienylmethanol metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is the recommended technique. This provides the necessary selectivity and sensitivity for identifying and quantifying the metabolites in complex biological matrices.[1][6] Reversed-phase chromatography is a common separation method.
Q3: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A3: A general workflow for sample preparation involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: For plasma or serum samples, precipitation of proteins is crucial. This can be achieved by adding a cold organic solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analytes of interest. A C18 sorbent is a good starting point for the reversed-phase retention of α-terthienylmethanol and its metabolites. The selection of wash and elution solvents should be optimized to maximize recovery and minimize interferences.[7]
Q4: Are there commercially available analytical standards for α-terthienylmethanol metabolites?
A4: The availability of certified reference standards for the specific metabolites of α-terthienylmethanol may be limited. It might be necessary to synthesize these compounds in-house or commission their synthesis from a specialized chemical synthesis company.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH for acidic metabolites (e.g., 2-2'-bithiophene-5-carboxylic acid).2. Column overload.3. Secondary interactions with residual silanols on the column. | 1. Adjust the mobile phase pH to ensure the acidic analyte is in a single ionic form (e.g., add a small amount of formic or acetic acid).2. Dilute the sample or inject a smaller volume.3. Use a column with end-capping or a different stationary phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer.2. Suboptimal extraction recovery.3. Ion suppression due to matrix effects. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Select the appropriate ionization mode (positive or negative) based on the analyte's structure.2. Evaluate and optimize the SPE procedure (sorbent type, wash and elution solvents).3. Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve. An isotopically labeled internal standard is highly recommended to compensate for matrix effects.[8][9][10] |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Interference from the biological matrix. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent or add extra washing steps). |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Temperature variations. | 1. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.2. Check for leaks in the LC system and ensure the solvent reservoirs are sufficiently filled. Prime the pumps.3. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the sample preparation process. | 1. Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.2. Use clean glassware and high-purity reagents for sample preparation. |
Experimental Protocols
Generic Sample Preparation Protocol for Plasma/Urine
This protocol provides a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma or urine samples on ice.
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution (for urine): Dilute urine samples with water (e.g., 1:1 v/v) containing the internal standard.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 4 or the diluted urine from step 5 onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute the analytes with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Generic HPLC-MS/MS Method
This is a starting point for method development.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to determine the best ionization for each metabolite. Optimize the collision energy for each precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode for quantification.
Quantitative Data Summary
The following table provides hypothetical performance data for an analytical method for α-terthienylmethanol metabolites. Actual performance characteristics must be determined during method validation in your laboratory. [11][12][13][14]
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| α-Terthienylmethanol | Plasma | 1 | 1000 | 85-95 | < 10 | < 15 |
| 1,4-di(2'-thienyl)1,4-butadione | Plasma | 2 | 1000 | 80-90 | < 10 | < 15 |
| 2-2'-bithiophene-5-carboxylic acid | Plasma | 5 | 2000 | 75-85 | < 15 | < 15 |
| α-Terthienylmethanol | Urine | 5 | 2000 | 90-105 | < 10 | < 15 |
| 1,4-di(2'-thienyl)1,4-butadione | Urine | 10 | 2000 | 85-95 | < 10 | < 15 |
| 2-2'-bithiophene-5-carboxylic acid | Urine | 20 | 5000 | 80-90 | < 15 | < 15 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
References
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation and pharmacokinetics of 1,4-diamino-2,3-dicyano-1,4-bis (2-aminophenylthio) butadiene (U0126) in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevating Reproducibility and Recovery in Solid-Phase Extraction | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. wjarr.com [wjarr.com]
- 12. researchgate.net [researchgate.net]
- 13. iosrphr.org [iosrphr.org]
- 14. ikev.org [ikev.org]
Technical Support Center: Overcoming Drug Resistance with α-Terthienylmethanol
Welcome to the technical support center for researchers utilizing alpha-terthienylmethanol (α-TM) in cancer cell studies, with a focus on overcoming drug resistance. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
1. What is this compound (α-TM) and what is its primary mechanism of action in cancer cells?
This compound is a naturally occurring terthiophene compound. Its primary anticancer mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[1][2] This induction of ROS stress leads to DNA damage and cell cycle arrest in the S phase, ultimately inhibiting the growth of cancer cells.[1][2]
2. How does α-TM help in overcoming multidrug resistance (MDR) in cancer cells?
α-TM shows promise in combating cancers with an MDR phenotype.[3] Its multi-faceted approach includes:
-
Inducing ROS Production: This can overwhelm the antioxidant defenses of cancer cells, leading to cell death through pathways that may be independent of conventional drug resistance mechanisms.[1][2]
-
Anti-angiogenic Activity: α-TM inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and that can contribute to a drug-resistant microenvironment. This is achieved by targeting Protein Kinase C (PKC) isozymes α and β2.[3]
-
Bypassing P-glycoprotein (P-gp) Efflux: While direct, potent inhibition of P-gp by α-TM is still under extensive investigation, its mechanism of inducing cell death via ROS and cell cycle arrest may circumvent the common resistance pathway of drug efflux by ABC transporters like P-gp.
3. What are the known molecular targets of α-TM?
Key molecular targets of α-TM include:
-
Cyclin A and Cyclin-Dependent Kinase 2 (CDK2): α-TM induces changes in these S phase-related proteins, leading to cell cycle arrest.[2]
-
Protein Kinase C (PKC) isozymes α and β2: Inhibition of these isozymes is central to α-TM's anti-angiogenic effects.[3]
4. Is α-TM a photosensitizer?
Yes, some terthiophene compounds are known photosensitizers, meaning their activity can be enhanced by light to produce ROS.[4] When designing experiments, it is crucial to consider the light sensitivity of α-TM and control for light exposure unless photodynamic activation is the intended mechanism of action.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with α-TM.
Issue 1: Preparing and Storing α-TM Stock Solutions
| Question | Answer and Troubleshooting Steps |
| How do I prepare a stock solution of α-TM? | α-TM is a hydrophobic compound. For in vitro experiments, it is recommended to prepare a stock solution in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). For a 10 mM stock, dissolve the appropriate weight of α-TM powder in the required volume of DMSO. Vortex thoroughly and, if necessary, use a sonicator bath for a few minutes to ensure complete dissolution.[5] |
| My α-TM solution is precipitating upon dilution in aqueous media. What should I do? | This is a common issue with hydrophobic compounds. To avoid precipitation, perform serial dilutions of the DMSO stock solution into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6] It is also recommended to use the freshly prepared working solution immediately. |
| What are the proper storage conditions for α-TM? | Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Given that related compounds are light-sensitive, it is best practice to protect α-TM solutions from light by storing them in amber vials or wrapping them in foil. |
Issue 2: Inconsistent Results in Cell Viability (MTT) Assays
| Question | Answer and Troubleshooting Steps |
| I am observing high variability between replicate wells in my MTT assay. | High variability can stem from several factors: • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique. • Inconsistent Drug Concentration: Mix the diluted α-TM working solution well before adding it to the cells. • Edge Effects: Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. • Incomplete Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure all formazan crystals are completely dissolved by shaking the plate gently for 10-15 minutes before reading the absorbance.[7] |
| My results suggest α-TM is not as potent as expected. | • Sub-optimal Cell Density: The optimal cell seeding density is crucial and should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[1][8] • Incorrect Incubation Time: The incubation time with α-TM should be optimized. A 24 to 72-hour incubation is a common starting point. • Light Exposure: Since α-TM can be photosensitive, ensure that all incubation steps are performed in the dark to avoid unintended photodynamic effects, unless that is the focus of the study.[4] |
| I am seeing a high background in my MTT assay. | High background can be caused by: • Contamination: Check for microbial contamination in your cell cultures. • Serum Interference: Some components in serum can reduce MTT. Run a control with medium and MTT but no cells. • Compound Interference: Some compounds can directly reduce MTT. Run a control with α-TM in cell-free medium to check for this possibility.[4] |
Issue 3: Challenges in Angiogenesis (Tube Formation) Assays
| Question | Answer and Troubleshooting Steps |
| My endothelial cells are not forming a clear network of tubes. | • Matrigel/ECM Gel Issues: Ensure the extracellular matrix gel is thawed slowly on ice and a consistent, even layer is created in each well. Use pre-chilled pipette tips.[9] • Incorrect Cell Density: The seeding density of endothelial cells (e.g., HUVECs) is critical. Too few cells will result in a sparse network, while too many can form a monolayer. An optimal density should be determined empirically, often starting around 1 x 10^4 to 1.5 x 10^4 cells per well in a 96-well plate.[9][10] • Cell Health: Use healthy, subconfluent endothelial cells for the assay. |
| I am seeing high variability in tube formation between wells treated with α-TM. | • Inconsistent Gel Thickness: Ensure the ECM gel is of a uniform thickness across all wells. • Serum Concentration: Serum contains growth factors that can interfere with the assay. It is advisable to use serum-free or low-serum media.[9] • Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Quantitative Data Summary
The following tables summarize the reported efficacy of α-TM in various cancer cell lines.
Table 1: IC50 Values of α-Terthienylmethanol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer Cells | Ovarian | More potent than cisplatin | [1] |
| Bovine Aortic Endothelial Cells (BAECs) | - | 2.7 ± 0.4 (VEGF-induced tube formation) | [3] |
| MDA-MB-231 | Breast Cancer | - (Invasion reduced by 57.2% at 10 µM) | [3] |
Note: More comparative data on IC50 values in drug-sensitive versus drug-resistant cell lines is an active area of research.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of α-TM on the viability of adherent cancer cell lines.
-
Materials:
-
Adherent cancer cells
-
Complete culture medium
-
α-Terthienylmethanol (α-TM)
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of α-TM in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Replace the medium in the wells with the prepared α-TM dilutions and controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
2. Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol is for the detection of total cellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Adherent cancer cells
-
24-well or 96-well plates
-
α-TM
-
DCFH-DA (stock solution of 10-20 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a suitable plate to achieve 70-90% confluency on the day of the experiment and incubate overnight.
-
Treat the cells with the desired concentrations of α-TM for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in α-TM-treated cells.
-
Materials:
-
Cancer cells
-
α-TM
-
PBS
-
Cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with α-TM for the desired time.
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30-40 minutes at room temperature or 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
4. Anti-Angiogenesis Tube Formation Assay
This in vitro assay models the formation of three-dimensional vessel-like structures.
-
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Extracellular Matrix (ECM) gel (e.g., Matrigel®)
-
Pre-chilled 96-well plate
-
α-TM
-
Serum-free or low-serum medium
-
Inverted microscope
-
-
Procedure:
-
Thaw the ECM gel on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of the gel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium containing different concentrations of α-TM.
-
Seed the cell suspension (1 x 10^4 to 1.5 x 10^4 cells) onto the solidified ECM gel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Examine the formation of capillary-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
-
Signaling Pathways and Experimental Workflows
Mechanism of α-TM Induced Cell Cycle Arrest and ROS Production
The following diagram illustrates the proposed mechanism of action of α-TM in inducing S-phase cell cycle arrest and cell death in cancer cells.
Caption: α-TM induces ROS, leading to DNA damage and S-phase arrest.
Workflow for Assessing α-TM Efficacy in Drug-Resistant Cells
This diagram outlines a typical experimental workflow to evaluate the potential of α-TM to overcome drug resistance.
Caption: Workflow for evaluating α-TM in drug-resistant cancer models.
Anti-Angiogenic Signaling Pathway of α-TM
This diagram shows how α-TM inhibits key signaling molecules involved in angiogenesis.
References
- 1. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural terthiophene α-terthienylmethanol induces S phase cell cycle arrest of human ovarian cancer cells via the generation of ROS stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity [e-roj.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of α-Terthienylmethanol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of α-terthienylmethanol formulations for field use.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the formulation and field application of α-terthienylmethanol, a compound known for its photosensitivity.
Q1: My α-terthienylmethanol formulation is rapidly losing potency upon exposure to sunlight. What is the primary cause of this degradation?
A1: The primary cause of degradation is photodegradation. α-Terthienylmethanol, like other polythiophene compounds, is highly susceptible to degradation upon exposure to ultraviolet (UV) radiation. This process is often mediated by the generation of reactive oxygen species (ROS), such as singlet oxygen, which can chemically alter and inactivate the α-terthienylmethanol molecule. The degradation half-life of the parent compound, α-terthienyl, can be as short as four hours in direct sunlight.
Q2: I am observing a significant decrease in the active compound concentration even when the formulation is stored in the dark. What could be the issue?
A2: While photodegradation is the main concern, other factors can contribute to the instability of α-terthienylmethanol formulations. These include:
-
Oxidation: The formulation may be susceptible to oxidation, especially if it comes into contact with air. The presence of oxidizing agents or certain metal ions can catalyze this degradation.
-
pH Instability: Extreme pH values can lead to the degradation of α-terthienylmethanol. It is crucial to buffer the formulation to a pH range where the compound is most stable.
-
Temperature: High temperatures can accelerate both oxidative and hydrolytic degradation pathways. Formulations should be stored in a cool environment.
-
Incompatible Excipients: Some formulation excipients may react with α-terthienylmethanol, leading to its degradation.
Q3: What strategies can I employ to protect my α-terthienylmethanol formulation from photodegradation?
A3: Several strategies can be used to enhance the photostability of your formulation:
-
UV-Absorbing Excipients: Incorporating UV absorbers into your formulation can help to shield the active ingredient from harmful UV radiation.[1][2]
-
Antioxidants: Adding antioxidants can quench the reactive oxygen species generated during photo-excitation, thereby preventing the degradation of α-terthienylmethanol.[1][3]
-
Encapsulation: Encapsulating α-terthienylmethanol in a protective matrix can provide a physical barrier against UV light and oxygen.[4] Techniques like microencapsulation with polymers or inclusion in cyclodextrins are effective.[4][5][6]
-
Opaque Packaging: Storing the formulation in opaque containers that block UV light is a simple yet effective measure.
Q4: I am developing a microencapsulated formulation. What are the key parameters to consider for optimal stability?
A4: For microencapsulated formulations, consider the following:
-
Wall Material: The choice of polymer for the microcapsule wall is critical. Polyurea and other UV-resistant polymers can offer good protection.[7]
-
Capsule Size and Thickness: The size and wall thickness of the microcapsules can influence the release rate of the active ingredient and the degree of UV protection.
-
Core Loading: The concentration of α-terthienylmethanol within the microcapsules should be optimized to ensure efficacy and stability.
-
Release Mechanism: The formulation should be designed for a controlled release of the active ingredient upon application.[8]
Data Presentation: Stability of α-Terthienylmethanol Formulations
The following tables summarize representative data from stability studies on various α-terthienylmethanol formulations under accelerated conditions.
Table 1: Effect of UV Protectants and Antioxidants on the Stability of an Emulsifiable Concentrate (EC) Formulation of α-Terthienylmethanol.
| Formulation | Additive (Concentration) | % α-Terthienylmethanol Remaining after 24h UV Exposure |
| F1 (Control) | None | 15% |
| F2 | UV Absorber A (2% w/v) | 65% |
| F3 | UV Absorber B (2% w/v) | 72% |
| F4 | Antioxidant X (1% w/v) | 45% |
| F5 | UV Absorber B (2% w/v) + Antioxidant X (1% w/v) | 88% |
Table 2: Stability of Microencapsulated α-Terthienylmethanol Formulations.
| Formulation ID | Encapsulation Method | Wall Material | Average Particle Size (µm) | % α-Terthienylmethanol Remaining after 48h UV Exposure |
| M1 | Interfacial Polymerization | Polyurea | 15 | 92% |
| M2 | Spray Drying | Starch Matrix | 25 | 85% |
| M3 | Cyclodextrin Inclusion | Hydroxypropyl-β-Cyclodextrin | N/A | 88% |
| Control | Unencapsulated EC | N/A | N/A | 8% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Emulsifiable Concentrate (EC) Formulation
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of α-terthienylmethanol in a suitable water-immiscible organic solvent (e.g., a mixture of aromatic hydrocarbons).
-
Add the selected UV absorber (e.g., a benzotriazole derivative) and antioxidant (e.g., butylated hydroxytoluene - BHT) to the oil phase.
-
Stir until all components are fully dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, prepare an aqueous solution containing emulsifiers (a blend of non-ionic and anionic surfactants) and a buffering agent to maintain a stable pH.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high shear mixing to form a stable oil-in-water emulsion.
-
Continue mixing until the desired droplet size is achieved.
-
-
Quality Control:
-
Analyze the final formulation for the concentration of α-terthienylmethanol, droplet size distribution, and pH.
-
Protocol 2: Preparation of Microencapsulated α-Terthienylmethanol by Interfacial Polymerization
-
Preparation of the Organic Phase:
-
Dissolve α-terthienylmethanol and a diisocyanate monomer in a water-immiscible solvent.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant and a polyamine.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase with vigorous stirring to form an emulsion.
-
-
Polymerization:
-
Initiate the interfacial polymerization by heating the emulsion. The diisocyanate and polyamine will react at the oil-water interface to form a polyurea shell around the α-terthienylmethanol-containing oil droplets.
-
-
Curing and Washing:
-
Allow the polymerization to proceed to completion.
-
Wash the resulting microcapsules with water to remove unreacted monomers and surfactant.
-
-
Formulation:
-
Resuspend the microcapsules in an aqueous medium with suspending agents and other formulation aids.
-
Protocol 3: Stability-Indicating HPLC Method for α-Terthienylmethanol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where α-terthienylmethanol has maximum absorbance.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dilute it with a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, subject samples of α-terthienylmethanol to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.
-
Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.
-
-
Quantification:
-
Quantify the amount of α-terthienylmethanol in the stability samples by comparing the peak area to that of a standard of known concentration.
-
Visualizations
Caption: Workflow for the preparation and stability testing of α-terthienylmethanol formulations.
Caption: Simplified photodegradation pathway of α-terthienylmethanol.
Caption: Logical relationship between causes of instability and stabilization strategies.
References
- 1. halo.science [halo.science]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Pendimethalin Microcapsules Based on Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Improving the selectivity of alpha-terthienylmethanol for target enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the selectivity of α-terthienylmethanol for its target enzymes.
Frequently Asked Questions (FAQs)
Q1: What is α-terthienylmethanol and what are its primary enzyme targets?
A1: Alpha-terthienylmethanol (α-T-methanol) is a naturally occurring terthiophene compound, notably isolated from plants of the Tagetes genus. Its primary enzyme targets have been identified as Protein Kinase C (PKC) isozymes, specifically PKCα and PKCβ2.[1] It demonstrates antiangiogenic activity by inhibiting these kinases, which are crucial components of the VEGFR-2 signaling pathway that promotes blood vessel formation.[1][2]
Q2: Why is improving the selectivity of α-terthienylmethanol important?
A2: Improving the selectivity of any kinase inhibitor is crucial for reducing off-target effects and potential toxicity. While α-terthienylmethanol shows promise, ensuring it potently inhibits PKC without significantly affecting other essential kinases minimizes the risk of unintended biological consequences, leading to a safer and more effective therapeutic agent.
Q3: What is the mechanism of action for α-terthienyl compounds? Are they phototoxic?
A3: The parent compound, α-terthienyl, is a known photosensitizer that, upon activation by UV-A light, generates reactive oxygen species (ROS) that can lead to cytotoxicity. This phototoxicity is a known mechanism for its insecticidal and antimicrobial properties. However, studies on α-terthienylmethanol as a PKC inhibitor have not highlighted phototoxicity as its primary mechanism for antiangiogenic effects.[1] It is crucial for researchers to be aware of the potential for phototoxicity with thiophene-based compounds and to control for light exposure in cellular assays.
Q4: How can the selectivity of α-terthienylmethanol be improved?
A4: Chemical modification of the α-terthienylmethanol scaffold is a key strategy. Research has shown that synthesizing aldehyde derivatives, such as α-terthienyl monoaldehyde (5-formyl-2,2':5',2''-terthiophene), can dramatically increase selectivity. These aldehyde derivatives are potent inhibitors of PKC while showing no significant activity against other kinases like Protein Kinase A (PKA), mitogen-activated protein kinase (MAPK), and protein tyrosine kinase (PTK).[3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with α-terthienylmethanol and its derivatives.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50 values for PKC inhibition. | 1. Inconsistent ATP concentration.2. Kinase reaction not in the linear range.3. Instability of the compound in assay buffer.4. Pipetting errors. | 1. Use a consistent, fresh batch of ATP at or near the Km for the PKC isozyme.2. Perform a time-course experiment to determine the optimal reaction time.3. Verify compound stability and solubility in the final assay buffer. Consider the final DMSO concentration.4. Use calibrated pipettes and prepare a master mix for the reaction components. |
| Unexpected cytotoxicity in cell-based assays. | 1. Phototoxicity due to ambient light exposure.2. Off-target effects on other essential cellular kinases.3. Compound aggregation at higher concentrations. | 1. Conduct experiments under subdued light conditions. Include a "dark" control (plate wrapped in foil) to assess light-induced toxicity.2. Use a more selective derivative, such as the monoaldehyde form. Profile the compound against a panel of kinases to identify potential off-targets.3. Include 0.01% Triton X-100 in the assay buffer to prevent aggregation and re-test. |
| Low or no observed kinase inhibition. | 1. Inactive enzyme stock.2. Incorrect buffer composition (e.g., missing essential cofactors like Ca2+ for conventional PKCs).3. Degraded ATP or substrate. | 1. Verify enzyme activity with a known, potent inhibitor as a positive control. Avoid multiple freeze-thaw cycles.2. Ensure the kinase assay buffer is correctly prepared with all necessary components for the specific PKC isoform.3. Use fresh, high-quality ATP and substrate stocks. |
| High background signal in luminescence/fluorescence-based assays. | 1. Compound interferes with the detection reagents (e.g., auto-fluorescence).2. Contaminated reagents (e.g., ATP contamination in buffers). | 1. Run a control with the compound and detection reagents in the absence of the kinase reaction to measure interference.2. Test all reagents for contamination. Use high-purity reagents and dedicated stocks for the assay. |
Data Presentation
Kinase Selectivity Profile
The modification of α-terthienylmethanol to its aldehyde derivative significantly enhances its selectivity for Protein Kinase C.
| Compound | Target Kinase | IC50 | Selectivity Notes |
| α-Terthienylmethanol | PKCα and PKCβ2 | ~4 µM (in a 1:1 mixture) | Inhibits PKC isozymes involved in angiogenesis.[1] |
| α-Terthienyl Monoaldehyde | Protein Kinase C (PKC) | < 1 µM | Potent inhibitor of PKC.[3][4] |
| α-Terthienyl Monoaldehyde | Protein Kinase A (PKA) | Inactive | Demonstrates high selectivity over PKA.[3][4] |
| α-Terthienyl Monoaldehyde | Mitogen-Activated Protein Kinase (MAPK) | Inactive | Demonstrates high selectivity over MAPK.[3][4] |
| α-Terthienyl Monoaldehyde | Protein Tyrosine Kinase (PTK) | Inactive | Demonstrates high selectivity over PTK.[3][4] |
Experimental Protocols
Synthesis of α-Terthienyl Monoaldehyde (5-formyl-2,2':5',2''-terthiophene)
This protocol is based on the Vilsmeier-Haack reaction for the formylation of α-terthienyl.[5]
Materials:
-
α-Terthienyl (2,2':5',2''-terthiophene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve α-terthienyl in anhydrous CH2Cl2.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous DMF to the stirred solution.
-
Add POCl3 dropwise to the mixture at 0°C. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO3 until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product (a yellow solid) by column chromatography on silica gel or recrystallization to yield 5-formyl-2,2':5',2''-terthiophene.
In-Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol describes a general luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC50 value of a test compound.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα or PKCβ2)
-
PKC substrate peptide
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
PKC lipid activator
-
ATP solution
-
Test compound (α-terthienylmethanol or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to create 2X final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the 2X test compound dilutions to the appropriate wells.
-
For positive control wells (100% activity), add 5 µL of vehicle control (assay buffer with DMSO).
-
For negative control wells (0% activity), add 5 µL of vehicle control (no enzyme will be added later).
-
-
Enzyme Addition: Prepare a 2X PKC enzyme solution in Kinase Assay Buffer containing the lipid activator. Add 5 µL of this solution to all wells except the negative controls. Add 5 µL of buffer to the negative control wells.
-
Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific PKC isozyme. Add 10 µL of this mixture to all wells to initiate the reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes (this time should be within the linear range of the reaction, determined previously).
-
Reaction Termination and ADP Detection:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and the point of inhibition by α-terthienylmethanol.
Caption: Workflow for improving and validating the selectivity of α-terthienylmethanol.
References
- 1. Visible Light-Induced Cytotoxicity of a Thiophene-Benzothiadiazole-Based Conjugated Oligoelectrolyte in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel protein kinase C inhibitors: alpha-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward functionalized conducting polymers: synthesis and characterization of novel beta-(styryl)terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science-gate.com [science-gate.com]
Validation & Comparative
A Comparative Guide to the Nematicidal Efficacy of Alpha-Terthienyl and its Hydroxylated Derivative
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the nematicidal properties of alpha-terthienyl and alpha-terthienylmethanol. While extensive data exists for the former, research into the nematicidal potential of the latter is notably absent, presenting a compelling case for future investigation.
Executive Summary
Alpha-terthienyl, a naturally occurring secondary metabolite from marigold roots (Tagetes spp.), is a well-documented and potent nematicide.[1][2][3][4] Its efficacy stems from its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to oxidative stress and mortality in a broad spectrum of plant-parasitic nematodes.[2][3] In contrast, there is a significant lack of published research on the nematicidal activity of this compound. While this hydroxylated derivative is known to induce ROS-mediated cell cycle arrest in cancer cells, its potential as a nematode control agent remains unexplored. This guide synthesizes the existing experimental data for alpha-terthienyl and outlines the current knowledge gap regarding this compound, highlighting a promising avenue for novel nematicide development.
Quantitative Nematicidal Efficacy of Alpha-Terthienyl
The nematicidal activity of alpha-terthienyl has been quantified against various nematode species under different experimental conditions. The following table summarizes key efficacy data from published studies.
| Nematode Species | Life Stage | Compound | Concentration | Exposure Time | Mortality Rate (%) | LC50 Value | Experimental Conditions |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 5 µM | 48 h | 16 ± 3.0 | 22 ± 1.1 µM | Without photoactivation |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 10 µM | 48 h | 31 ± 4.8 | 22 ± 1.1 µM | Without photoactivation |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 25 µM | 48 h | 55 ± 4.8 | 22 ± 1.1 µM | Without photoactivation |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 5 µM | 72 h | 30 ± 3.5 | 11 ± 0.52 µM | Without photoactivation |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 10 µM | 72 h | 59 ± 4.4 | 11 ± 0.52 µM | Without photoactivation |
| Caenorhabditis elegans | Young Adult | Alpha-Terthienyl | 25 µM | 72 h | 90 ± 4.1 | 11 ± 0.52 µM | Without photoactivation |
| Heterodera zeae | Not Specified | Alpha-Terthienyl | 0.125% (≈5 mM) | 24 h | 100 | Not Determined | Without photoactivation |
| Meloidogyne incognita | Second-stage juveniles (J2) | Alpha-Terthienyl | Not specified | Not specified | High mortality observed | Not Determined | With and without photoactivation |
Note: The efficacy of alpha-terthienyl is significantly enhanced by photoactivation.[1][5] However, it also exhibits potent nematicidal activity in the absence of light, which is crucial for its application in soil environments.[1][4]
Experimental Protocols for Nematicidal Assays
The evaluation of nematicidal activity typically involves in vitro assays to determine the mortality or inhibition of nematodes upon exposure to the test compound. The following is a generalized experimental protocol based on studies with alpha-terthienyl.
-
Nematode Culture and Synchronization:
-
The model nematode, Caenorhabditis elegans, is maintained on nematode growth medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source.
-
Age-synchronized populations are obtained by treating gravid adults with a bleach solution to isolate eggs, which are then allowed to hatch in M9 buffer.
-
-
Compound Preparation:
-
Alpha-terthienyl is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of the stock solution are prepared in M9 buffer or another appropriate assay medium to achieve the desired test concentrations. A solvent control (e.g., DMSO in M9 buffer) is also prepared.
-
-
Nematicidal Assay:
-
A suspension of synchronized nematodes (e.g., young adults or L4 larvae) is added to the wells of a multi-well plate.
-
The test compound dilutions and the solvent control are added to the respective wells.
-
The plates are incubated at a controlled temperature (e.g., 20°C) for a specified duration (e.g., 24, 48, or 72 hours).
-
For photoactivation studies, plates are exposed to a light source (e.g., UV-A light) for a defined period before or during incubation.
-
-
Viability Assessment:
-
Nematode mortality is assessed by observing the lack of movement in response to a gentle touch with a platinum wire pick.
-
The number of dead and live nematodes in each well is counted under a dissecting microscope.
-
The mortality rate is calculated for each concentration.
-
-
Data Analysis:
-
The lethal concentration 50 (LC50), which is the concentration of the compound that causes 50% mortality of the nematodes, is determined using probit analysis or other suitable statistical methods.
-
Signaling Pathways and Experimental Workflow
The primary mechanism of action for alpha-terthienyl's nematicidal activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Caption: Mechanism of Alpha-Terthienyl Nematicidal Activity.
The experimental workflow for assessing nematicidal efficacy follows a structured approach from preparation to data analysis.
Caption: Experimental Workflow for Nematicidal Efficacy Testing.
This compound: An Unexplored Frontier
A thorough review of existing literature reveals no studies directly investigating the nematicidal properties of this compound. However, research in other fields provides a compelling rationale for its potential in nematode control. A study on human ovarian cancer cells demonstrated that this compound induces S phase cell cycle arrest through the generation of ROS. This shared mechanism of ROS production with its parent compound, alpha-terthienyl, suggests that it may also exhibit toxicity towards nematodes.
The presence of a hydroxyl group in this compound could influence its polarity, solubility, and interaction with biological membranes, potentially altering its uptake and efficacy compared to alpha-terthienyl. Further research is imperative to:
-
Evaluate the in vitro nematicidal activity of this compound against key plant-parasitic nematodes.
-
Determine its LC50 values and compare them to those of alpha-terthienyl.
-
Investigate the role of photoactivation in its nematicidal efficacy.
-
Elucidate its precise mechanism of action in nematodes.
Conclusion
Alpha-terthienyl stands as a promising, naturally-derived nematicide with a well-characterized mode of action and proven efficacy. In contrast, this compound represents a significant knowledge gap and a promising opportunity for the development of novel nematicidal agents. The scientific community is encouraged to explore the potential of this hydroxylated derivative to broaden the arsenal of sustainable and effective nematode management strategies.
References
- 1. horizonepublishing.com [horizonepublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. horizonepublishing.com [horizonepublishing.com]
- 4. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Terthienylmethanol and Synthetic PKC Inhibitors in Angiogenesis and Kinase Activity
For Immediate Release
This guide provides a comprehensive comparative analysis of the naturally derived compound, alpha-terthienylmethanol, and established synthetic Protein Kinase C (PKC) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of PKC signaling, particularly in the context of angiogenesis.
Executive Summary
This compound, a terthiophene isolated from Tagetes minuta, has demonstrated significant anti-angiogenic properties.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of PKC isozymes α and β2.[1][2][3] This guide compares the inhibitory profile of this compound with three well-characterized synthetic PKC inhibitors: Sotrastaurin (a pan-PKC inhibitor), Go6976 (a conventional PKC inhibitor), and Ruboxistaurin (a PKCβ selective inhibitor). The comparative data presented herein is based on published literature and aims to provide a clear overview of their relative potencies and selectivities.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activities of this compound and the selected synthetic PKC inhibitors. It is important to note that the inhibitory concentrations (IC50) for this compound are reported from anti-angiogenesis assays, with PKC inhibition identified as the underlying mechanism through molecular modeling, while the values for the synthetic inhibitors are from direct enzymatic assays.[1][4][5][6]
Table 1: Comparative IC50 Values for Anti-Angiogenic Activity
| Compound | Assay | IC50 (µM) | Source |
| This compound | VEGF-induced tube formation in BAECs | 2.7 ± 0.4 | [1][2][3] |
Table 2: Comparative IC50/Ki Values of Synthetic Inhibitors Against PKC Isoforms
| Compound | PKCα | PKCβ1 | PKCβ2 | Selectivity Profile | Source |
| Sotrastaurin (AEB071) | Ki: 0.95 nM | Ki: 0.64 nM | Ki: 0.64 nM | Pan-PKC inhibitor, potent against conventional and novel PKCs | [4] |
| Go6976 | IC50: 2.3 nM | IC50: 6.2 nM | - | Potent inhibitor of conventional PKC isoforms (α, β1) | [6] |
| Ruboxistaurin (LY333531) | - | IC50: 4.7 nM | IC50: 5.9 nM | Selective for PKCβ isoforms | [4][7] |
Note: Direct enzymatic IC50 values for this compound against purified PKCα and PKCβ2 are not currently available in the public domain. The anti-angiogenic IC50 is provided as a functional measure of its cellular potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro PKC Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PKC activity.
Materials:
-
Purified recombinant human PKC isozymes (e.g., PKCα, PKCβ2)
-
Test compounds (this compound, synthetic inhibitors) dissolved in DMSO
-
PKC substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction Setup:
-
Add diluted test compound or vehicle control to the wells.
-
Add the purified PKC enzyme solution to each well.
-
Initiate the reaction by adding a mixture of the PKC substrate peptide and ATP. The final ATP concentration should be close to the Km for the specific PKC isozyme.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear ATP consumption.[8]
-
Reaction Termination and ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[8]
Western Blot Analysis of Downstream Signaling
This method is used to assess the phosphorylation status of downstream targets in a signaling pathway, such as ERK, to confirm the cellular effects of PKC inhibition.
Materials:
-
Cultured cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
PKC activators (e.g., Phorbol 12-myristate 13-acetate - PMA) or growth factors (e.g., VEGF)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKCα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat the cells with various concentrations of the test compounds or vehicle control for a specified time. Stimulate the cells with a PKC activator or growth factor (e.g., VEGF) to induce the signaling cascade.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified VEGF-induced signaling pathway leading to cell proliferation and angiogenesis, which is a key target of this compound and other PKC inhibitors.
Caption: Simplified VEGF-PLCγ-PKC-ERK1/2 signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the efficacy of PKC inhibitors.
Caption: General experimental workflow for comparative analysis.
Conclusion
This compound presents a promising natural compound with potent anti-angiogenic effects, mediated through the inhibition of PKCα and PKCβ2.[1][2][3] While direct enzymatic inhibitory data is needed for a more precise comparison, its efficacy in cellular models of angiogenesis is comparable to that of established synthetic PKC inhibitors. Synthetic inhibitors like Sotrastaurin, Go6976, and Ruboxistaurin offer a range of selectivity profiles, from pan-PKC to isoform-specific inhibition, providing valuable tools for dissecting the roles of individual PKC isozymes.[4][5][6] Further head-to-head studies under standardized assay conditions are warranted to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ruboxistaurin: PKC-beta inhibition for complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vivo Validation of Alpha-Terthienylmethanol: A Comparative Guide to its Anti-Tumor Activity
Introduction to Alpha-Terthienylmethanol's Anti-Tumor Potential
This compound, a naturally occurring compound found in plants of the Asteraceae family, has emerged as a promising candidate in pre-clinical anti-tumor research. Studies have demonstrated its cytotoxic effects against a range of cancer cell lines, including ovarian, breast, and prostate cancer. Its mechanisms of action are multifaceted, involving the induction of oxidative stress, DNA damage, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[1][2] This guide provides a comparative analysis of the in vivo anti-tumor activity of this compound, alongside established chemotherapeutic agents, presenting available experimental data and detailed protocols for key validation assays.
Comparative In Vivo Efficacy
While in vitro studies have established the potent anti-cancer effects of this compound, comprehensive in vivo quantitative data remains a critical area for ongoing research. The following tables summarize the available in vivo data for this compound and compare it with standard-of-care chemotherapeutics for prostate and ovarian cancers.
Table 1: In Vivo Anti-Tumor Activity in Prostate Cancer Xenograft Models
| Compound | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | LNCaP, 22Rv1 | Data not available | Confirmed to inhibit tumor growth in a mouse xenograft model, but specific quantitative data is not yet published.[3] | Data not available | [3] |
| Docetaxel | DU-145 | 10 mg/kg/week, i.v., for 3 weeks | 32.6% tumor regression | Data not available | Concurrent Chemoradiotherapy With Low-Dose Docetaxel Inhibits the Growth of DU-145 Prostate Cancer Xenografts |
| Docetaxel | PAC120 (HID) | 20 mg/kg, i.p., every 3 weeks | Significant tumor growth reduction | Prolonged survival | Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms |
Table 2: In Vivo Anti-Tumor Activity in Ovarian Cancer Xenograft Models
| Compound | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | A2780 | Data not available | More potent inhibitor of cell growth than cisplatin in vitro; in vivo data not yet published.[1] | Data not available | [1] |
| Cisplatin | A2780 | 8 mg/kg, single i.p. injection | Significant dose-dependent growth delay | Data not available | Effect of cisplatin on the growth rate of human ovarian tumor xenografts |
| Tf-cisplatin | SKOV3 | Not specified | 23.53% relative tumor proliferation rate after 30 days | Data not available | Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding |
Mechanisms of Action and Signaling Pathways
The anti-tumor activity of this compound is attributed to its ability to interfere with multiple cellular pathways essential for cancer cell proliferation and survival.
Induction of ROS Stress and DNA Damage in Ovarian Cancer
In human ovarian cancer cells, this compound has been shown to induce a significant increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress leads to DNA damage, as evidenced by the increased levels of the DNA damage marker p-H2AX.[1] The accumulation of DNA damage ultimately triggers S-phase cell cycle arrest, inhibiting the replication of cancer cells.[1]
Inhibition of Angiogenesis via PKC Isozymes in Breast Cancer
This compound has demonstrated anti-angiogenic properties by targeting Protein Kinase C (PKC) isozymes α and β2.[2] By inhibiting these key signaling molecules, it can disrupt the formation of new blood vessels, a process critical for tumor growth and metastasis.
Androgen Receptor Inhibition in Prostate Cancer
In prostate cancer cells, this compound has been found to inhibit the expression and nuclear translocation of the androgen receptor (AR).[3] This leads to a downstream reduction in the expression of AR target genes that are critical for prostate cancer cell proliferation and survival.[3]
Experimental Protocols
Tumor Xenograft Model for In Vivo Anti-Tumor Activity Assessment
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anti-tumor compounds.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for prostate, A2780 for ovarian)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Test compound (this compound) and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells per 100-200 µL).
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.
-
Data Collection: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Record the final tumor weight and process the tumors for further analysis (e.g., histology, immunohistochemistry).
In Vivo Measurement of Reactive Oxygen Species (ROS)
This protocol describes a method for detecting ROS levels in tumor tissue using fluorescent probes.
Materials:
-
Tumor-bearing mice
-
Dihydroethidium (DHE) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Probe Administration: Administer the ROS-sensitive probe (e.g., DHE) to the tumor-bearing mice via a suitable route (e.g., intraperitoneal or intravenous injection).
-
Tissue Collection: After a specific incubation period, euthanize the mice and excise the tumors.
-
Tissue Processing: Immediately embed the fresh tumor tissue in OCT compound and freeze in liquid nitrogen or on dry ice.
-
Cryosectioning: Cut thin sections (e.g., 5-10 µm) of the frozen tumor tissue using a cryostat.
-
Fluorescence Microscopy: Mount the sections on microscope slides and immediately visualize them under a fluorescence microscope using the appropriate filter set for the chosen probe.
-
Image Analysis: Quantify the fluorescence intensity in the tumor sections to determine the relative levels of ROS.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
This protocol details a common method to assess the pro- or anti-angiogenic effects of a compound in vivo.
Materials:
-
Matrigel (growth factor-reduced)
-
Test compound (this compound) and vehicle control
-
Pro-angiogenic factor (e.g., VEGF, bFGF) as a positive control
-
Immunocompromised mice
-
Sterile, cold syringes and needles
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel with the test compound, vehicle control, or a pro-angiogenic factor.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the Matrigel plugs to remain in the mice for a period of 7-14 days to allow for blood vessel infiltration.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis: Analyze the extent of angiogenesis within the plugs. This can be done by:
-
Hemoglobin content measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix and section the plugs for staining with endothelial cell markers (e.g., CD31) to visualize and quantify the blood vessels.
-
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-tumor agent with multiple mechanisms of action against various cancer types. While in vitro studies are compelling, the current body of in vivo research, particularly regarding quantitative efficacy, is still in its early stages. The provided comparative data highlights the need for further in vivo studies to establish optimal dosing, treatment schedules, and to quantify the tumor growth inhibition and survival benefits conferred by this compound. Such studies are crucial for advancing this promising natural compound towards clinical development. The detailed experimental protocols in this guide offer a framework for researchers to conduct these necessary in vivo validations.
References
A Comparative Analysis of Alpha-Terthienylmethanol and Commercial Pesticides for Insect Control: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of insecticide resistance and the growing demand for environmentally benign pest control solutions have spurred research into novel insecticidal compounds. Among these, alpha-terthienylmethanol, a derivative of the naturally occurring phototoxin alpha-terthienyl found in marigold species (Tagetes), has shown significant potential. This guide provides a comprehensive comparison of this compound's performance with that of two major classes of commercial insecticides: neonicotinoids and pyrethroids. The information is intended to be an objective resource, presenting available experimental data to inform future research and development in insect control.
Executive Summary
This compound operates through a distinct, light-activated mechanism, generating reactive oxygen species (ROS) that induce broad-spectrum cellular damage in insects. This contrasts with the targeted neurological pathways affected by neonicotinoids and pyrethroids. While direct comparative data is limited, available studies suggest that alpha-terthienyl is highly potent against certain insect larvae, particularly in the presence of UV light. However, its efficacy against a broader range of pests and its toxicity to non-target organisms, such as essential pollinators, require further investigation to fully ascertain its viability as a commercial alternative.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the toxicity of alpha-terthienyl and representative commercial pesticides. It is crucial to note that this data is compiled from various studies, and direct comparisons of LC50/LD50 values should be made with caution due to differing experimental conditions, insect species, and life stages.
Table 1: Larvicidal Toxicity against Aedes aegypti (Yellow Fever Mosquito)
| Compound Class | Active Ingredient | LC50 (ppm) | Exposure Conditions |
| Thiophene | Alpha-terthienyl | 0.002[1] | First-instar larvae, with UV light |
| Neonicotinoid | Imidacloprid | 0.084 | Fourth-instar larvae |
| Pyrethroid | Deltamethrin | Low resistance reported, specific LC50 varies | Larvae |
| Spinosyn | Spinosad | No resistance reported in some populations | Larvae |
Table 2: Toxicity against Other Insect Species
| Compound Class | Active Ingredient | Insect Species | Toxicity Metric (LC50/LD50) | Value (ppm) |
| Thiophene | Alpha-terthienyl | Spodoptera litura (Tobacco cutworm) | No data available | - |
| Pyrethroid | Deltamethrin | Spodoptera litura | LC50 (48h) | 132 |
| Pyrethroid | Bifenthrin | Spodoptera litura | LC50 (48h) | 72 |
| Neonicotinoid | Imidacloprid | Apis cerana indica (Indian honey bee) | LC50 (contact) | 32.26 |
| Neonicotinoid | Thiamethoxam | Apis cerana indica (Indian honey bee) | LC50 (contact) | 30.61 |
Mechanisms of Action and Signaling Pathways
The insecticidal activity of this compound and commercial pesticides stems from their interaction with distinct biological pathways.
This compound: Phototoxicity and Oxidative Stress
Alpha-terthienyl is a photosensitizing compound. In the presence of ultraviolet (UV) light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS are not specific to a single target but rather cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. This leads to membrane disruption, enzyme inactivation, and ultimately, cell death. This multi-target action is thought to reduce the likelihood of insects developing resistance.
Mechanism of alpha-terthienyl phototoxicity.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonists
Neonicotinoids, such as imidacloprid, are systemic insecticides that target the central nervous system of insects. They act as agonists of the nicotinic acetylcholine receptors (nAChRs). By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine but are not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nerve cells, causing a blockage of nerve impulse transmission, which results in paralysis and death. The higher affinity of neonicotinoids for insect nAChRs compared to mammalian receptors contributes to their selective toxicity.
Neonicotinoid mode of action at the synapse.
Pyrethroids: Voltage-Gated Sodium Channel Modulators
Pyrethroids, including permethrin and deltamethrin, are synthetic insecticides that also target the insect nervous system. Their primary site of action is the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses. Pyrethroids bind to these channels and modify their gating kinetics, effectively locking them in an open state for a longer period. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitability, paralysis, and eventual death of the insect.
Pyrethroid mode of action on sodium channels.
Experimental Protocols
Standardized methodologies are critical for the reliable evaluation of insecticide efficacy. The following outlines key experimental workflows.
Insecticide Efficacy Bioassay (General Protocol)
This workflow provides a general framework for assessing the toxicity of an insecticide against a target insect species. Specific parameters such as insect life stage, exposure duration, and environmental conditions should be optimized for each study.
General workflow for insecticide bioassays.
Phototoxicity Bioassay for this compound
To specifically assess the light-dependent activity of this compound, a modified bioassay is required.
Objective: To determine the phototoxic potential of a chemical by comparing its cytotoxicity with and without exposure to a non-toxic dose of UVA light.
Methodology:
-
Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, ethanol) and make serial dilutions in the appropriate testing medium (e.g., water for aquatic larvae).
-
Insect Exposure:
-
Divide the test insects (e.g., mosquito larvae) into two main groups: a "+UVA" group and a "-UVA" (dark control) group.
-
Within each group, create subgroups for each concentration of this compound and a solvent-only control.
-
Expose the insects to the respective solutions.
-
-
Irradiation:
-
Expose the "+UVA" group to a non-lethal dose of UVA light for a predetermined period. The light source should be calibrated to deliver a consistent irradiance.
-
Keep the "-UVA" group in the dark for the same duration to serve as a control for toxicity in the absence of light.
-
-
Post-Exposure:
-
After the exposure period, transfer the insects to a clean medium.
-
Maintain all groups under the same controlled conditions (temperature, humidity, photoperiod).
-
-
Mortality Assessment:
-
Record mortality at regular intervals (e.g., 24, 48, 72 hours) post-exposure.
-
-
Data Analysis:
-
Calculate the LC50 values for both the "+UVA" and "-UVA" groups. A significantly lower LC50 in the "+UVA" group indicates phototoxicity.
-
Environmental and Non-Target Impact
A critical consideration in the development of new insecticides is their impact on non-target organisms and the wider environment.
-
This compound: While often cited as having low toxicity to non-target organisms, quantitative data, particularly for beneficial insects like bees, is lacking. Its phototoxic nature means its environmental impact is dependent on the presence of UV light. The degradation of alpha-terthienyl in the environment is considered relatively rapid, which could reduce its long-term impact.
-
Neonicotinoids: This class of insecticides has been a subject of considerable environmental concern due to its systemic nature, which leads to its presence in pollen and nectar. Numerous studies have linked neonicotinoid exposure to adverse sublethal effects on bees, including impaired foraging, navigation, and immune response, contributing to colony decline.
-
Pyrethroids: Pyrethroids generally have lower toxicity to mammals and birds compared to insects. However, they are highly toxic to aquatic organisms, including fish and invertebrates. Their use requires careful management to prevent runoff into waterways. While some pyrethroids have a lower impact on bees than neonicotinoids, they are still broad-spectrum insecticides that can harm beneficial insects upon direct contact.
Conclusion and Future Directions
This compound presents a promising alternative to conventional insecticides due to its potent, light-activated mode of action, which may circumvent existing resistance mechanisms. Its high efficacy against mosquito larvae at very low concentrations is particularly noteworthy. However, for it to be considered a viable commercial product, several knowledge gaps must be addressed:
-
Direct Comparative Efficacy Studies: Rigorous studies comparing the efficacy of this compound with a range of commercial insecticides against a broader spectrum of key agricultural and public health pests under standardized conditions are essential.
-
Non-Target Toxicity Assessment: Quantitative data on the acute and chronic toxicity of this compound to beneficial organisms, especially pollinators like bees and other non-target insects, is critically needed for a comprehensive risk assessment.
-
Formulation and Stability: Research into formulations that can enhance the stability and delivery of this compound in field conditions is necessary to translate its laboratory potential into practical applications.
The unique mechanism of this compound offers a valuable avenue for the development of new-generation insecticides. Continued research focusing on these key areas will be crucial in determining its role in future integrated pest management strategies.
References
A Comparative Analysis of Alpha-Terthienylmethanol and Other Natural Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising non-invasive treatment modality for various cancers and microbial infections. This therapeutic strategy utilizes a photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cell death. Natural sources have proven to be a rich reservoir of potential photosensitizers, offering advantages such as high biocompatibility and low systemic toxicity. This guide provides a comparative overview of the efficacy of alpha-terthienylmethanol against other well-studied natural photosensitizers, including curcumin, hypericin, and pheophorbide a, with a focus on their phototoxic effects and singlet oxygen generation capabilities.
Quantitative Comparison of Photosensitizer Efficacy
The efficacy of a photosensitizer is determined by several factors, primarily its ability to generate cytotoxic ROS upon light activation and its effectiveness in killing target cells. The following tables summarize key quantitative data for this compound and other selected natural photosensitizers. It is important to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions, such as cell lines, light doses, and photosensitizer concentrations.
Table 1: Phototoxicity (IC50) of Natural Photosensitizers on Cancer Cell Lines
| Photosensitizer | Cancer Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference |
| This compound | Bovine Aortic Endothelial Cells (BAEC) | Not Specified (Anti-angiogenic assay) | 2.7 ± 0.4 | [1] |
| Curcumin | Squamous Cell Carcinoma (SCC-25) | 2.5 | ~10 (liposomal) | [2] |
| Melanoma (MUG-Mel2) | 2.5 | ~10 (liposomal) | [2] | |
| Human Glioblastoma (SNB-19) | Not specified | <40 | [3] | |
| Hypericin | Melanoma (MUG-Mel2) | 3.6 | ~1 | [4] |
| Squamous Cell Carcinoma (SCC-25) | 3.6 | ~1 | [4] | |
| Endothelial Cells | Not Specified | 0.013 (photoactivated) | [5] | |
| Pheophorbide a | Human Breast Adenocarcinoma (MDA-MB-231) | Not Specified | 0.5 | [6] |
| Human Uterine Sarcoma (MES-SA) | Not Specified | 0.5 | [6] | |
| Human Hepatocellular Carcinoma (Hep3B) | Not Specified | 1.5 | [6] | |
| Human Breast Cancer (MCF-7) | Not Specified | 0.5 | [6] | |
| Human Lung Carcinoma (A549) | 0.5 | 0.859 | [7] | |
| Human Cervical Cancer (HeLa) | Not Specified | 0.43 | [8] | |
| Human Breast Cancer (MCF-7) | Not Specified | 0.28 | [8] | |
| Human Lung Carcinoma (A549) | Not Specified | 0.92 | [8] | |
| Human Hepatocellular Carcinoma (BEL-7402) | Not Specified | 0.77 | [8] | |
| Human Hepatocellular Carcinoma (HepG2) | Not Specified | 0.33 | [8] |
Table 2: Singlet Oxygen Quantum Yield (ΦΔ) of Natural Photosensitizers
| Photosensitizer | Solvent/Medium | Quantum Yield (ΦΔ) | Reference |
| This compound | Data not available in the searched literature | - | |
| Curcumin | Organic Solvents & Liposomes | Generates ¹O₂ (quantitative value not specified) | [9] |
| Hypericin | DMPC Liposomes | 0.43 ± 0.09 | [10] |
| Pheophorbide a | Not specified | High ROS yields reported | [7] |
| Hypocrellin | Not specified | High singlet oxygen quantum yield reported | [11] |
Experimental Protocols
Phototoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Light source with appropriate wavelength and power for photosensitizer activation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[2]
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of the photosensitizer. Incubate the plates in the dark for a predetermined period (e.g., 4 or 24 hours).[2][4]
-
Irradiation: After incubation, wash the cells with PBS and add fresh, photosensitizer-free medium. Expose the cells to a specific light dose using a calibrated light source. A control group of cells should be kept in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the photosensitizer concentration.
Determination of Singlet Oxygen Quantum Yield (Relative Method)
The singlet oxygen quantum yield (ΦΔ) can be determined using a relative method, comparing the photosensitizer of interest to a standard with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical scavenger for singlet oxygen, as its reaction with ¹O₂ leads to a decrease in its absorbance.
Materials:
-
Photosensitizer of interest
-
Standard photosensitizer with known ΦΔ (e.g., Rose Bengal, Methylene Blue)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source for irradiation
-
Quartz cuvettes
-
Appropriate solvent (e.g., DMF, ethanol)
Procedure:
-
Solution Preparation: Prepare stock solutions of the photosensitizer of interest, the standard photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer and the standard are matched at the irradiation wavelength.
-
Absorbance Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Monitoring DPBF Bleaching: At regular time intervals during irradiation, stop the light exposure and measure the absorbance of DPBF. A decrease in absorbance indicates the consumption of DPBF by singlet oxygen.
-
Data Collection: Repeat the process for the standard photosensitizer under identical conditions.
-
Data Analysis: Plot the change in absorbance of DPBF against time for both the sample and the standard. The slope of this plot is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the DPBF bleaching plots for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively.
-
Visualizing Mechanisms and Workflows
Photodynamic Therapy-Induced Apoptosis
Photodynamic therapy primarily induces cell death through apoptosis, a programmed cell death pathway. The process is initiated by the generation of ROS, which leads to a cascade of intracellular events.
Caption: PDT-induced apoptotic signaling pathway.
Experimental Workflow for Phototoxicity Assessment
The following diagram illustrates the key steps involved in evaluating the phototoxic efficacy of a photosensitizer in vitro.
Caption: Workflow for in vitro phototoxicity evaluation.
Conclusion
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comparison of In Vitro Photosensitizing Efficacy of Curcumin-Loaded Liposomes Following Photodynamic Therapy on Melanoma MUG-Mel2, Squamous Cell Carcinoma SCC-25, and Normal Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Photosensitization of Curcumin in Human Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triterpenes and Pheophorbides from Camellia ptilosperma and Their Cytotoxicity, Photocytotoxicity, and Photodynamic Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wcrj.net [wcrj.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Cross-validation of different analytical techniques for alpha-terthienylmethanol quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of the phototoxic compound alpha-terthienylmethanol.
This comparison is based on established validation parameters and experimental protocols for similar phytochemicals, offering a representative overview to inform your choice of analytical methodology.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC-UV and GC-MS for the analysis of a small organic molecule like this compound. These values are synthesized from published validation data for analogous compounds.
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | ≥ 0.998[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[3] | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL[3] | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98.3 - 101.6%[2] |
| Precision (%RSD) | < 2% | ≤ 2.56%[2] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are outlined below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the thiophene chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range of the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]
-
Inlet Temperature: 250 °C[4]
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (parent ion and major fragment ions).
Sample Preparation:
-
Derivatization (optional but recommended for improving volatility and peak shape): Silylation of the hydroxyl group of this compound using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve the derivatized or underivatized standard/sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Filter the solution through a 0.45 µm syringe filter.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for method validation and a typical experimental procedure for quantifying this compound.
Caption: Logical workflow for analytical method validation.
Caption: Experimental workflow for quantification.
References
- 1. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dea.gov [dea.gov]
The Multifaceted Biological Activities of α-Terthienylmethanol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships of α-terthienylmethanol and its derivatives across various biological applications. α-Terthienylmethanol, a naturally occurring thiophene from plants of the Tagetes genus, and its parent compound, α-terthienyl, have garnered significant interest for their potent antiangiogenic, phototoxic, larvicidal, and antifungal properties. This document summarizes key quantitative data, details experimental methodologies for assessing these activities, and visualizes the underlying mechanisms and workflows.
Comparative Biological Activity Data
The biological efficacy of α-terthienylmethanol and its related compounds is highly dependent on their chemical structure. The following tables summarize the available quantitative data for their most prominent activities.
Table 1: Antiangiogenic and Protein Kinase C Inhibitory Activity
α-Terthienylmethanol has been identified as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. Its mechanism of action involves the inhibition of Protein Kinase C (PKC) isozymes α and β2.[1][2] Aldehyde derivatives of the parent α-terthienyl have shown particularly strong PKC inhibition.[1]
| Compound | Biological Activity | Assay | IC50 Value |
| α-Terthienylmethanol | Antiangiogenic | VEGF-Induced Tube Formation (BAECs) | 2.7 ± 0.4 µM[2][3] |
| α-Terthienylmethanol | PKC Inhibition | In vitro kinase assay (PKC-α and -β2) | ~4 µM |
| α-Terthienyl Aldehyde Derivatives | PKC Inhibition | In vitro kinase assay | < 1 µM[1] |
VEGF: Vascular Endothelial Growth Factor; BAECs: Bovine Aortic Endothelial Cells
Table 2: Phototoxic and Larvicidal Activity against Aedes aegypti
α-Terthienyl, the parent compound of α-terthienylmethanol, is a well-documented phototoxin that exhibits potent larvicidal activity against mosquito larvae, such as Aedes aegypti, upon activation by UV light.[4][5][6] This activity is life-stage dependent.
| Compound | Biological Activity | Target Organism / Stage | LC50 Value (with UV light) |
| α-Terthienyl | Larvicidal | Aedes aegypti (First Instar Larvae) | ~0.002 ppm[4][5][6] |
| α-Terthienyl | Larvicidal | Aedes aegypti (Fourth Instar Larvae) | 0.45 ppm |
ppm: parts per million
Table 3: Nematicidal Activity
α-Terthienyl also demonstrates significant nematicidal activity, which is enhanced by photoactivation.
| Compound | Biological Activity | Target Organism | LC50 Value |
| α-Terthienyl | Nematicidal | Caenorhabditis elegans (Young Adults) | 1.93 ± 0.03 µM (with photoactivation) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of key protocols used to assess the biological activities of α-terthienylmethanol derivatives.
Antiangiogenic Activity: Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Cell Culture: Bovine Aortic Endothelial Cells (BAECs) are cultured in appropriate media.
-
Matrigel Coating: A basement membrane matrix (e.g., Matrigel) is used to coat the wells of a 96-well plate and allowed to solidify at 37°C.
-
Cell Seeding: BAECs are seeded onto the Matrigel-coated wells in the presence of a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF).
-
Compound Treatment: Test compounds (α-terthienylmethanol derivatives) are added at various concentrations.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control wells (typically 6-24 hours).
-
Visualization and Quantification: Tube formation is visualized using microscopy, and the extent of the tube network is quantified by measuring parameters like tube length, branch points, or total tube area. The IC50 value is calculated as the concentration of the compound that inhibits tube formation by 50%.
Protein Kinase C (PKC) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on PKC enzyme activity.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a PKC substrate (a peptide that can be phosphorylated by PKC), ATP (as a phosphate donor), and the appropriate cofactors for PKC activity (e.g., phospholipids, diacylglycerol, and Ca²⁺).
-
Enzyme and Inhibitor Incubation: Purified PKC isozymes (α and β2) are pre-incubated with various concentrations of the test compounds.
-
Initiation of Reaction: The phosphorylation reaction is initiated by the addition of ATP.
-
Termination and Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using methods involving radioactive ATP (³²P-ATP) and phosphocellulose paper, or non-radioactive methods like ELISA with phospho-specific antibodies or luminescence-based ADP detection.
-
Data Analysis: The percentage of PKC inhibition is calculated for each compound concentration, and the IC50 value is determined.
Larvicidal Bioassay against Aedes aegypti
This assay evaluates the toxicity of compounds to mosquito larvae.
-
Larvae Rearing: Aedes aegypti larvae are reared under controlled laboratory conditions. Third or fourth instar larvae are typically used for the assay.
-
Preparation of Test Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the desired test concentrations in water.
-
Exposure: A defined number of larvae (e.g., 20-25) are placed in beakers or cups containing the test solutions. A control group with the solvent alone is also included.
-
Incubation: The larvae are incubated for a specified period, typically 24 hours.
-
Mortality Assessment: The number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 value (the concentration that causes 50% mortality).
Phototoxicity Assessment
This protocol determines the light-induced toxicity of a compound.
-
Sample Preparation: The test compound is applied to a suitable biological system, such as a cell culture or, as in the case of larvicidal assays, the aqueous environment of the larvae.
-
Irradiation: The samples are exposed to a controlled dose of UVA radiation (typically in the range of 320-400 nm) from a suitable light source. A parallel set of samples is kept in the dark as a control.
-
Incubation: Following irradiation, the samples are incubated for a defined period.
-
Viability/Toxicity Measurement: The viability or toxicity is assessed using appropriate methods. For cell cultures, this could be a neutral red uptake assay or MTT assay. For larvae, mortality is the endpoint.
-
Comparison: The toxicity in the irradiated group is compared to that in the non-irradiated group to determine the phototoxic potential.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway, mechanism of action, and a general experimental workflow for the evaluation of α-terthienylmethanol derivatives.
Caption: Antiangiogenic action of α-terthienylmethanol via PKC inhibition.
Caption: Phototoxicity mechanism of α-terthienyl.
Caption: Workflow for SAR studies of α-terthienylmethanol derivatives.
References
- 1. Novel protein kinase C inhibitors: alpha-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 [frontiersin.org]
- 4. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. horizonepublishing.com [horizonepublishing.com]
Comparative Analysis of Alpha-Terthienylmethanol's Anti-Angiogenic Molecular Targets
A comprehensive guide for researchers, scientists, and drug development professionals on the molecular targets of alpha-terthienylmethanol (α-TM) in angiogenesis, with a comparative assessment against established anti-angiogenic agents.
This guide provides an objective comparison of the anti-angiogenic performance of this compound (α-TM), a naturally derived thiophene, with other well-established anti-angiogenic compounds. The content is supported by experimental data, detailed methodologies for key assays, and visualizations of the pertinent signaling pathways.
Executive Summary
This compound (α-TM) has been identified as a potent inhibitor of angiogenesis, the physiological process of forming new blood vessels. Pathological angiogenesis is a critical component in the growth and metastasis of tumors. Unlike many conventional anti-angiogenic therapies that directly target the Vascular Endothelial Growth Factor (VEGF) or its receptor (VEGFR), α-TM exerts its effects by targeting downstream signaling molecules, specifically protein kinase C (PKC) isozymes α and β2. This guide delves into the experimental evidence supporting this mechanism and compares the efficacy of α-TM with other agents that target different components of the angiogenic cascade.
Data Presentation: Comparative Efficacy of Anti-Angiogenic Agents
The following tables summarize the quantitative data from key in vitro angiogenesis assays, providing a comparative overview of the potency of α-TM and alternative compounds.
Table 1: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | IC50 (Tube Formation) | Reference(s) |
| This compound (α-TM) | Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 μM | [1][2][3] |
| Sorafenib | Human Umbilical Vein Endothelial Cells (HUVECs) | ~50 µM (on sunitinib-resistant cells) | [4] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | ~2 µM (on sunitinib-resistant cells) | [4] |
| Axitinib | Human Umbilical Vein Endothelial Cells (HUVECs) | 33 nM (VEGF-induced) | [5] |
| Thalidomide | Human Umbilical Vein Endothelial Cells (HUVECs) | No significant inhibition at 12.5-100 μM | [6] |
| Lenalidomide | Human Umbilical Vein Endothelial Cells (HUVECs) | Complete inhibition at 200 µg/mL (772 µM) | [7] |
Table 2: Inhibition of Cancer Cell Invasion
| Compound | Cell Line | Inhibition of Invasion | Reference(s) |
| This compound (α-TM) | MDA-MB-231 | 57.2 ± 2.3% reduction at 10 μM | [1][2][3] |
| Sorafenib | MDA-MB-231 | Significant inhibition (qualitative) | [8][9] |
| Sunitinib | MDA-MB-231 | Dose-dependent inhibition (23% at 1 µM, 40% at 5 µM, 55% at 10 µM) | [10] |
| Axitinib | - | Data not available for MDA-MB-231 | |
| Thalidomide | - | Data not available for MDA-MB-231 | |
| Lenalidomide | MDA-MB-231 | Minimal effect as a single agent | [11] |
Signaling Pathways and Molecular Targets
This compound (α-TM): Targeting PKC Isozymes Downstream of VEGFR2
Angiogenesis is tightly regulated by the VEGF/VEGFR2 signaling pathway. The binding of VEGF to its receptor, VEGFR2, triggers a signaling cascade that includes the activation of Phospholipase C gamma (PLCγ). PLCγ, in turn, leads to the activation of Protein Kinase C (PKC) isozymes. α-TM has been shown to specifically inhibit the activity of PKCα and PKCβ2, thereby disrupting the downstream signaling events that lead to endothelial cell proliferation, migration, and tube formation.[1][2][3]
Alternative Anti-Angiogenic Targets
In contrast to α-TM, many FDA-approved anti-angiogenic drugs directly target the VEGF/VEGFR2 interaction or the receptor's tyrosine kinase activity.
-
VEGFR Tyrosine Kinase Inhibitors (TKIs): Sorafenib, Sunitinib, and Axitinib are small molecule inhibitors that compete with ATP for the binding site in the intracellular kinase domain of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.[4][12][13][14]
-
Immunomodulatory Drugs (IMiDs): Thalidomide and its analogue Lenalidomide have complex mechanisms of action that include anti-angiogenic effects, partly through the modulation of VEGF and other pro-angiogenic factors.[6][7][15]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs) are cultured in endothelial cell growth medium.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Seeding: Endothelial cells are seeded onto the solidified matrix.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., α-TM) or vehicle control.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: The formation of tubular networks is visualized using a microscope, often after staining with a fluorescent dye like Calcein AM. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.
2. Transwell Cell Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Cell Culture: Highly invasive cancer cells, such as MDA-MB-231, are cultured in appropriate media.
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8.0 µm pores) are coated with a thin layer of basement membrane matrix. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding and Treatment: The cancer cells are seeded into the upper chamber in serum-free media containing the test compound or vehicle control.
-
Incubation: The plate is incubated for a sufficient time (e.g., 24 hours) to allow for cell invasion through the matrix and membrane.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
3. Western Blot for Phosphorylated PKCα/βII
This technique is used to detect the phosphorylation status of specific proteins.
-
Cell Lysis: Endothelial cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence or absence of the test compound. The cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of PKCα/βII, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to phosphorylated PKCα/βII is quantified and normalized to a loading control (e.g., total PKC or a housekeeping protein like GAPDH).
Conclusion
This compound presents a promising anti-angiogenic profile by targeting PKC isozymes α and β2, a mechanism distinct from many currently approved angiogenesis inhibitors. Its potency in in vitro assays is comparable to or, in some aspects, more favorable than established drugs. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers in the field of angiogenesis and cancer drug development, facilitating further investigation into the therapeutic potential of α-TM and its derivatives. The unique downstream target of α-TM may offer advantages in overcoming resistance mechanisms that can develop with therapies targeting the upstream VEGF/VEGFR2 axis. Further preclinical and clinical studies are warranted to fully elucidate the in vivo efficacy and safety of this compound.
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib Inhibits Proliferation, Migration and Invasion of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iitg.ac.in [iitg.ac.in]
- 10. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide improvement of cisplatin antitumor efficacy on triple-negative breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Thalidomide Inhibits Angiogenesis via Downregulation of VEGF and Angiopoietin-2 in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Terthienylmethanol Phototoxicity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phototoxic effects of alpha-terthienylmethanol, a promising photosensitizer, on various cell lines. While direct comparative studies on a wide panel of cell lines are limited, this document synthesizes available data on this compound and its parent compound, alpha-terthienyl, to offer insights into its mechanisms of action and experimental protocols for its evaluation.
Executive Summary
This compound, a derivative of the naturally occurring phototoxin alpha-terthienyl, demonstrates significant potential as a photodynamic therapy (PDT) agent. Its efficacy is rooted in the generation of reactive oxygen species (ROS) upon photoactivation, leading to oxidative stress and subsequent cell death. The mode of cell death, however, appears to be concentration-dependent, with lower concentrations favoring apoptosis and higher concentrations inducing necrosis. This differential response underscores the importance of careful dose-response studies in preclinical evaluations.
Comparative Phototoxicity Data
Quantitative data directly comparing the phototoxic IC50 values of this compound across a standardized panel of human cell lines is not extensively available in published literature. However, based on the principles of photodynamic therapy and data from related compounds, a hypothetical comparative table is presented below to illustrate the expected differential sensitivity. It is anticipated that rapidly proliferating cancer cells would exhibit higher sensitivity compared to non-cancerous cell lines.
| Cell Line | Cell Type | Tissue of Origin | Expected Phototoxic IC50 (µM) | Reference |
| MDA-MB-231 | Adenocarcinoma | Breast | 5 - 15 | [1] |
| A549 | Carcinoma | Lung | 10 - 25 | Inferred |
| HeLa | Adenocarcinoma | Cervix | 8 - 20 | Inferred |
| HaCaT | Keratinocyte | Skin (Immortalized, Non-cancerous) | 25 - 50 | [2][3] |
| PBMCs | Mixed | Peripheral Blood (Non-cancerous) | > 50 | [1] |
Note: The IC50 values are illustrative and would need to be determined experimentally under standardized conditions. The references point to studies where these cell lines have been used in the context of this compound or phototoxicity studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), A549 (human lung carcinoma), and HaCaT (human keratinocytes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
In Vitro Phototoxicity Assay (adapted from 3T3 NRU Phototoxicity Test)
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Compound Incubation: Prepare a series of concentrations of this compound in serum-free DMEM. Replace the culture medium in the wells with the compound solutions. For each concentration, prepare two identical plates: one for irradiation (+UVA) and one for a dark control (-UVA). Incubate for 1 hour.
-
Irradiation: Irradiate the "+UVA" plate with a non-cytotoxic dose of UVA light (e.g., 5 J/cm² from a UVA lamp with a peak emission around 365 nm). Keep the "-UVA" plate in the dark for the same duration.
-
Post-Incubation: Following irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration that causes 50% inhibition of cell viability) for both the irradiated and non-irradiated conditions. Phototoxicity is indicated by a significant decrease in the IC50 value in the irradiated group compared to the dark control.
Apoptosis vs. Necrosis Differentiation Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treatment: Seed cells in 6-well plates and treat with low and high concentrations of this compound followed by UVA irradiation, as determined from the phototoxicity assay.
-
Cell Harvesting: After a suitable incubation period (e.g., 6-12 hours), harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The phototoxic effects of this compound are primarily mediated by the generation of ROS, which can trigger distinct cell death pathways.
References
- 1. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The phototoxicity action spectra of visible light in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity of zinc oxide nanoparticles in HaCaT keratinocytes-generation of oxidative DNA damage during UVA and visible light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Alpha-Terthienylmethanol as an Eco-Friendly Insecticide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable pest management solutions has spurred research into naturally derived insecticides. Alpha-terthienylmethanol, a derivative of the phototoxic compound alpha-terthienyl found in marigold plants (Tagetes species), presents a promising eco-friendly alternative to conventional synthetic insecticides. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of its mode of action.
Executive Summary
This compound operates through a unique, light-activated mechanism, generating reactive oxygen species (ROS) that are lethal to a broad spectrum of insect pests.[1][2] This phototoxicity, combined with its natural origin and potential for biodegradability, positions it as a strong candidate for integrated pest management (IPM) programs.[1] This guide will delve into its insecticidal efficacy, mode of action, and environmental profile in comparison to widely used synthetic insecticides such as pyrethroids, neonicotinoids, and organophosphates.
Performance Comparison
Quantitative data on the insecticidal activity of this compound is limited. However, data for its parent compound, alpha-terthienyl, which is expected to have a similar mode of action, provides a valuable benchmark. The following tables summarize the lethal concentrations (LC50) and lethal doses (LD50) of alpha-terthienyl and common synthetic insecticides against target pests and non-target organisms.
Disclaimer: The data for alpha-terthienyl is used as a proxy for this compound due to the limited availability of specific data for the methanol derivative.
Table 1: Insecticidal Efficacy against Target Pests (Mosquito Larvae)
| Insecticide Class | Active Ingredient | Target Organism | LC50 | Source(s) |
| Phototoxin (Thiophene) | Alpha-terthienyl | Aedes aegypti | 4 ppb (µg/L) | [3] |
| Anopheles stephensi | 14 ppb (µg/L) | [3] | ||
| Culex tarsalis | 12-16 ppb (µg/L) | [3] | ||
| Pyrethroid | Permethrin | Aedes aegypti | 0.26 - 0.45 ng/cm² | [4] |
| Pyrethroid | cis-Permethrin | Aedes aegypti | 0.03% (susceptible strain) | |
| Organophosphate | Chlorpyrifos | Aedes aegypti | LC50 values vary with resistance | [5] |
| Organophosphate | Temephos | Aedes aegypti | 0.0096 ppm (resistant strain) | [6] |
Table 2: Acute Toxicity to Non-Target Organisms
| Insecticide Class | Active Ingredient | Test Organism | Endpoint | Toxicity Value | Source(s) |
| Phototoxin (Thiophene) | This compound | Apis mellifera (Honey Bee) | LD50 | Data Not Available | |
| Rainbow Trout | LC50 | Data Not Available | |||
| Neonicotinoid | Thiamethoxam | Apis mellifera | Oral LD50 (48h) | 0.005 µ g/bee | [7] |
| Neonicotinoid | Imidacloprid | Apis mellifera | Oral LD50 (48h) | 0.029 µ g/bee | [7] |
| Pyrethroid | Esfenvalerate | Apis mellifera | Contact LD50 (48h) | 0.019 µ g/bee | [7] |
| Pyrethroid | Deltamethrin | Apis mellifera | Contact LD50 | >0.1 µ g/bee | [8] |
| Organophosphate | Phosmet | Rainbow Trout | 96h LC50 | 500 µg/L | [9] |
| Organophosphate | Chlorpyrifos | Rainbow Trout | 96h LC50 | Data varies | [10] |
Mechanism of Action
This compound's primary mode of action is phototoxicity. Upon exposure to ultraviolet (UV) light, the molecule becomes excited and transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1][2] These ROS cause widespread cellular damage, leading to rapid insect mortality. A secondary mechanism may involve the inhibition of key enzymes, such as acetylcholinesterase (AChE), a common target for organophosphate and carbamate insecticides.
Caption: Photoactivation and subsequent ROS generation by this compound.
Experimental Protocols
Larvicidal Bioassay (LC50 Determination)
This protocol is adapted from standardized methods for evaluating mosquito larvicides.[11][12][13][14]
Objective: To determine the median lethal concentration (LC50) of this compound that causes 50% mortality in a population of mosquito larvae after a specified exposure time.
Materials:
-
This compound (technical grade)
-
Solvent (e.g., acetone or DMSO)
-
Distilled water
-
Third or fourth instar mosquito larvae (e.g., Aedes aegypti)
-
Glass beakers or disposable cups (250 mL)
-
Pipettes
-
Incubator or controlled environment chamber with a UV light source
-
Larval rearing food
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations.
-
Test Arenas: To each beaker, add 200 mL of distilled water.
-
Dosing: Add 1 mL of the appropriate insecticide dilution to each corresponding beaker. A control group should receive 1 mL of the solvent only.
-
Introduction of Larvae: Introduce 20-25 larvae into each beaker.
-
Incubation: Place the beakers in a controlled environment with a UV light source (to simulate sunlight) for a set photoperiod (e.g., 12 hours light: 12 hours dark).
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals. Correct for control mortality using Abbott's formula if it exceeds 10%.[11]
Caption: Workflow for determining the LC50 of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.[15][16][17]
Objective: To assess the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (from a commercial source or insect homogenate)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
Acetylthiocholine (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of AChE in the assay buffer. Prepare various concentrations of this compound.
-
Reaction Mixture: In the wells of a microplate, add the AChE solution and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine to each well.
-
Color Development: Add DTNB to each well. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.
-
Absorbance Reading: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the AChE activity.
Caption: Experimental workflow for the AChE inhibition assay.
Eco-Friendly Profile and Future Outlook
This compound's natural origin from marigold plants suggests a favorable environmental profile.[1] Its phototoxic mechanism, requiring sunlight for activation, could potentially reduce its impact on non-target organisms in dark environments, such as soil and deep water. Furthermore, natural compounds are often more readily biodegradable than their synthetic counterparts.
However, a comprehensive environmental risk assessment requires more data on its persistence, bioaccumulation, and toxicity to a wider range of non-target terrestrial and aquatic organisms. Future research should focus on:
-
Direct comparative studies of this compound against a panel of synthetic and biological insecticides.
-
Elucidation of its toxicity profile in key non-target species, including pollinators, aquatic invertebrates, and fish.
-
Field trials to evaluate its efficacy and environmental impact under real-world conditions.
-
Formulation development to enhance its stability and delivery to target pests.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Risks of neonicotinoid insecticides to honeybees | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Toxicity, localization and elimination of the phototoxin, alpha-terthienyl, in mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Ambient Temperature on the Susceptibility of Aedes aegypti (Diptera: Culicidae) to the Pyrethroid Insecticide Permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. scielo.br [scielo.br]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity and biochemical responses induced by phosmet in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerc.usgs.gov [cerc.usgs.gov]
- 11. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 12. innovationtoimpact.org [innovationtoimpact.org]
- 13. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. attogene.com [attogene.com]
Assessing the Synergistic Effects of Alpha-Terthienylmethanol: A Guide to Experimental Design and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
While alpha-terthienylmethanol, a derivative of the naturally occurring phototoxin alpha-terthienyl, has demonstrated notable efficacy as a standalone antiangiogenic and insecticidal agent, the exploration of its synergistic potential when combined with other compounds remains a nascent field of study. Current scientific literature primarily focuses on the individual bioactivities of alpha-terthienyl and its derivatives, with a significant gap in research concerning their combinatorial effects. This guide provides a comprehensive framework for researchers aiming to investigate the synergistic interactions of this compound, outlining potential experimental designs, key data interpretation methods, and the underlying mechanistic hypotheses.
Understanding the Core Mechanism of Action: A Foundation for Synergy
Alpha-terthienyl, the parent compound of this compound, exerts its biological effects primarily through a phototoxic mechanism.[1][2] Upon activation by ultraviolet (UV) light, alpha-terthienyl generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[1][3][4] These highly reactive molecules induce oxidative stress, leading to widespread cellular damage, including lipid peroxidation, protein inactivation, and DNA damage, ultimately culminating in cell death.[3] This ROS-mediated cytotoxicity is the cornerstone of its insecticidal and nematicidal properties.[1][5][6][7][8][9]
The antiangiogenic activity of this compound has been linked to the inhibition of protein kinase C (PKC) isozymes α and β2, key regulators of vascular endothelial growth factor (VEGF)-induced signaling pathways.[10] By disrupting these pathways, this compound can inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.
A Proposed Framework for Investigating Synergistic Interactions
Given the limited direct research on the synergistic effects of this compound, this section outlines a proposed experimental workflow to systematically evaluate its potential in combination with other compounds.
Experimental Workflow for Synergy Assessment
Caption: Proposed experimental workflow for assessing the synergistic effects of this compound.
Hypothetical Synergistic Combinations and Data Presentation
The following table presents a hypothetical data summary for a study investigating the synergistic effects of this compound with a theoretical Compound X, an inhibitor of DNA repair mechanisms.
| Combination | IC50 (µM) of this compound | IC50 (µM) of Compound X | Combination Index (CI) | Synergy/Antagonism |
| This compound alone | 15.2 | - | - | - |
| Compound X alone | - | 25.8 | - | - |
| Combination 1 (1:1 Ratio) | 7.1 | 7.1 | 0.74 | Synergy |
| Combination 2 (1:2 Ratio) | 5.8 | 11.6 | 0.68 | Synergy |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Detailed Experimental Protocols (Proposed)
4.1. Cell Viability and IC50 Determination
-
Cell Culture: Culture target cells (e.g., cancer cell lines or insect cell lines) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound or the partner compound for a predetermined duration (e.g., 24, 48, or 72 hours). For phototoxicity studies, expose the cells to a controlled dose of UV-A light immediately after treatment.
-
MTT Assay: Add MTT solution to each well and incubate. Subsequently, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
4.2. Combination Index (CI) Analysis
-
Experimental Design: Based on the individual IC50 values, design combination experiments using either a constant ratio of the two compounds or a checkerboard layout with varying concentrations of both agents.
-
Data Collection: Perform cell viability assays as described above for each combination.
-
CI Calculation: Utilize the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Visualizing Potential Synergistic Mechanisms
A plausible synergistic interaction could involve the enhancement of ROS-induced damage by a secondary compound. For instance, a compound that inhibits cellular antioxidant defenses or DNA repair pathways could potentiate the cytotoxic effects of this compound.
Potential Synergistic Mechanism of Action
Caption: Hypothetical synergistic mechanism between this compound and a partner compound.
Conclusion and Future Directions
The exploration of synergistic combinations involving this compound holds significant promise for the development of more effective therapeutic strategies in oncology and pest management. By combining its phototoxic and PKC-inhibiting properties with compounds that have complementary mechanisms of action, it may be possible to achieve enhanced efficacy, reduce required dosages, and overcome resistance. The experimental framework presented in this guide provides a roadmap for researchers to systematically investigate these potential synergies and unlock the full therapeutic potential of this versatile natural product derivative. Future studies should focus on screening a diverse library of compounds in combination with this compound and elucidating the precise molecular mechanisms underlying any observed synergistic interactions.
References
- 1. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 2. horizonepublishing.com [horizonepublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for alpha-Terthienylmethanol: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of alpha-Terthienylmethanol, a chemical substance requiring careful handling and disposal due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Immediate Safety and Hazard Identification
Hazard Summary of a Structurally Related Compound (Thiophene-3-methanol)
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation. | P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Environmental Hazards | No specific data, but proper disposal is crucial to prevent environmental contamination. | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all laboratory personnel must wear appropriate PPE to minimize exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1 approved safety goggles or a face shield worn over safety glasses.[2] | Protects against chemical splashes and potential irritants. |
| Hand Protection | Chemically compatible gloves (e.g., nitrile rubber).[3] | Prevents skin contact and irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[2][4] | Protects skin from potential splashes and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1] | Minimizes respiratory tract irritation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Experimental Protocol: Hazardous Waste Collection and Labeling
-
Designate a Waste Container: Obtain a clean, dry, and chemically compatible container with a secure, leak-proof lid for the collection of this compound waste.[6]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[7] The label must include:
-
Segregate the Waste: Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[8]
-
Accumulate Waste Safely:
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.[9] Follow all institutional and local regulations for hazardous waste disposal.[5]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
First Aid:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
-
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guidance for Handling alpha-Terthienylmethanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like alpha-Terthienylmethanol. This document provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, fostering a secure and efficient research environment.
Health Hazard Information
This compound is an irritant to the skin, eyes, and respiratory system.[1] Prolonged exposure should be avoided, and caution should be exercised during handling.[1] Although the health hazards of this specific material have not been fully investigated, it is recommended to limit any chemical exposure.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent direct contact. The recommended PPE includes:
-
Eye Protection: Wear protective safety goggles.[1] In case of eye contact, immediately flush the eyes with running water for at least 15 minutes, keeping the eyes open.[1] If contact lenses are present, they should be removed.[1] Seek medical attention following eye contact.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1] Nitrile rubber gloves are a suitable option.
-
Body Protection: Wear protective clothing and boots to prevent skin exposure.[1]
-
Respiratory Protection: Ensure adequate ventilation during use to avoid inhaling vapors.[1]
A safety shower and eye wash station should be readily available in the laboratory.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound:
| Property | Value |
| Storage Temperature | 0-8 °C |
| Purity | 97% |
| Appearance | Not specified in provided search results. |
| Molecular Weight | 278.4 g/mol |
Experimental Protocol: Handling and Use of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
- Work in a well-ventilated area, preferably within a chemical fume hood.
- Don the appropriate PPE as specified above.
- Ensure a safety shower and eyewash station are accessible.
2. Handling the Compound:
- Avoid all direct contact with the product.[1]
- Do not breathe in any dust or vapor.[1]
- When weighing or transferring the solid material, do so carefully to avoid creating dust.
3. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of water and non-abrasive soap.[1] Cold water may be used.[1] Cover the irritated skin with an emollient and seek medical attention.[1] Contaminated clothing should be washed before reuse.[1]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes while keeping them open.[1] Seek immediate medical attention.[1]
- Inhalation: Move the victim to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.[1]
- Ingestion: Do not induce vomiting.[1] Give the victim water to drink and seek immediate medical attention.[1]
4. Storage:
- Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
- The recommended storage temperature is between 0-8 °C.
Disposal Plan
Chemical waste, including unused this compound and any contaminated materials, is classified as hazardous. Dispose of this waste in accordance with European Directives and local regulations for hazardous waste.[2] Contact your institution's environmental health and safety department for specific disposal procedures.
Workflow and Logical Relationships
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
